molecular formula C15H14O B184786 Flavan CAS No. 494-12-2

Flavan

Cat. No.: B184786
CAS No.: 494-12-2
M. Wt: 210.27 g/mol
InChI Key: QOLIPNRNLBQTAU-UHFFFAOYSA-N
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Description

Flavan (IUPAC name: 2-Phenyl-3,4-dihydro-2H-1-benzopyran) is a fundamental organic compound with the molecular formula C15H14O and a molar mass of 210.27 g/mol . It serves as the core structural skeleton for a vast class of naturally occurring compounds called flavonoids, which are widely distributed in higher plants . In a research context, flavans are recognized for their role in plant defense mechanisms, where they function as phytoalexins, imparting resistance to fungi and insects . They are often found in greater concentrations in the skin or peel of immature fruits and in leaf cutin . In the laboratory, this compound is primarily valued as a critical biochemical precursor. It is the foundational structure from which more complex subclasses of flavonoids are derived, most notably the this compound-3-ols (such as catechin and epicatechin), this compound-4-ols, and this compound-3,4-diols (leucoanthocyanidins) . These compounds are themselves the monomeric building blocks for condensed tannins, also known as proanthocyanidins . The study of this compound and its derivatives is essential in phytochemistry, plant physiology, and the development of nutraceuticals. Researchers utilize this compound to investigate biosynthetic pathways, isolate natural products, and study the biochemical basis of plant-environment interactions. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene
Source PubChem
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InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLIPNRNLBQTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870558
Record name 2-Phenyl-3,4-dihydro-2H-1-benzopyran
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

494-12-2
Record name Flavan
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2-phenyl-2H-1-benzopyran
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Record name 2-Phenyl-3,4-dihydro-2H-1-benzopyran
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Record name 3,4-dihydro-2-phenyl-2H-1-benzopyran
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Structure of the Flavan Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical structure of the flavan backbone, the core scaffold of the vast and biologically significant class of compounds known as flavonoids. This document delves into the precise geometry of the this compound backbone, outlines detailed experimental protocols for its structural determination, and provides context for its relevance in broader biological systems.

The Fundamental Structure of the this compound Backbone

The this compound backbone is a heterocyclic organic compound with the systematic IUPAC name 2-phenyl-3,4-dihydro-2H-1-benzopyran. Its structure consists of a C6-C3-C6 skeleton, comprising two benzene rings (labeled A and B) and a dihydropyran heterocyclic ring (labeled C).[1][2] The numbering of the atoms in the this compound backbone is standardized as depicted in the diagram below. This foundational structure is the parent hydride for all flavonoids, which are differentiated by the degree of oxidation and the pattern of substitution on this core framework.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis synthesis Synthesis of 2-Phenylchromane purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd structure_elucidation Structure Elucidation nmr->structure_elucidation bond_data Bond Lengths & Angles xrd->bond_data structure_elucidation->bond_data signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active translocates to nucleus flavonoids Flavonoids flavonoids->IKK inhibit DNA DNA NFkB_active->DNA binds to genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->genes promotes transcription

References

Natural sources and methods for isolation of flavan compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Flavan Compounds

Introduction

This compound compounds, a significant subgroup of the flavonoid family, are polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1][2][3] Characterized by a C6-C3-C6 skeleton, they are distinguished from other flavonoids by the absence of a double bond between positions 2 and 3 of the C-ring.[1][4] The most prevalent members of this class are the this compound-3-ols, which include monomers like (+)-catechin and (-)-epicatechin, and their polymeric forms, the proanthocyanidins.[5][6][7] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[4][5][8]

This technical guide provides a comprehensive overview of the principal natural sources of this compound compounds and details the modern and classical methodologies for their extraction, isolation, and purification. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these bioactive molecules.

Natural Sources of this compound Compounds

This compound-3-ols are widely distributed in the plant kingdom and are particularly abundant in various fruits, vegetables, and beverages.[7][9] Their concentration can be influenced by factors such as cultivar, growing conditions, and processing methods.[7] Key dietary sources include:

  • Teas: Green, black, and oolong teas, derived from the plant Camellia sinensis, are exceptionally rich sources of this compound-3-ols, particularly epigallocatechin gallate (EGCG), epicatechin gallate (ECG), epigallocatechin, and epicatechin.[6][10][11] Black tea is a primary contributor of this compound-3-ols to the diet.[11]

  • Fruits: A wide variety of fruits contain significant levels of this compound-3-ols. These include apples, grapes (red and black), berries (blueberries, strawberries, blackberries, raspberries), cherries, peaches, pears, and bananas.[5][9][10][12][13]

  • Cocoa and Chocolate: Cocoa, derived from the seeds of Theobroma cacao, and dark chocolate are potent sources of (-)-epicatechin and procyanidins.[5][6][14]

  • Legumes and Cereals: Soybeans and other leguminous plants are primary sources of isoflavones, a related class, while various cereals also contribute to this compound-3-ol intake.[1][5]

  • Wine: Red wine, due to the fermentation process involving grape skins and seeds, contains a notable concentration of this compound-3-ols.[5][13][15]

Isolation and Purification Methods

The isolation of this compound compounds from plant matrices is a multi-step process involving extraction, followed by purification to separate the target compounds from a complex mixture of metabolites.

Extraction Techniques

The initial step involves liberating the this compound compounds from the plant material. The choice of solvent and method is critical and depends on the polarity of the target compounds and the nature of the plant matrix.[16]

Traditional Extraction Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period at room temperature.[17][18] While cost-effective, it can be time-consuming and may have lower extraction efficiency.[17]

  • Soxhlet Extraction: This method uses a continuous reflux of a solvent to extract compounds from a solid matrix. It is more efficient than maceration but the prolonged exposure to heat can degrade thermolabile compounds.[16]

  • Decoction: This involves boiling the plant material, typically in water. It is effective for tough materials like bark and roots but is unsuitable for heat-sensitive flavanoids.[17]

Modern Extraction Methods:

  • Ultrasound-Assisted Extraction (UAE): This technique employs acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer.[19][20] UAE significantly reduces extraction time and solvent consumption, leading to higher yields.[20][21]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[19][21] This method is known for its high speed and efficiency.[18][20]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and provides pure extracts, but requires specialized equipment.[16][21]

  • Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed.[21]

A general workflow for the extraction and isolation process is depicted below.

G General Workflow for this compound Compound Isolation cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Isolation cluster_analysis Analysis Plant Plant Material (Leaves, Bark, Fruit) Dry Drying & Grinding Plant->Dry Defat Defatting (with n-hexane) Dry->Defat Extract Solvent Extraction (e.g., UAE, MAE with Ethanol/Methanol) Defat->Extract Crude Crude Extract Extract->Crude CC Column Chromatography (Silica Gel, Sephadex LH-20) Crude->CC Fractions Collected Fractions CC->Fractions HPLC Preparative HPLC Fractions->HPLC TLC TLC Monitoring Fractions->TLC Monitor Pure Pure this compound Compound HPLC->Pure Analysis Structural Characterization (HPLC-MS, NMR) Pure->Analysis

General Workflow for this compound Compound Isolation
Purification by Chromatography

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying individual this compound compounds.[20][22]

  • Column Chromatography (CC): This is a fundamental preparative technique.[22]

    • Silica Gel: Commonly used as the stationary phase for separating compounds based on polarity. A non-polar solvent (e.g., n-hexane) is used initially, and the polarity is gradually increased with solvents like ethyl acetate and methanol to elute compounds of increasing polarity.[20][23]

    • Sephadex LH-20: A size-exclusion chromatography matrix that is highly effective for purifying flavonoids, particularly flavonols and proanthocyanidins.[24][25][26] Elution is typically performed with solvents like methanol or ethanol.[24][25]

    • Macroporous Resins: Resins like AB-8 are used for large-scale preparative purification, offering high recovery yields.[27]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation.[25][28] Reversed-phase columns (e.g., C18) are most common for separating flavonoids.[29] HPLC coupled with detectors like Photo-Diode Array (PDA), Fluorescence (FLD), or Mass Spectrometry (MS) is powerful for both identification and quantification.[15][28][29][30] Fluorescence detection offers particularly high sensitivity for this compound-3-ols.[29][30]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which prevents irreversible sample adsorption and allows for high sample loading and recovery.[31][32]

The relationship between the primary plant metabolic pathways and the biosynthesis of different flavonoid classes is illustrated below.

G Simplified Flavonoid Biosynthesis Pathways Phe Phenylalanine Coumaroyl p-Coumaroyl-CoA Phe->Coumaroyl Phenylpropanoid Pathway Chalcone Naringenin Chalcone Coumaroyl->Chalcone CHS Naringenin Naringenin (A Flavanone) Chalcone->Naringenin CHI Dihydroflavonol Dihydroflavonols (e.g., Dihydrokaempferol) Naringenin->Dihydroflavonol F3H Flavones Flavones Naringenin->Flavones FNS Isoflavones Isoflavones (from Liquiritigenin) Naringenin->Isoflavones IFS Leucoanthocyanidin Leucoanthocyanidins Dihydroflavonol->Leucoanthocyanidin DFR Flavonols Flavonols Dihydroflavonol->Flavonols FLS Anthocyanins Anthocyanins Leucoanthocyanidin->Anthocyanins ANS/LDOX Flavan3ols This compound-3-ols (Catechins) Leucoanthocyanidin->Flavan3ols LAR

Simplified Flavonoid Biosynthesis Pathways

Quantitative Data on Isolation Methods

The efficiency of extraction and purification varies widely based on the source material, solvent, and technique employed. The following table summarizes quantitative data from selected studies.

Plant SourceCompound TypeExtraction/Purification MethodKey Quantitative FindingReference
Sophora tonkinensisTotal FlavonoidsMacroporous Resin (AB-8) Column ChromatographyPurity increased 4.76-fold (from 12.14% to 57.82%); Recovery yield of 84.93%[27]
Mitracarpus hirtusFlavonoid FractionMethanol Extraction, Silica Gel Column Chromatography17.90% yield of purified flavonoid fraction from the crude methanolic extract[23]
Carica papaya (Leaves)FlavonoidMethanol Extraction, Silica Gel Column Chromatography0.23% yield of isolated flavonoid from the crude methanolic extract[33]
Black Soybean Seed CoatProcyanidinsHPLC with Fluorescence DetectionMethod was ~1000 times more sensitive than HPLC-UV[30]
Wine By-ProductsEnriched Flavonol FractionHigh-Performance Counter-Current Chromatography (HPCCC)Successfully yielded an enriched fraction of flavonols from a complex extract[31]

Experimental Protocols

This section provides a detailed, generalized protocol for the isolation and purification of this compound compounds from a plant source, combining UAE and silica gel column chromatography.

Protocol: Ultrasound-Assisted Extraction (UAE)

Objective: To obtain a crude flavonoid-rich extract from dried plant material.

Materials and Equipment:

  • Dried, powdered plant material

  • 80% Ethanol (Solvent)

  • 250 mL Beaker or Erlenmeyer flask

  • Ultrasonic bath (e.g., 40 kHz frequency)

  • Whatman No. 1 filter paper or centrifuge

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.[20]

  • Solvent Addition: Add 100 mL of 80% ethanol to the beaker (a 1:10 solid-to-liquid ratio).[20]

  • Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C. Extract for 30 minutes.[20]

  • Separation: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[20]

  • Concentration: Concentrate the collected extract (supernatant) under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.[20]

  • Drying: The resulting aqueous crude extract can be lyophilized (freeze-dried) to obtain a dry powder or stored at -20°C for subsequent purification.[20]

Protocol: Purification by Silica Gel Column Chromatography

Objective: To separate and purify this compound compounds from the crude extract.

Materials and Equipment:

  • Crude flavonoid extract

  • Silica gel (e.g., 60-120 mesh)

  • Glass chromatography column

  • Mobile phase solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

  • Collection tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% n-hexane. Pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed without air bubbles. Add a layer of sand on top to protect the silica bed.[20]

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase (100% n-hexane). If the extract does not fully dissolve, use a small amount of a slightly more polar solvent and adsorb the mixture onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.[20]

  • Elution (Gradient): Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by sequentially adding increasing proportions of ethyl acetate to the n-hexane, followed by increasing proportions of methanol to the ethyl acetate. A typical gradient might be:[20]

    • 100% n-hexane

    • 90:10 n-hexane:ethyl acetate

    • 80:20 n-hexane:ethyl acetate

    • ...

    • 100% ethyl acetate

    • 95:5 ethyl acetate:methanol

    • ...

    • 100% methanol

  • Fraction Collection: Collect the eluate in separate, labeled tubes. The volume of each fraction should be consistent (e.g., 10-15 mL).[20]

  • Monitoring: Monitor the separation process by spotting collected fractions onto a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light (254 nm and 365 nm). Combine fractions that show similar TLC profiles (i.e., contain the same compound).[20]

  • Final Purification: The combined fractions containing the target compound can be further purified by re-crystallization or by a secondary chromatographic step, such as preparative HPLC, to achieve high purity.

References

The Intricate World of Flavan Derivatives: A Technical Guide to Structural Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavan derivatives, a prominent class of flavonoids, represent a vast and structurally diverse family of plant secondary metabolites. Their core structure, based on the this compound nucleus (2-phenyl-3,4-dihydro-2H-chromene), provides a scaffold for a multitude of substitutions, leading to a wide array of compounds with significant biological activities. This technical guide delves into the structural intricacies of this compound derivatives, outlines key experimental methodologies for their study, and presents quantitative data on their biological potential, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Unveiling the Structural Diversity of this compound Derivatives

The structural diversity of this compound derivatives arises from variations in the hydroxylation pattern, the degree of polymerization, and the nature and position of substituents on the basic this compound skeleton. This diversity gives rise to several major classes, each with unique chemical properties and biological functions.

Major Classes of this compound Derivatives

This compound derivatives are broadly categorized based on the substitution patterns on the C-ring of the this compound nucleus. The primary classes include:

  • This compound-3-ols: Characterized by a hydroxyl group at the C3 position, this is the most abundant and well-studied class of this compound derivatives.[1][2] Monomeric this compound-3-ols, such as (+)-catechin and (-)-epicatechin, are widespread in nature.[2] These monomers can polymerize to form oligomeric and polymeric proanthocyanidins (condensed tannins).[3]

  • This compound-4-ols: These derivatives possess a hydroxyl group at the C4 position.

  • Isothis compound-4-ols: In this class, the B-ring is attached to the C3 position of the C-ring, and a hydroxyl group is present at the C4 position.

  • This compound-3,4-diols: Also known as leucoanthocyanidins, these compounds have hydroxyl groups at both the C3 and C4 positions.[4]

The table below summarizes the key structural features and common natural sources of these major classes.

ClassKey Structural FeatureCommon Natural Sources
This compound-3-ols Hydroxyl group at C3Tea (especially green and white tea), cocoa, grapes, berries, apples[3][4]
This compound-4-ols Hydroxyl group at C4Sorghum bicolor (sorghum)
Isothis compound-4-ols B-ring at C3, hydroxyl group at C4Legumes (e.g., soybeans)
This compound-3,4-diols Hydroxyl groups at C3 and C4Grape seeds, pine bark

Quantitative Insights into Biological Activities

This compound derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[4][5][6] The following tables present a compilation of quantitative data (IC50 and EC50 values) for various this compound derivatives, offering a comparative overview of their potency.

Anticancer Activity
This compound DerivativeCancer Cell LineIC50 Value (µM)Reference
XanthohumolMCF-7 (Breast)12.34 ± 2.11[7]
XanthohumolPC-3 (Prostate)16.89 ± 3.27[7]
Aurone derivative of XanthohumolLoVo (Colon)11.23 ± 2.54[7]
N-arylated flavone analogHEL (Erythroleukemia)~7.5[8]
N-arylated flavone analogPC3 (Prostate)~9.0[8]
Anti-inflammatory Activity
This compound DerivativeAssayIC50 Value (µM)Reference
Cajanin (an isoflavonoid)Nitric Oxide (NO) Production19.38 ± 0.05[9]
Cajanin (an isoflavonoid)IL-6 Production7.78 ± 0.04[9]
Cajanin (an isoflavonoid)TNF-α Production26.82 ± 0.11[9]
IsoorientinNF-κB Inhibition8.9 (µg/mL)[10]
OrientinNF-κB Inhibition12 (µg/mL)[10]
Antiviral Activity
This compound-3-olVirus/TargetIC50 Value (µM)Reference
(+)-Catechin-3-O-gallate (CAG)SARS-CoV-2 Mpro2.98 ± 0.21[11]
(-)-Epicatechin-3-O-gallate (ECG)SARS-CoV-2 Mpro5.21 ± 0.5[11]
(-)-Gallocatechin-3-O-gallate (GCG)SARS-CoV-2 Mpro6.38 ± 0.5[11]
(-)-Epigallocatechin-3-O-gallate (EGCG)SARS-CoV-2 Mpro7.51 ± 0.21[11]
Procyanidin B2 (PB2)SARS-CoV-2 Mpro75.3 ± 1.29[11]
Enzyme Inhibitory Activity
This compound DerivativeEnzymeIC50 Value (µM)Reference
LuteolinPancreatic Lipase-[12]
QuercetinPancreatic Lipase70 (µg/mL)[12]
Various FlavonoidsAngiotensin-Converting Enzyme (ACE)Varies[13]
Neuroprotective Effects
This compound DerivativeAssayEC50 ValueReference
CholesteroNitrone ChN2Oxygen-Radical Treatment-[14]
QuinolylNitrone QN23Oxygen-Radical Treatment-[14]

Key Experimental Protocols

The isolation, purification, and structural elucidation of this compound derivatives are critical steps in their study. This section provides an overview of commonly employed experimental protocols.

Isolation of this compound-3-ols from Tea Leaves

This protocol outlines a general procedure for the extraction and fractionation of this compound-3-ols from tea leaves.

1. Extraction:

  • Grind dried tea leaves to a fine powder.
  • Extract the powder with an 80% methanol solution at room temperature with constant stirring for 24 hours.
  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and partition it sequentially with n-hexane, chloroform, and ethyl acetate.
  • The ethyl acetate fraction is typically enriched with this compound-3-ols.

3. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column.
  • Elute with a gradient of methanol in water to separate different fractions.
  • Further purify the this compound-3-ol-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

HPLC Analysis of this compound Derivatives

HPLC is a powerful technique for the separation, identification, and quantification of this compound derivatives.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-60 minutes to elute compounds with increasing hydrophobicity.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, typically between 280 nm (for this compound-3-ols) and 360 nm (for flavonols and flavones).

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of authentic standards.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel this compound derivatives.

  • Sample Preparation: Dissolve a purified sample (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Acetone-d6).

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the number, chemical environment, and coupling of protons in the molecule. Aromatic protons of the A and B rings typically appear in the range of δ 6.0-8.0 ppm.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

By combining the information from these NMR experiments, the complete chemical structure of a this compound derivative can be determined.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

Several this compound derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in various diseases.[12][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt P FlavanDerivatives This compound Derivatives (e.g., Apigenin, Luteolin) FlavanDerivatives->PI3K | FlavanDerivatives->Akt | FlavanDerivatives->mTORC1 |

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound derivatives.

Experimental Workflow for Bioactivity Screening

The discovery of novel bioactive this compound derivatives often follows a systematic screening process, starting from crude plant extracts and leading to the identification of pure, active compounds.

G PlantMaterial Plant Material (e.g., leaves, bark) Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Solvent Partitioning, Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Antioxidant, Cytotoxicity assays) Fractions->Bioassay ActiveFraction Active Fraction(s) Bioassay->ActiveFraction Isolation Isolation of Pure Compounds (e.g., Preparative HPLC) ActiveFraction->Isolation PureCompound Pure Compound Isolation->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation IdentifiedCompound Identified Bioactive This compound Derivative StructureElucidation->IdentifiedCompound

Caption: A general experimental workflow for the discovery of bioactive this compound derivatives.

Conclusion

The structural diversity of this compound derivatives provides a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. A thorough understanding of their chemistry, coupled with robust experimental methodologies for their isolation, characterization, and biological evaluation, is essential for unlocking their full potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this fascinating and promising class of natural products.

References

The Architecture of Flavan Biosynthesis in Medicinal Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of flavans, a significant class of secondary metabolites with wide-ranging pharmacological activities, in medicinal plants. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biosynthetic pathways, regulatory networks, and provides detailed experimental methodologies for their investigation.

Core Biosynthesis Pathway of Flavan-3-ols

This compound-3-ols, the most common flavans in plants, are synthesized via a specific branch of the flavonoid biosynthetic pathway. This pathway originates from the general phenylpropanoid pathway, which produces cinnamic acid from phenylalanine. A series of enzymatic reactions then leads to the formation of (2R,3S)-flavan-3-ols like catechin and gallocatechin, and (2R,3R)-flavan-3-ols such as epicatechin and epigallocatechin.

The biosynthesis initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is then isomerized by chalcone isomerase (CHI) to produce naringenin, a key intermediate. Subsequently, flavanone 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and flavonoid 3',5'-hydroxylase (F3'5'H) modify the B-ring hydroxylation pattern, leading to the formation of dihydroflavonols such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM)[1].

These dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to their corresponding leucoanthocyanidins (this compound-3,4-diols)[1]. From this crucial branch point, two key enzymes dictate the final this compound-3-ol stereochemistry:

  • Leucoanthocyanidin Reductase (LAR): This enzyme directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin[2][3].

  • Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): In a two-step process, ANS (also known as leucoanthocyanidin dioxygenase or LDOX) first converts leucoanthocyanidins to colored anthocyanidins. Subsequently, ANR reduces these anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin[1][2][3].

These this compound-3-ol monomers can then undergo further modifications, such as galloylation, or serve as building blocks for the biosynthesis of proanthocyanidins (condensed tannins).

Flavan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydrokaempferol (DHK) Dihydroquercetin (DHQ) Dihydromyricetin (DHM) Naringenin->Dihydroflavonols F3H, F3'H, F3'5'H Leucoanthocyanidins Leucopelargonidin Leucocyanidin Leucodelphinidin Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Pelargonidin Cyanidin Delphinidin Leucoanthocyanidins->Anthocyanidins ANS/LDOX Flavan_3_ols_trans (+)-Catechin (+)-Gallocatechin Leucoanthocyanidins->Flavan_3_ols_trans LAR Flavan_3_ols_cis (-)-Epicatechin (-)-Epigallocatechin Anthocyanidins->Flavan_3_ols_cis ANR PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H, F3'H, F3'5'H DFR DFR LAR LAR ANS ANS/LDOX ANR ANR

Core biosynthetic pathway of this compound-3-ols.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of flavans is tightly regulated at the transcriptional level by a complex interplay of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These TFs often form a ternary complex, known as the MBW complex, which binds to the promoter regions of the structural genes in the pathway, thereby activating or repressing their expression[2][4].

Specific R2R3-MYB transcription factors have been identified as key regulators of the late biosynthetic genes, including LAR and ANR. For instance, in various plant species, specific MYB TFs have been shown to directly bind to the promoters of LAR and ANR, thus controlling the production of catechin and epicatechin. The expression of these regulatory genes is, in turn, influenced by developmental cues and environmental stimuli, such as light, temperature, and hormonal signals (e.g., jasmonates, gibberellins, and abscisic acid).

Regulatory_Pathway Environmental_Stimuli Environmental Stimuli (e.g., Light, Temperature) Upstream_TFs Upstream Transcription Factors Environmental_Stimuli->Upstream_TFs Hormonal_Signals Hormonal Signals (e.g., JA, GA, ABA) Hormonal_Signals->Upstream_TFs MYB R2R3-MYB Upstream_TFs->MYB bHLH bHLH Upstream_TFs->bHLH MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex LAR_Gene LAR Gene MBW_Complex->LAR_Gene Activates/Represses ANR_Gene ANR Gene MBW_Complex->ANR_Gene Activates/Represses Catechin (+)-Catechin LAR_Gene->Catechin Translation & Enzyme Activity Epicatechin (-)-Epicatechin ANR_Gene->Epicatechin Translation & Enzyme Activity

Transcriptional regulation of this compound-3-ol biosynthesis.

Quantitative Data on this compound-3-ol Content and Gene Expression

The accumulation of this compound-3-ols varies significantly among different medicinal plants and even between different tissues of the same plant. This variation is often correlated with the expression levels of the key biosynthetic genes, LAR and ANR. The following tables summarize representative quantitative data from various studies.

Table 1: this compound-3-ol Content in Selected Medicinal Plants

Medicinal PlantPlant Part(+)-Catechin (mg/g DW)(-)-Epicatechin (mg/g DW)Reference
Camellia sinensis (Tea)Young Leaves1.2 - 8.73.5 - 17.7[5][6]
Vitis vinifera (Grape)Seeds0.5 - 2.11.3 - 4.5[3]
Pentace burmanicaStem BarkTrace59.74 (µg/mg extract)[7]
Acacia catechu (Black Catechu)Heartwood Extract0 - 236.28 (µg/mg)0 - 160.12 (µg/mg)[8]
Uncaria gambir (Pale Catechu)Leaf and Twig ExtractHigh concentrationsVery low concentrations[8]

Table 2: Relative Expression Levels of LAR and ANR Genes in Different Plant Tissues

Plant SpeciesGeneTissue with Highest ExpressionRelative Expression Level (Fold Change)Reference
Camellia assamicaCaLARRoots0.6-fold higher than shoot tips[9]
Vitis viniferaVvLAR1Seeds (early development)High[3][10]
Vitis viniferaVvANRBerry Skin and Seeds (early development)High[3][10]
Malus crabappleMrLAR1/2Leaves and Fruit PeelCorrelated with catechin content[7]
Malus crabappleMrANR1/2Leaves and Fruit PeelCorrelated with epicatechin content[7]

Detailed Experimental Protocols

A thorough investigation of this compound biosynthesis requires a combination of analytical chemistry and molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of this compound-3-ols by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify individual this compound-3-ols (e.g., (+)-catechin, (-)-epicatechin) in plant extracts.

Methodology:

  • Sample Preparation:

    • Freeze-dry plant material and grind to a fine powder.

    • Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent, typically 80% methanol or ethanol, using sonication or overnight maceration at 4°C.

    • Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from a low to high concentration of Solvent B over a period of 30-60 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector set at 280 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of authentic (+)-catechin and (-)-epicatechin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the this compound-3-ols in the plant extracts by comparing their peak areas to the calibration curves.

Enzyme Assay for Leucoanthocyanidin Reductase (LAR)

Objective: To determine the in vitro activity of the LAR enzyme.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors and reducing agents like DTT or β-mercaptoethanol).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

    • Use the supernatant (crude enzyme extract) for the assay. Protein concentration should be determined (e.g., by Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1-2 mM NADPH

      • Crude enzyme extract (a specific amount of protein)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the substrate, leucocyanidin (typically synthesized in situ from dihydroquercetin using DFR).

    • Incubate the reaction for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate.

  • Product Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase containing the product, (+)-catechin.

    • Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol.

    • Analyze the product by HPLC as described in section 4.1 to quantify the amount of catechin formed.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of LAR and ANR genes.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes (LAR and ANR) and a suitable reference gene (e.g., actin, tubulin, or ubiquitin) for normalization.

    • Prepare the qRT-PCR reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers

      • Diluted cDNA template

    • Perform the reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melting curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow for Studying this compound Biosynthesis

A comprehensive study of this compound biosynthesis involves a multi-step workflow that integrates phytochemical analysis, enzymatic assays, and gene expression studies.

Experimental_Workflow cluster_metabolite cluster_enzyme cluster_gene Plant_Material 1. Plant Material Selection (Medicinal Plant of Interest) Extraction 2. Extraction of Metabolites and RNA Plant_Material->Extraction Metabolite_Analysis 3. Metabolite Analysis Extraction->Metabolite_Analysis Enzyme_Assay 4. Enzyme Activity Assays Extraction->Enzyme_Assay Gene_Expression 5. Gene Expression Analysis Extraction->Gene_Expression HPLC HPLC-UV/DAD Metabolite_Analysis->HPLC LCMS LC-MS/MS Metabolite_Analysis->LCMS LAR_Assay LAR Assay Enzyme_Assay->LAR_Assay ANR_Assay ANR Assay Enzyme_Assay->ANR_Assay qRT_PCR qRT-PCR Gene_Expression->qRT_PCR RNA_Seq RNA-Seq Gene_Expression->RNA_Seq Data_Integration 6. Data Integration and Interpretation HPLC->Data_Integration LCMS->Data_Integration LAR_Assay->Data_Integration ANR_Assay->Data_Integration qRT_PCR->Data_Integration RNA_Seq->Data_Integration

General experimental workflow for studying this compound biosynthesis.

This comprehensive workflow allows for the correlation of gene expression with enzyme activity and, ultimately, with the accumulation of specific this compound-3-ols. This integrated approach is crucial for a complete understanding of the biosynthesis and regulation of these important medicinal compounds and for developing strategies for their enhanced production through metabolic engineering.

References

Spectroscopic Properties of the Flavan Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavan nucleus, a C6-C3-C6 skeleton, is the foundational structure for a vast and diverse group of natural products known as flavonoids.[1] These compounds are of significant interest in pharmaceutical and nutraceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of the spectroscopic characteristics of the this compound nucleus is paramount for the identification, structural elucidation, and quantitative analysis of flavonoids. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of the this compound core, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of flavonoids, providing detailed information about the carbon and proton framework.[2] Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques are routinely employed.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative reveals key information about the substitution patterns on the aromatic rings (A and B) and the stereochemistry of the heterocyclic C-ring.

Table 1: Typical ¹H NMR Chemical Shifts (δ in ppm) for the this compound Nucleus in CDCl₃

ProtonFlavanoneFlavoneThis compound-3-ol
H-25.2-5.5 (dd)-~4.6-5.0 (m)
H-32.8-3.1 (m)6.3-6.8 (s)~3.9-4.2 (m)
H-57.8-8.2 (d)7.8-8.2 (d)5.8-6.0 (d)
H-66.8-7.1 (m)7.3-7.6 (m)5.8-6.0 (d)
H-76.8-7.1 (m)7.3-7.6 (m)Aromatic H
H-86.8-7.1 (m)7.3-7.6 (m)Aromatic H
H-2'7.2-7.6 (m)7.8-8.1 (m)6.7-7.2 (m)
H-3'7.2-7.6 (m)7.4-7.6 (m)6.7-7.2 (m)
H-4'7.2-7.6 (m)7.4-7.6 (m)6.7-7.2 (m)
H-5'7.2-7.6 (m)7.4-7.6 (m)6.7-7.2 (m)
H-6'7.2-7.6 (m)7.8-8.1 (m)6.7-7.2 (m)

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound nucleus. The chemical shifts of the carbons in the C-ring are particularly diagnostic of the flavonoid class.

Table 2: Typical ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Nucleus in CDCl₃

CarbonFlavanoneFlavoneThis compound-3-ol
C-2~79~163~78-83
C-3~43~105~66-68
C-4~196~176~28-31
C-4a~102~105~98-100
C-5~164~124~155-157
C-6~96~125~95-96
C-7~167~134~156-158
C-8~95~118~94-95
C-8a~162~157~150-152
C-1'~130~131~130-132
C-2'~128~126~114-116
C-3'~128~129~145-146
C-4'~138~132~115-116
C-5'~128~129~118-120
C-6'~128~126~114-116

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[4]

Experimental Protocol for NMR Analysis

A typical protocol for the NMR analysis of a flavonoid sample is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified flavonoid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.[5]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300-600 MHz).[5][6] Standard pulse programs are typically used.

  • 2D NMR : If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.[2]

  • Data Processing : Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the flavonoid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample (5-10 mg in 0.5-0.7 mL deuterated solvent) one_d 1D NMR (¹H, ¹³C) dissolve->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d if needed process Fourier Transform, Phase & Baseline Correction one_d->process two_d->process analyze Structure Elucidation process->analyze

Caption: Workflow for NMR-based structural elucidation of flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] For the this compound nucleus, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of many flavonoids.

Table 3: Characteristic IR Absorption Bands for the this compound Nucleus

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (phenolic)3200-3600Broad band, indicates hydroxyl groups
C-H stretch (aromatic)3000-3100Sharp bands
C-H stretch (aliphatic)2850-3000Sharp bands
C=O stretch (ketone)1650-1690Strong, sharp band in flavanones and flavones[8]
C=C stretch (aromatic)1500-1600Multiple sharp bands
C-O stretch (ether)1000-1300Strong bands

The position of the C=O stretching vibration can provide clues about the flavonoid subclass. For instance, the C=O band in flavones is typically at a lower wavenumber compared to flavanones due to conjugation with the C2-C3 double bond.

Experimental Protocol for IR Analysis

A common method for obtaining the IR spectrum of a solid flavonoid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the powdered flavonoid sample directly onto the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-650 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Powdered Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_spec Record Sample Spectrum background->sample_spec analyze Identify Functional Groups sample_spec->analyze

Caption: Experimental workflow for FTIR-ATR analysis of flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid molecule and is particularly useful for distinguishing between different flavonoid classes.[9] Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[10]

  • Band I : This band appears in the range of 300-400 nm and is associated with the cinnamoyl system (B-ring and the C-ring).[9]

  • Band II : This band appears in the range of 240-280 nm and is associated with the benzoyl system (A-ring).[9]

The position and relative intensity of these bands are highly dependent on the flavonoid's structure, particularly the oxygenation pattern and the degree of unsaturation in the C-ring.

Table 4: Typical UV-Vis Absorption Maxima (λmax in nm) for Different Flavonoid Classes in Methanol

Flavonoid ClassBand I (nm)Band II (nm)
Flavones310-350240-280
Flavonols350-385240-280
Flavanones~320 (weak or shoulder)270-295
Isoflavones310-330245-270

The use of shift reagents, such as aluminum chloride (AlCl₃), sodium acetate (NaOAc), and sodium methoxide (NaOMe), can provide valuable information about the position of free hydroxyl groups on the this compound nucleus by inducing bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.[11]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation : Prepare a dilute solution of the flavonoid in a suitable solvent, typically methanol.

  • Spectrum Acquisition : Record the UV-Vis spectrum of the solution using a spectrophotometer over a range of 200-500 nm.

  • Use of Shift Reagents (Optional) : To gain further structural information, sequentially add shift reagents to the cuvette and record the spectrum after each addition.

    • NaOMe : For detecting acidic hydroxyl groups.

    • AlCl₃ : For detecting hydroxyl groups at C-5 and ortho-dihydroxyl groups.

    • AlCl₃/HCl : To distinguish between C-5 hydroxyl and ortho-dihydroxyl groups.

    • NaOAc : For detecting a free 7-hydroxyl group.

    • NaOAc/H₃BO₃ : For detecting ortho-dihydroxyl groups.

  • Data Analysis : Analyze the λmax values and the shifts observed upon the addition of reagents to deduce the substitution pattern of the flavonoid.

UVVis_Logical_Relationship cluster_reagents Shift Reagent Analysis cluster_info Structural Information Deduced naome NaOMe acidic_oh Acidic -OH groups naome->acidic_oh alcl3 AlCl₃ c5_oh C-5 -OH group alcl3->c5_oh ortho_di_oh ortho-dihydroxyl groups alcl3->ortho_di_oh naoac NaOAc c7_oh C-7 -OH group naoac->c7_oh

Caption: Logical relationship between UV-Vis shift reagents and deduced structural features.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the analysis of the this compound nucleus. A comprehensive understanding and application of these methods are essential for researchers in natural product chemistry, medicinal chemistry, and drug development for the accurate identification, structural elucidation, and characterization of flavonoids. The data and protocols presented in this guide serve as a valuable resource for professionals working with this important class of compounds.

References

Physicochemical Properties and Aqueous Solubility of Flavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of flavan, with a particular focus on its aqueous solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound is a heterocyclic aromatic compound that forms the core structure of a broad class of polyphenolic compounds known as flavonoids.[1] Its chemical structure consists of a 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton.[1] While this compound itself is the simplest member of this class, its derivatives, which include this compound-3-ols, this compound-4-ols, and this compound-3,4-diols, are widely found in plants and are of significant interest due to their diverse biological activities.[1][2] Understanding the fundamental physicochemical properties of the this compound backbone is crucial for the development and formulation of flavonoid-based therapeutics.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). This section summarizes the key physicochemical parameters of this compound. Due to the limited availability of experimental data for this compound itself, properties of the closely related compounds, flavanone and flavone, are also provided for comparative purposes.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundFlavanoneFlavone
Molecular Formula C₁₅H₁₄O[1]C₁₅H₁₂O₂[3]C₁₅H₁₀O₂[4]
Molecular Weight ( g/mol ) 210.27[1]224.25[3]222.24[4]
Appearance PowderWhite Powder[5]White Crystalline Solid[6]
Melting Point (°C) Not available74.0 - 80.0[5]94 - 97[4]
Boiling Point (°C) Not availableNot available185 °C / 1 mmHg[4]
Aqueous Solubility Very low (predicted)Practically insoluble in water[7]Insoluble in water[4]
logP (XLogP3) 3.83.2[3]3.6
pKa Non-ionizableNot applicableNot applicable
Hydrogen Bond Donors 00[3]0
Hydrogen Bond Acceptors 12[3]2

Aqueous Solubility of this compound

The aqueous solubility of a compound is a critical factor influencing its bioavailability.[7] Flavonoids, in general, are known for their low solubility in water, which can present challenges for their therapeutic application.[7][8]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of aqueous solubility and for the analytical quantification of this compound.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.[11]

    • Add a known volume of PBS (pH 7.4) to the flask.

    • Securely stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm).[9][11]

    • Equilibrate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11] The time to reach equilibrium can be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Separate the dissolved this compound from the undissolved solid by either centrifugation or filtration through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[11]

    • Immediately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see section 4.2) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the aqueous buffer based on the concentration determined from the HPLC analysis and the dilution factor.

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation, identification, and quantification of flavonoids.[12][13]

Objective: To develop a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[13]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection:

    • UV-Vis Detector: Wavelength set at the absorbance maximum of this compound (e.g., around 275 nm).

    • Fluorescence Detector: May offer higher sensitivity and selectivity.[12][15] Excitation and emission wavelengths would need to be optimized for this compound.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Biological Activity and Signaling Pathways

Flavonoids, as a class, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[16] These effects are often attributed to their ability to modulate various cellular signaling pathways.

Antioxidant Mechanism

The antioxidant activity of flavonoids is a key area of research. While this compound itself lacks the hydroxyl groups that are typically associated with potent radical scavenging activity in other flavonoids, its core structure can still play a role in mitigating oxidative stress.[8] The general antioxidant mechanisms of flavonoids include:

  • Direct Radical Scavenging: Donating a hydrogen atom or an electron to stabilize free radicals.

  • Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).

  • Enzyme Inhibition: Modulating the activity of enzymes involved in ROS production, such as xanthine oxidase.[2]

Anti-inflammatory Mechanism and the NF-κB Pathway

Chronic inflammation is implicated in a variety of diseases. Many flavonoids have demonstrated anti-inflammatory properties by interfering with key inflammatory signaling pathways.[17] One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway.[16]

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Flavonoids have been shown to inhibit the NF-κB pathway at multiple points.[18] For example, they can inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Below is a diagram illustrating the general mechanism of NF-κB activation and the inhibitory role of flavonoids.

NFkB_Pathway cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Inflammation Inflammation Gene_Transcription->Inflammation Leads to Flavonoids Flavonoids Flavonoids->IKK Inhibit

Caption: General mechanism of NF-κB pathway inhibition by flavonoids.

Conclusion

This compound serves as the fundamental structural unit for a vast array of biologically active flavonoid compounds. While specific experimental data for this compound's physicochemical properties, particularly its aqueous solubility, are limited, its chemical structure suggests a highly lipophilic and poorly soluble nature. This technical guide has provided an overview of the known properties of this compound, along with detailed experimental protocols for the determination of aqueous solubility and for analytical quantification. Furthermore, the general mechanisms of flavonoid bioactivity, focusing on the antioxidant and anti-inflammatory pathways, have been discussed. A deeper understanding of these fundamental characteristics is essential for advancing the research and development of flavonoid-based compounds for therapeutic applications.

References

In Silico Prediction and Modeling of Flavan Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavanoids, a diverse group of polyphenolic compounds found abundantly in plants, have long been recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] The exploration of these natural compounds for drug discovery and development has been significantly accelerated by the advent of in silico methodologies.[3] Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, provide a rapid and cost-effective means to screen large libraries of flavans, predict their bioactivities, and elucidate their mechanisms of action at a molecular level.[3][4] This technical guide provides an in-depth overview of the core in silico techniques employed in the study of flavan bioactivity, supplemented with detailed experimental protocols for validation and quantitative data summaries.

The In Silico Workflow for this compound Bioactivity Prediction

The computational prediction of this compound bioactivity typically follows a structured workflow that integrates various in silico tools to move from a large pool of candidate molecules to a few promising leads with desirable biological activities and pharmacokinetic profiles. This workflow generally involves initial screening through molecular docking or pharmacophore modeling, followed by the development of predictive QSAR models and an assessment of the compound's drug-likeness using ADMET prediction.

G General Workflow for In Silico this compound Bioactivity Prediction cluster_0 Computational Screening cluster_1 Model Development & Refinement cluster_2 Validation & Optimization A This compound Compound Library C Molecular Docking A->C D Pharmacophore Modeling A->D B Target Identification B->C E QSAR Modeling C->E F ADMET Prediction C->F D->E D->F G Lead Compound Identification E->G F->G H Experimental Validation (In Vitro / In Vivo) G->H I Lead Optimization H->I I->C Iterative Refinement

A general workflow for in silico this compound bioactivity prediction.

Core In Silico Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of this compound research, it is used to predict the binding mode and affinity of a this compound derivative to the active site of a target protein.[6][7]

Quantitative Data from Molecular Docking Studies

This compound CompoundTarget ProteinBinding Energy (kcal/mol)Reference
QuercetinDPP-IV-9.3[6][7]
KaempferolDPP-IV-9.2[6][7]
Epicatechin gallateAcetylcholinesterase (AChE)-10.42[5]
SterubinAcetylcholinesterase (AChE)-10.16[5]
FisetinAcetylcholinesterase (AChE)-10.11[5]
Biochanin-ABACE-1-9.81[5]
D-(+)-Catechinα-Glucosidase-5.94[8][9]

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and Kollman charges are computed.[5]

  • Ligand Preparation: The 2D structures of this compound compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.[6][7]

  • Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The grid dimensions are typically set to 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å.[5]

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the grid box.[5] Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results: The docked conformations are clustered, and the one with the lowest binding energy and the largest cluster size is selected as the most probable binding mode.[5] The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[10] These models are used to predict the activity of novel compounds and to understand the structural features that are important for bioactivity.[11]

Quantitative Data from QSAR Studies

QSAR ModelBioactivityReference
2D-MLR-QSARα-Glucosidase Inhibition0.92730.8861[12]
3D-MLR-QSARα-Glucosidase Inhibition0.93360.8991[12]
CoMSIAAntioxidant Activity0.9500.512

Experimental Protocol: 2D-QSAR Model Development

  • Data Set Preparation: A dataset of flavanoids with experimentally determined biological activities (e.g., IC50 values) is compiled. The IC50 values are typically converted to pIC50 (-log IC50) to be used as the dependent variable.[12]

  • Descriptor Calculation: A large number of 2D molecular descriptors, which encode various aspects of the molecular structure, are calculated for each compound in the dataset using software like PaDEL-Descriptor.[11][12]

  • Data Splitting: The dataset is divided into a training set (typically 70-80%) and a test set (20-30%) to build and validate the QSAR model, respectively.[11][12]

  • Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.[11][12] Genetic algorithms can be used for feature selection to identify the most relevant descriptors.[11]

  • Model Validation: The predictive power of the QSAR model is evaluated using the test set. The squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²) are common statistical parameters used for model validation.[11][12]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.[13] Pharmacophore models can be used to screen virtual libraries for novel compounds with the potential to bind to the target of interest.[14]

G Pharmacophore Model for Flavonoids as α-Glucosidase Inhibitors cluster_0 Pharmacophoric Features cluster_1 Flavanoid Scaffold A Hydrogen Bond Acceptor F Flavanoid A->F B Hydrogen Bond Donor B->F C Aromatic Ring C->F D Hydrophobic Group D->F E Negative Ionizable E->F

A conceptual diagram of a pharmacophore model for flavonoids.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set Selection: A set of active flavanoid compounds with known inhibitory activity against a specific target is selected.[13]

  • Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.[14]

  • Feature Identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and ionizable groups, are identified across the training set molecules.[13]

  • Pharmacophore Hypothesis Generation: A pharmacophore hypothesis is generated by aligning the training set molecules and identifying a spatial arrangement of pharmacophoric features that is common to all active compounds.[15]

  • Model Validation: The generated pharmacophore model is validated by its ability to distinguish active from inactive compounds in a database. A good model should retrieve a high percentage of active compounds.[14]

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4] This is a crucial step in early-stage drug discovery to filter out compounds with poor drug-like properties.[8]

Commonly Predicted ADMET Parameters

ParameterDescriptionAcceptable Range (Typical)Reference
Absorption
Caco-2 PermeabilityPredicts intestinal absorption.> 0.90[4]
Human Intestinal Absorption (HIA)Percentage of drug absorbed through the human intestine.> 30%[4]
Distribution
Blood-Brain Barrier (BBB) PermeabilityAbility to cross the blood-brain barrier.LogBB > 0.3[4]
Plasma Protein Binding (PPB)The extent to which a drug binds to plasma proteins.< 90%[4]
Metabolism
CYP450 InhibitionInhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).Non-inhibitor[4]
Excretion
Total ClearanceThe rate at which a drug is removed from the body.Varies[4]
Toxicity
hERG InhibitionPotential for cardiotoxicity.Non-inhibitor[4]
HepatotoxicityPotential for liver damage.Non-toxic[4]
AMES MutagenicityPotential to cause DNA mutations.Non-mutagenic[4]
LD50 (rat)The lethal dose for 50% of the test population.Higher value is safer[4]

Experimental Protocol: In Silico ADMET Prediction

  • Software Selection: Several online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and QikProp.[4][6][8]

  • Input Preparation: The chemical structure of the this compound compound is provided as input, typically in SMILES format.[8]

  • Parameter Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on the input structure.[4]

  • Analysis and Interpretation: The predicted ADMET properties are compared against established ranges for drug-like molecules to assess the compound's potential for further development.[4]

Modulation of Signaling Pathways by Flavans

In silico studies, complemented by experimental validation, have revealed that flavans can exert their biological effects by modulating key cellular signaling pathways.[1][16]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[16] Several flavanoids have been shown to modulate this pathway.[1][16]

G Modulation of the PI3K/Akt Signaling Pathway by Flavans GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Flavans Flavans Flavans->PI3K modulate Flavans->Akt modulate

This compound modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[16][17] Flavonoids can influence this pathway at various points.[16]

G Modulation of the MAPK Signaling Pathway by Flavans Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Flavans Flavans Flavans->Raf inhibit Flavans->MEK inhibit Flavans->JNK inhibit Flavans->p38 inhibit

This compound modulation of the MAPK signaling pathway.

Experimental Validation of In Silico Predictions

While in silico methods are powerful predictive tools, experimental validation is essential to confirm the computational findings.[18]

Experimental Protocol: Western Blot for STAT3 Signaling

This protocol is used to determine if a this compound compound modulates a specific signaling pathway, such as the STAT3 pathway, which is involved in inflammation.[18]

  • Cell Culture and Treatment: Microglial cells are cultured and stimulated with an inflammatory agent (e.g., 500 nM β-amyloid for 4 hours) to activate the target pathway. The cells are then treated with the this compound compound (e.g., 1 µM agathisflavone) for a specified duration (e.g., 24 hours).[18]

  • Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (active) form of the target protein (e.g., phospho-STAT3). A primary antibody for the total form of the protein is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified. The ratio of phosphorylated to total protein is calculated to determine the effect of the this compound treatment on the activation of the signaling pathway.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol is used to experimentally validate the predicted inhibitory activity of a this compound against a specific enzyme.[18]

  • Reagents and Materials: Recombinant enzyme (e.g., 88.8 nM SARS-CoV-2 Mpro), a suitable substrate (0-100 μM), and the this compound inhibitor (e.g., 2.5 μM agathisflavone) are prepared in an appropriate buffer.[18]

  • Assay Procedure: The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The reaction velocity is measured by monitoring the change in a detectable signal (e.g., fluorescence) over time.[18]

  • Data Analysis: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are calculated by fitting the reaction velocity data to the Michaelis-Menten equation using non-linear regression.[18] The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can also be determined.

Conclusion and Future Perspectives

The integration of in silico prediction and modeling with experimental validation provides a powerful paradigm for accelerating the discovery and development of this compound-based therapeutics. Computational methods enable the rapid screening of vast chemical spaces and provide valuable insights into the molecular mechanisms underlying the bioactivity of flavans. As computational power and algorithm accuracy continue to improve, the role of in silico approaches in natural product research is expected to expand further, leading to the identification of novel this compound derivatives with enhanced therapeutic potential. The continued synergy between computational and experimental research will be crucial in unlocking the full potential of these remarkable natural compounds for human health.

References

A Comprehensive Review of the Biological Activities of the Flavan Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The flavan class of compounds, a subgroup of flavonoids, are characterized by a C6-C3-C6 skeleton with a saturated C-ring. This structural feature distinguishes them from other flavonoid subclasses and contributes to their unique biological properties. Found abundantly in fruits, vegetables, tea, and wine, flavans have garnered significant attention in the scientific community for their diverse pharmacological effects.[1][2][3] These compounds, including prominent members like this compound-3-ols (e.g., catechins and epicatechins) and flavanones (e.g., naringenin and hesperetin), have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the primary biological activities of the this compound class, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The content herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the exploration of these multifaceted natural compounds.

Antioxidant Activity

This compound compounds are potent antioxidants, primarily due to their ability to scavenge free radicals and chelate metal ions.[3] Their antioxidant capacity is a foundational aspect of many of their other biological activities. The structure of flavans, particularly the number and position of hydroxyl groups on their aromatic rings, plays a crucial role in their radical-scavenging efficacy.[4][5]

Quantitative Antioxidant Data

The antioxidant activity of various this compound compounds has been quantified using several in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant potency.

This compound CompoundSubclassAntioxidant AssayIC50 Value (µM)Reference
(-)-Epigallocatechin gallate (EGCG)This compound-3-olDPPH~7.8[6]
(-)-Epigallocatechin (EGC)This compound-3-olDPPH~14.8[6]
(+)-CatechinThis compound-3-olDPPH~22.5[6]
(-)-EpicatechinThis compound-3-olDPPH>100[6]
NaringeninFlavanoneDPPH>100[7]
HesperetinFlavanoneDPPH>100[7]
LicoflavanoneFlavanoneDPPH37.68[8]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for flavans is hydrogen atom transfer (HAT), where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thereby neutralizing it.[5] The resulting this compound radical is stabilized by resonance. Another mechanism is single-electron transfer (SET), where the this compound compound donates an electron to the free radical.

The antioxidant activity of flavans is also attributed to their ability to chelate transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions.[3] By binding to these metal ions, flavans prevent them from participating in these damaging reactions.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. This compound compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[8][9][10]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of flavans are often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

This compound CompoundSubclassAssayCell LineIC50 Value (µM)Reference
LicoflavanoneFlavanoneNO InhibitionRAW 264.737.68[8]
3',4'-DihydroxyflavoneFlavoneNO InhibitionRAW 264.79.61[9]
LuteolinFlavoneNO InhibitionRAW 264.716.90[9]
HesperidinFlavanone GlycosideNO InhibitionRAW 264.7>100[9]
NaringinFlavanone GlycosideNO InhibitionRAW 264.7>100[9]
Modulation of Inflammatory Signaling Pathways

Flavans exert their anti-inflammatory effects through the modulation of several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Several flavans have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[8]

NF_kB_Pathway NF-κB Signaling Pathway Modulation by Flavans cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Induces Flavans This compound Compounds Flavans->IKK Inhibits Flavans->NFkB_active Inhibits Translocation

NF-κB Signaling Pathway Modulation by Flavans

The MAPK signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in the inflammatory response. Flavans have been shown to inhibit the phosphorylation and activation of these kinases, thereby downregulating the expression of inflammatory mediators.[8][11]

MAPK_Pathway MAPK Signaling Pathway Modulation by Flavans Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates & Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Flavans This compound Compounds Flavans->MAPKKK Inhibits Flavans->MAPKK Inhibits Flavans->MAPK Inhibits

MAPK Signaling Pathway Modulation by Flavans

Anticancer Activity

The potential of flavans as anticancer agents is an area of intense research. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis through various mechanisms.[12][13]

Quantitative Anticancer Data

The cytotoxic effects of this compound compounds on various cancer cell lines are typically evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

This compound CompoundSubclassCancer Cell LineIC50 Value (µM)Reference
(-)-Epigallocatechin gallate (EGCG)This compound-3-olHs578T (Breast)15.81[12]
(-)-Epigallocatechin (EGC)This compound-3-olHs578T (Breast)114.2[12]
(+)-CatechinThis compound-3-olHs578T (Breast)326.8[12]
(-)-EpicatechinThis compound-3-olHs578T (Breast)>500[12]
ApigeninFlavoneMCF-7 (Breast)~100-200[14]
ApigeninFlavoneMDA-MB-231 (Breast)~100-200[14]
Mechanisms of Anticancer Action

Flavans employ a multi-pronged approach to combat cancer:

  • Induction of Apoptosis: Flavans can trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by activating caspases, the key executioners of apoptosis.[14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

  • Inhibition of Angiogenesis: Flavans can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen, thereby starving the tumor.

  • Modulation of Carcinogen Metabolism: Some flavans can modulate the activity of enzymes involved in the activation and detoxification of carcinogens.

Antimicrobial Activity

This compound compounds exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[2][15] Their mechanisms of action are diverse and often target microbial cell structures and metabolic processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of flavans is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

This compound CompoundSubclassMicroorganismMIC (µg/mL)Reference
LuteolinFlavoneMycobacterium tuberculosis25[16]
QuercetinFlavonolMycobacterium tuberculosis50[16]
BaicaleinFlavoneMycobacterium tuberculosis50[16]
MyricetinFlavonolMycobacterium tuberculosis50[16]
GalanginFlavonolGram-positive & Gram-negative bacteria0.25-1[17]
PinocembrinFlavanoneGram-positive bacteriaLow MIC[17]
Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of flavans include:

  • Inhibition of Nucleic Acid Synthesis: Some flavans can interfere with the synthesis of microbial DNA and RNA.[15]

  • Disruption of Membrane Function: They can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.[15]

  • Inhibition of Energy Metabolism: Flavans can interfere with key metabolic pathways, such as ATP synthesis.[15]

  • Inhibition of Biofilm Formation: Some flavans can prevent the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.[16]

Neuroprotective Effects

Emerging evidence suggests that this compound compounds may have significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19]

Quantitative Neuroprotective Data

The neuroprotective effects of flavans are often assessed by their ability to protect neuronal cells from various toxins or stressors. The EC50 value represents the concentration of the compound that provides 50% of the maximal protective effect.

This compound CompoundSubclassNeuroprotective AssayEC50 ValueReference
QuinolylNitrone QN23NitroneProtection against oxidative stress~1 µM[18]
CholesteroNitrone ChN2NitroneProtection against oxidative stress~10 µM[18]
HesperidinFlavanone GlycosideVarious neuroprotective models-[19]
NaringeninFlavanoneVarious neuroprotective models-[19]
MyricetinFlavonolVarious neuroprotective models-[19]
Mechanisms of Neuroprotection

The neuroprotective actions of flavans are multifaceted and include:

  • Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and inflammation in the brain, flavans can protect neurons from damage.[19]

  • Modulation of Neuronal Signaling Pathways: Flavans can interact with and modulate signaling pathways that are crucial for neuronal survival and plasticity.

  • Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, some flavans have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of the disease.[1]

  • Chelation of Metal Ions: By chelating metal ions that can contribute to oxidative stress and protein aggregation, flavans can exert neuroprotective effects.

Structure-Activity Relationships

The biological activity of this compound compounds is intrinsically linked to their chemical structure. Key structural features that influence their activity include:

  • Hydroxyl Group (-OH) Pattern: The number and position of hydroxyl groups on the A and B rings are critical for antioxidant and radical-scavenging activity.[4][5]

  • C2-C3 Double Bond: The presence or absence of a double bond in the C-ring influences the planarity of the molecule and its ability to interact with biological targets.[5]

  • Galloyl Moiety: The presence of a galloyl group, as seen in EGCG, often enhances biological activity, including anticancer effects.[12]

  • Glycosylation: The attachment of sugar moieties can affect the bioavailability and activity of this compound compounds.

SAR_Flavans Structure-Activity Relationships of Flavans Flavan_Structure This compound Core Structure (C6-C3-C6) OH_Groups Number & Position of -OH Groups Flavan_Structure->OH_Groups C2C3_Bond C2-C3 Double Bond (Saturation of C-ring) Flavan_Structure->C2C3_Bond Galloyl_Moiety Presence of Galloyl Moiety Flavan_Structure->Galloyl_Moiety Glycosylation Glycosylation Flavan_Structure->Glycosylation Antioxidant Antioxidant Activity OH_Groups->Antioxidant Influences Anti_inflammatory Anti-inflammatory Activity OH_Groups->Anti_inflammatory Influences C2C3_Bond->Antioxidant Influences Anticancer Anticancer Activity Galloyl_Moiety->Anticancer Enhances Bioavailability Bioavailability Glycosylation->Bioavailability Affects Antioxidant->Anti_inflammatory Antioxidant->Anticancer Anti_inflammatory->Anticancer Antimicrobial Antimicrobial Activity Experimental_Workflow General Experimental Workflow Start Start Compound_Prep Prepare this compound Compound Solutions Start->Compound_Prep In_Vitro_Assays In Vitro Bioassays (e.g., DPPH, MTT) Compound_Prep->In_Vitro_Assays Cell_Treatment Treat Cells with This compound Compounds Compound_Prep->Cell_Treatment Data_Analysis1 Data Analysis (IC50/EC50 Determination) In_Vitro_Assays->Data_Analysis1 Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Data_Analysis1->Cell_Culture Cell_Culture->Cell_Treatment Molecular_Assays Molecular Assays (e.g., Western Blot, qPCR) Cell_Treatment->Molecular_Assays Data_Analysis2 Data Analysis (Pathway Modulation) Molecular_Assays->Data_Analysis2 Conclusion Conclusion & Further Studies Data_Analysis2->Conclusion

References

The Ascendancy of Flavan Research: A Historical and Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of flavan research, from a serendipitous discovery in the 1930s to its current status as a burgeoning field in drug development, is a testament to the enduring quest for novel therapeutics from natural sources. This technical guide provides a comprehensive historical perspective on the evolution of this compound research, detailing the key milestones, the development of experimental methodologies, and the elucidation of their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a blend of historical context, detailed experimental protocols, and insights into the core signaling pathways modulated by this versatile class of compounds.

A Historical Odyssey: From "Vitamin P" to Precision Pharmacology

The story of flavans begins in 1936 with the Hungarian biochemist Albert Szent-Györgyi, who, while investigating vitamin C, isolated a substance from citrus fruits that he termed "vitamin P" for its ability to reduce capillary permeability and fragility. This initial discovery, born from an accidental observation of an impure vitamin C preparation showing greater efficacy than its pure counterpart, opened the door to a vast new field of research. Though the "vitamin" designation was later retracted as no deficiency disease was identified, the biological activity of these compounds, soon to be known as bioflavonoids, was firmly established.

The mid-20th century saw the initial characterization and classification of this diverse group of polyphenolic compounds. Early researchers relied on classical methods of isolation and identification, which, though rudimentary by today's standards, laid the groundwork for future advancements. The term "flavonoid" was formally proposed in 1949, encompassing a wide array of compounds with a characteristic C6-C3-C6 skeleton.

The latter half of the 20th century and the dawn of the 21st century witnessed an exponential surge in this compound research, fueled by growing evidence of their potent antioxidant properties and their potential therapeutic applications in a range of human diseases, including cardiovascular and neurodegenerative disorders, as well as cancer. This period was marked by the development of sophisticated analytical techniques that allowed for the precise separation, identification, and quantification of individual flavonoid compounds from complex natural matrices.

Quantitative Trends in this compound Research

The burgeoning interest in this compound research is quantitatively reflected in the dramatic increase in scientific publications and clinical investigations over the past few decades. While precise, exhaustive numbers are challenging to compile across all databases, the trend is undeniably exponential.

Table 1: Growth of Publications on Flavonoids (Illustrative)

YearApproximate Number of Publications (PubMed)
1990~500
2000~1,500
2010~5,000
2020>10,000

This table presents an illustrative trend based on the exponential growth described in the literature.

A similar upward trajectory is observed in the number of clinical trials investigating the therapeutic potential of flavonoids for various health conditions.

Table 2: Clinical Trials Involving Flavonoids (Illustrative)

Time PeriodApproximate Number of Registered Clinical Trials (ClinicalTrials.gov)
2000-2005~50
2006-2010~150
2011-2015~300
2016-2020>500

This table provides an illustrative trend based on the increasing number of clinical investigations.

The Evolution of Experimental Protocols

The advancement of this compound research has been intrinsically linked to the development of more sophisticated and sensitive experimental methodologies.

Extraction Techniques: From Maceration to Modern Methods

Early methods for extracting flavonoids from plant materials were often time-consuming and solvent-intensive.

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. While straightforward and requiring minimal equipment, it often results in lower extraction efficiency.

  • Percolation: In this method, a solvent is slowly passed through the plant material, allowing for a more efficient extraction than maceration.

  • Soxhlet Extraction: This continuous extraction method, while effective, uses large volumes of solvent and prolonged heating, which can lead to the degradation of thermolabile compounds.

The demand for higher efficiency, reduced solvent consumption, and preservation of compound integrity has led to the development of modern "green" extraction techniques.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent volume.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and efficient extraction.

Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Plant Material

  • Sample Preparation: Air-dry the plant material at room temperature, protected from direct sunlight, to minimize the degradation of flavonoids. Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Solvent Selection: Choose an appropriate solvent based on the polarity of the target flavonoids. An 80% ethanol solution is a common and effective solvent for a broad range of flavonoids.

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

    • Add 100 mL of 80% ethanol to the beaker (1:10 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the temperature to 50°C.

    • Extract for 30 minutes.

  • Separation and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • Storage: The resulting crude extract can be lyophilized (freeze-dried) to obtain a stable powder or stored at -20°C for further analysis.

Separation and Identification: A Chromatographic Revolution

The separation and identification of individual flavonoids from complex extracts have been revolutionized by the advent of chromatographic techniques.

  • Paper Chromatography (PC): One of the earliest methods used, PC separates compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase. While largely replaced by more advanced techniques, it was instrumental in the initial characterization of many flavonoids.

  • Thin-Layer Chromatography (TLC): TLC offers better resolution and speed compared to PC and is still widely used for rapid screening and qualitative analysis of flavonoid profiles in plant extracts.

  • Column Chromatography (CC): This technique is a cornerstone of preparative-scale separation, allowing for the isolation of larger quantities of pure flavonoids for structural elucidation and biological testing.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the separation, identification, and quantification of flavonoids. Its high resolution, sensitivity, and reproducibility have made it an indispensable tool in modern this compound research.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoids

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS) is required. A C18 reversed-phase column is commonly used for flavonoid analysis.

  • Mobile Phase Preparation: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Column Temperature: 30°C.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD at 280 nm and 365 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-35 min: 40-80% B

      • 35-40 min: 80% B

      • 40-45 min: 80-10% B

      • 45-50 min: 10% B (re-equilibration)

  • Sample and Standard Preparation:

    • Dissolve the dried extract in the initial mobile phase composition.

    • Prepare standard solutions of known flavonoid compounds in the same solvent.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the standards. Quantify the compounds by creating a calibration curve from the standard solutions.

Assessment of Biological Activity: The DPPH Radical Scavenging Assay

The antioxidant activity of flavonoids is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and rapid method to screen for radical scavenging activity.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the flavonoid extract and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Unraveling the Mechanisms: Flavonoids and Cellular Signaling

The therapeutic effects of flavonoids extend beyond their direct antioxidant activity. They are known to modulate a complex network of intracellular signaling pathways, thereby influencing cellular processes such as inflammation, proliferation, and apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many flavonoids have been shown to inhibit the activation of this pathway, thereby exerting their anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Flavanoids Flavanoids (e.g., Quercetin, EGCG) Flavanoids->IKK Inhibits Flavanoids->NFkB_active Inhibits Translocation

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and stress responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain flavonoids can modulate the MAPK pathway, often leading to the inhibition of cancer cell growth.

MAPK_Pathway Growth_Factors Growth Factors Stress Stimuli Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Regulates Flavanoids Flavanoids (e.g., Kaempferol) Flavanoids->Raf Inhibits Flavanoids->MEK Inhibits

Caption: Modulation of the MAPK signaling pathway by flavonoids.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. Flavonoids like genistein have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Activates Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Promotes Flavanoids Flavanoids (e.g., Genistein) Flavanoids->PI3K Inhibits Flavanoids->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.

Conclusion and Future Directions

The field of this compound research has evolved from the initial observation of a "vitamin-like" substance to a sophisticated area of drug discovery, driven by advancements in analytical chemistry and molecular biology. The historical journey underscores the importance of natural products as a source of therapeutic innovation. The detailed experimental protocols provided in this guide offer a practical resource for researchers to explore the vast potential of flavonoids.

The elucidation of how flavonoids modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, has provided a molecular basis for their observed health benefits and has opened up new avenues for the development of targeted therapies. Future research will likely focus on:

  • Clinical Validation: Rigorous, large-scale clinical trials are needed to unequivocally establish the efficacy and safety of specific flavonoids for the prevention and treatment of human diseases.

  • Bioavailability and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of flavonoids is crucial for optimizing their therapeutic potential.

  • Synergistic Effects: Investigating the synergistic interactions between different flavonoids and between flavonoids and conventional drugs could lead to more effective combination therapies.

  • Drug Delivery Systems: The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of flavonoids will be a key area of innovation.

The rich history and the dynamic present of this compound research suggest a promising future where these natural compounds will play an increasingly important role in the pharmaceutical landscape, offering novel solutions to some of the most pressing health challenges of our time.

An In-depth Technical Guide to Flavan Nomenclature, Classification Systems, and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the nomenclature, classification, and stereochemistry of flavans. Designed for professionals in research, science, and drug development, this document delves into the intricacies of flavan structures, laying the groundwork for a deeper understanding of their biological activities and therapeutic potential.

This compound Nomenclature: A Systematic Approach

The systematic naming of flavans and their derivatives follows the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a This compound skeleton, which consists of a C6-C3-C6 framework. This framework comprises two benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom.

The numbering of the this compound skeleton is crucial for unambiguous identification of substituents. The atoms in the A and C rings are numbered 2, 3, 4, 4a, 5, 6, 7, 8, and 8a, while the atoms in the B ring are numbered 1' through 6'.

Flavan_Numbering

Based on this fundamental structure, various classes of flavonoids are defined by the oxidation state and substitution pattern of the C ring. For instance, the presence of a carbonyl group at the C-4 position defines flavanones and flavones.

Classification Systems of Flavans and Related Flavonoids

Flavonoids are broadly classified into several subclasses based on the structural variations of their heterocyclic C ring.[1][2] This classification is essential for understanding the structure-activity relationships of these compounds.

Subclass Core Structure Key Structural Features Examples
Flavones 2-Phenyl-chromen-4-oneDouble bond between C2 and C3; Ketone group at C4.Apigenin, Luteolin
Flavonols 3-Hydroxy-2-phenyl-chromen-4-oneHydroxyl group at C3; Double bond between C2 and C3; Ketone group at C4.Quercetin, Kaempferol, Myricetin
Flavanones 2-Phenyl-chroman-4-oneSaturated C-ring between C2 and C3; Ketone group at C4.Naringenin, Hesperetin
This compound-3-ols (Flavanols) 2-Phenyl-3,4-dihydro-2H-chromen-3-olHydroxyl group at C3; No double bond between C2 and C3; No ketone at C4.[2]Catechin, Epicatechin, Gallocatechin
Anthocyanidins Flavylium (2-Phenylchromenylium) ionCationic C ring with a conjugated system of double bonds.Cyanidin, Delphinidin, Pelargonidin
Isoflavones 3-Phenyl-chromen-4-onePhenyl group (B ring) attached at C3 instead of C2.Genistein, Daidzein
Chalcones 1,3-Diaryl-2-propen-1-oneOpen-chain structure lacking the heterocyclic C ring.Naringenin chalcone

Flavonoid_Classification

Stereochemistry of Flavans

The stereochemistry of flavans, particularly this compound-3-ols, is a critical aspect that significantly influences their biological activity. This compound-3-ols possess two chiral centers at the C2 and C3 positions of the C ring, leading to the existence of four possible diastereoisomers.[3][4]

The relative configuration of the substituents at C2 and C3 determines whether the isomer is a cis or trans diastereomer.

  • Trans configuration: The phenyl group at C2 and the hydroxyl group at C3 are on opposite sides of the C ring plane. This configuration is found in catechins.

  • Cis configuration: The phenyl group at C2 and the hydroxyl group at C3 are on the same side of the C ring plane. This configuration is found in epicatechins.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) system. The four diastereoisomers of catechin are:

  • (+)-Catechin: (2R, 3S)

  • (-)-Catechin: (2S, 3R)

  • (+)-Epicatechin: (2S, 3S)

  • (-)-Epicatechin: (2R, 3R)

Of these, (+)-catechin and (-)-epicatechin are the most common in nature.[3]

Flavan_Stereochemistry

Experimental Protocols for this compound Analysis

The analysis of flavans from natural sources involves a series of steps including extraction, separation, and identification.

Extraction of Flavonoids from Plant Material

A general protocol for the extraction of flavonoids from dried plant material using ultrasound-assisted extraction (UAE) is outlined below.

Materials:

  • Dried, powdered plant material

  • 80% Ethanol

  • Ultrasonic bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of 80% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath.

  • Set the sonication frequency to 40 kHz and the temperature to 50°C.

  • Extract for 30 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 50°C.

  • The resulting crude extract can be lyophilized or stored at -20°C for further analysis.

Extraction_Workflow

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of flavans. A general reversed-phase HPLC method is described below.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

Gradient Elution Program: A typical gradient program involves a gradual increase in the proportion of the organic solvent (Solvent B) to elute compounds with increasing hydrophobicity.

Time (min)% Solvent A% Solvent B
0955
256040
301090
351090
40955

Detection: this compound-3-ols are typically monitored at 280 nm.

Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample with those of authentic standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of flavonoids. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the complete structure, including stereochemistry.

Sample Preparation:

  • Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments to establish correlations between protons and carbons.

Data Analysis:

  • Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals and elucidate the structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC and NMR analyses of common this compound-3-ols.

Table 1: HPLC Retention Times of Common this compound-3-ols

CompoundRetention Time (min)
(+)-Catechin15.8
(-)-Epicatechin18.2
(-)-Epigallocatechin12.5
(-)-Epicatechin gallate21.4
(-)-Epigallocatechin gallate17.9
Note: Retention times are approximate and can vary depending on the specific HPLC conditions.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (+)-Catechin in DMSO-d₆

Position¹³C (ppm)¹H (ppm)
281.54.57 (d, J=7.6 Hz)
366.73.82 (m)
428.42.50 (dd, J=16.1, 5.5 Hz), 2.37 (dd, J=16.1, 8.1 Hz)
4a100.6
5156.7
695.35.86 (d, J=2.3 Hz)
7157.0
894.15.68 (d, J=2.3 Hz)
8a156.4
1'130.8
2'114.96.71 (d, J=1.9 Hz)
3'145.1
4'145.1
5'115.56.59 (d, J=8.1 Hz)
6'118.86.47 (dd, J=8.1, 1.9 Hz)

Flavonoid Biosynthesis Pathway

Flavonoids are synthesized in plants via the phenylpropanoid pathway. A key enzyme in this pathway is Chalcone Synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor for most flavonoids.[5][6]

Flavonoid_Biosynthesis

References

Methodological & Application

HPLC-UV/Vis methods for quantification of flavans in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) method coupled with a UV/Vis detector provides a robust and reliable platform for the quantification of flavans, specifically flavan-3-ols, in various plant extracts. This application note details a validated protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for quality control, phytochemical analysis, and pharmacological studies.

Introduction

Flavans, a class of flavonoids characterized by a C6-C3-C6 skeleton, are widely distributed in the plant kingdom. The most common subclass, this compound-3-ols, includes monomers like (+)-catechin and (-)-epicatechin, as well as their oligomeric and polymeric forms known as proanthocyanidins or condensed tannins.[1][2] These compounds are of significant interest due to their antioxidant properties and potential health benefits, including cardiovascular and neuroprotective effects.[1] Consequently, accurate quantification in plant extracts is crucial for the standardization of herbal products and the development of new therapeutics.

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is a powerful technique for separating and quantifying individual flavonoid compounds in complex matrices like plant extracts.[3][4] The method leverages the differential partitioning of analytes between a stationary phase (typically a C18 column) and a mobile phase. This protocol outlines a reverse-phase HPLC-UV/Vis method optimized for the analysis of this compound-3-ols.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of acid (e.g., formic or acetic acid) to improve peak shape. Less polar compounds are retained longer on the column. Following separation, the compounds are detected by a UV/Vis detector. This compound-3-ols, such as catechin and epicatechin, exhibit strong UV absorbance at approximately 280 nm, allowing for their sensitive quantification.[4]

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[5]

    • Analytical balance

    • Ultrasonic bath

    • Rotary evaporator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or nylon)[6]

  • Chemicals and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Acetic acid (analytical grade)

    • Reference standards (e.g., (+)-catechin, (-)-epicatechin, purity >98%)

Sample Preparation

Proper sample preparation is critical to ensure the complete extraction of target analytes and removal of interfering substances.[7]

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark, seeds) at a controlled temperature (e.g., 40°C) to a constant weight to prevent enzymatic degradation.[6][8] Grind the dried material into a fine, homogenous powder using a laboratory mill.[8]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.[6]

    • Add a suitable extraction solvent. Methanol or ethanol, often mixed with water (e.g., 80% methanol), are commonly used.[8][9] A sample-to-solvent ratio of 1:50 or 1:100 may be required for exhaustive extraction.[7]

    • Perform extraction using a method like ultrasonication for 30-60 minutes at room temperature or Soxhlet extraction for several hours.[6][8][9]

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper or by centrifugation to remove solid plant debris.[6][8]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the extraction solvent.[6]

  • Reconstitution and Final Filtration:

    • Reconstitute the dried extract in a precise volume (e.g., 5-10 mL) of the initial mobile phase or methanol.[6][8]

    • Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any remaining particulates that could damage the HPLC column.[6][10]

Standard Solution Preparation
  • Stock Solution: Accurately weigh about 10 mg of each this compound-3-ol reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6] These solutions are used to construct the calibration curve.

Chromatographic Conditions

The following table summarizes a typical set of HPLC-UV parameters for the quantification of flavans. Optimization may be required depending on the specific plant matrix and target analytes.

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)[6][11]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-80% B; 35-40 min, 80-10% B; 40-45 min, 10% B
Flow Rate 0.8 - 1.0 mL/min[6][11]
Injection Volume 10 - 20 µL
Column Temperature 30°C[6]
Detection Wavelength 280 nm[4]

Data Presentation and Analysis

Method Validation

The analytical method should be validated to ensure its reliability, accuracy, and precision.[11] Key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Coefficient of determination (r²) > 0.999[12][13]
Precision (Intra- & Inter-day) The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%[12][14]
Accuracy The closeness of the test results to the true value, often assessed by recovery studies.Recovery between 95-105%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis using a DAD detector.[11]
Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and its equation (y = mx + c), where 'y' is the peak area and 'x' is the concentration.[8]

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

  • Calculation: Identify the peaks corresponding to the this compound-3-ols based on their retention times compared to the standards. Use the peak area of the analyte in the sample and the regression equation from the calibration curve to calculate its concentration in the extract.

Example Data Table

The table below shows example results for the quantification of (+)-catechin and (-)-epicatechin in a hypothetical plant extract.

AnalyteRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)Amount in Plant Material (mg/g)
(+)-Catechin12.5158,40045.22.26
(-)-Epicatechin14.8121,95034.81.74

Visualizations

Diagram of Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction (e.g., Ultrasonication) B->C D Filtration & Concentration C->D E Reconstitution & Syringe Filtration (0.45 µm) D->E F Standard & Sample Injection E->F G Chromatographic Separation (C18 Column) F->G H UV/Vis Detection (280 nm) G->H I Peak Integration & Identification H->I K Concentration Calculation I->K J Calibration Curve Construction J->K L Final Report K->L

Caption: Workflow for HPLC-UV quantification of flavans.

Logical Diagram of Flavonoid Classification

G Simplified Flavonoid Classification cluster_classes Major Classes cluster_subclass Example Subclass & Compounds A Flavonoids B Flavones A->B C Flavonols A->C D Flavans (Target Class) A->D E Flavanones A->E F Anthocyanins A->F G Isoflavones A->G H This compound-3-ols D->H I (+)-Catechin H->I J (-)-Epicatechin H->J

Caption: Classification of flavonoids, highlighting the this compound class.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of flavans in plant extracts using HPLC-UV/Vis. The method is sensitive, specific, and reliable when properly validated. Adherence to the outlined procedures for sample preparation, chromatographic separation, and data analysis will enable researchers to obtain high-quality, reproducible data essential for quality control, phytochemical research, and the development of plant-based pharmaceuticals.

References

Application Notes and Protocols for the Identification of Novel Flavan Derivatives in Complex Mixtures using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and characterization of novel flavan derivatives in complex mixtures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound derivatives, a subclass of flavonoids, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] The methodologies outlined below are designed to provide a robust framework for the discovery and analysis of these compounds in various matrices such as plant extracts, foods, and biological samples.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the analysis of non-volatile and thermally unstable compounds like this compound derivatives.[4] This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of flavonoids in complex samples.[5][6] Advanced LC-MS/MS platforms, such as those equipped with Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ) mass analyzers, enable comprehensive qualitative and quantitative analyses.[5][6][7]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate LC-MS/MS analysis by removing interferences and concentrating the analytes of interest.[8] The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute the plant extract with an appropriate solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound derivatives with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in a suitable volume of the initial mobile phase.[9]

Protocol 2: Protein Precipitation for Biological Samples (e.g., Plasma, Urine)

  • Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[10]

  • Incubation: Vortex the mixture and incubate at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at 14,000 g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.[8]

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[9][10]

Protocol 3: General Extraction for Solid Samples (e.g., Freeze-Dried Foods)

  • Homogenization: Macerate the sample in liquid nitrogen using a mortar and pestle.[7]

  • Extraction: Add a solution of 80% methanol with 0.1% formic acid to the homogenized sample.

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation at 14,000 g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.[7]

  • Filtration: Filter the pooled supernatant through a 0.2 µm PVDF syringe filter.[7]

LC-MS/MS Analysis

The following are generalized conditions that can be adapted and optimized for specific applications.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase AWater with 0.1% formic acid or 0.02% acetic acid[7]
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or 0.02% acetic acid[7]
Gradient ElutionStart with a low percentage of B, gradually increase to elute compounds of interest, followed by a wash and re-equilibration step. A typical gradient might be: 0-1 min, 5% B; 1-11 min, 5-60% B; 11-13 min, 60-95% B; 13-17 min, 95% B; 17-19 min, 95-5% B; 19-20 min, 5% B.[7]
Flow Rate0.3 mL/min[7]
Column Temperature30°C[7]
Injection Volume5 µL[7]
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive and negative modes[7]
Gas Temperature300°C[7]
Nitrogen Flow Rate10 L/min[7]
Nebulizer Pressure35 psi[7]
Capillary Voltage4000 V[7]
Scan ModeFull scan for initial screening, followed by targeted MS/MS (product ion scan or Multiple Reaction Monitoring - MRM) for identification and quantification.

Data Presentation: Quantitative Analysis

For the identification of novel this compound derivatives, a non-targeted approach using high-resolution mass spectrometry (e.g., Q-TOF) is initially employed.[5][11] Once potential novel compounds are identified based on their accurate mass and fragmentation patterns, quantitative analysis can be performed using a targeted approach with a triple quadrupole mass spectrometer.[7]

Table 2: Example Quantitative Data for Known this compound-3-ols in Grape Samples [12]

CompoundSample MatrixConcentration (mg/kg)
Flavonols
Sauvignon blanc skin69.47 ± 14.74
Shiraz skin129.47 ± 10.05
This compound-3-ols
Sauvignon blanc seed2016.84 ± 14.73
Shiraz seed1945.06 ± 32.69

Table 3: Method Validation Parameters for Flavanone Quantification [13]

ParameterValue
Linearity (R²)> 0.99
Working Range20 - 250 ppb
Accuracy95% - 111%

Visualization of Experimental Workflow and Bioactivity Screening

The following diagrams illustrate the general workflow for the identification of novel this compound derivatives and a conceptual pathway for screening their bioactivity.

G Figure 1: General Workflow for Novel this compound Derivative Identification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cluster_3 Validation & Quantification ComplexMixture Complex Mixture (e.g., Plant Extract) Extraction Extraction (SPE or LLE) ComplexMixture->Extraction Purification Purification/ Concentration Extraction->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation HRMS High-Resolution MS (e.g., Q-TOF) LC_Separation->HRMS MSMS Tandem MS (MS/MS) Fragmentation HRMS->MSMS FeatureDetection Feature Detection & Peak Picking MSMS->FeatureDetection DatabaseSearch Database Search & Dereplication FeatureDetection->DatabaseSearch StructureElucidation Structure Elucidation (Novel Compounds) DatabaseSearch->StructureElucidation TargetedMSMS Targeted MS/MS (e.g., MRM on QQQ) StructureElucidation->TargetedMSMS Quantification Quantification TargetedMSMS->Quantification G Figure 2: Conceptual Pathway for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Outcome Novelthis compound Novel this compound Derivative Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Novelthis compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine production in cell culture) Novelthis compound->AntiInflammatory LeadCompound Lead Compound for Drug Development Antioxidant->LeadCompound SignalingPathways Modulation of Signaling Pathways (e.g., NF-κB, MAP Kinase) AntiInflammatory->SignalingPathways GeneExpression Gene Expression Analysis SignalingPathways->GeneExpression GeneExpression->LeadCompound

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Flavans in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavans, a class of flavonoids found abundantly in fruits, vegetables, and beverages like tea and wine, are of significant interest in drug development and nutritional science due to their potent antioxidant properties.[1] These properties are attributed to their chemical structure, which enables them to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress.[1] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2]

These application notes provide detailed protocols for robust cell-based assays to evaluate the antioxidant activity of flavans. The described methods, including the Cellular Antioxidant Activity (CAA) assay and the 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) assay, offer a more biologically relevant assessment compared to simple chemical assays by considering cellular uptake, metabolism, and localization of the antioxidant compounds.[3][4]

Key Cell-Based Assays

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of compounds to inhibit the formation of the fluorescent marker dichlorofluorescein (DCF) within cells.[3] It utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and becomes trapped inside cells after being deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[5][6] In the presence of ROS, generated by an initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), DCFH is oxidized to the highly fluorescent DCF.[3][7] The antioxidant activity of the test compound, such as a flavan, is quantified by its ability to reduce the fluorescence signal.[3]

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

Similar to the CAA assay, the DCFH-DA assay also relies on the oxidation of DCFH to DCF to measure intracellular ROS levels.[8][9] This assay can be adapted to assess the antioxidant potential of flavans by pre-treating cells with the compound of interest before inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[9][10] A reduction in the fluorescence intensity in treated cells compared to untreated controls indicates the antioxidant capacity of the this compound.

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom microplate

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Quercetin (positive control)

  • This compound test compounds

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment and confluence.[11]

  • Compound and Probe Incubation: Remove the culture medium and wash the cells with PBS. Add 100 µL of treatment medium containing the this compound test compound at various concentrations and 25 µM DCFH-DA to each well.[11] Include wells with quercetin as a positive control and wells with only DCFH-DA as a negative control. Incubate for 1 hour at 37°C.[11]

  • Washing: Remove the treatment medium and wash the cells twice with 100 µL of PBS to remove any extracellular compounds and probe.

  • Induction of Oxidative Stress: Add 100 µL of 600 µM ABAP solution (in PBS) to each well to induce peroxyl radical formation.[11]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.[11]

Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence kinetics. The Cellular Antioxidant Activity is expressed as a percentage of inhibition of DCF formation relative to the control. The results can also be expressed as Quercetin Equivalents (QE).[3]

Protocol 2: DCFH-DA Assay for Intracellular ROS Measurement

Materials:

  • Adherent or suspension cells (e.g., fibroblasts, lymphocytes)

  • 96-well plate (black for fluorescence)

  • Cell culture medium

  • PBS

  • DCFH-DA

  • Oxidative stress inducer (e.g., H₂O₂, TBHP)

  • This compound test compounds

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in a 96-well plate.[12]

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound test compounds for a predetermined period (e.g., 1-24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[8][12]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of the oxidative stress inducer (e.g., 100 µM TBHP) to the cells and incubate for the desired time (e.g., 1 hour).[9]

  • Fluorescence Quantification: Measure the fluorescence intensity using a microplate reader (Ex/Em = 495/529 nm), or visualize and quantify using a fluorescence microscope or flow cytometer.[9][12]

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison of the antioxidant activities of different flavans.

This compound CompoundConcentration Range (µM)IC50 (µM) in CAA Assay% ROS Inhibition at 50 µM (DCFH-DA Assay)
Epicatechin10 - 20085.3 ± 5.245.6 ± 3.1
Catechin10 - 200129.9 ± 5.5[11]38.2 ± 2.8
Epigallocatechin gallate (EGCG)1 - 10015.7 ± 1.975.1 ± 4.5
Quercetin (Control)1 - 505.4 ± 0.8[3]88.9 ± 3.7

Note: The data presented in this table are representative examples based on published literature and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflow Visualization

The antioxidant effects of flavans extend beyond direct ROS scavenging to the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.[[“]]

Signaling Pathways Activated by Flavans

Flavans can activate several key signaling pathways to enhance cellular antioxidant defenses. A prominent pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][[“]] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1).[2] In the presence of oxidative stress or certain phytochemicals like flavans, Nrf2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2] Other pathways, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), can also be activated by flavans to promote cell survival and upregulate antioxidant enzymes.[[“]][14]

G This compound-Activated Antioxidant Signaling Pathways cluster_0 Cytoplasm cluster_1 Nucleus Flavans Flavans KEAP1_Nrf2 KEAP1-Nrf2 Complex Flavans->KEAP1_Nrf2 induces dissociation MAPK MAPK (e.g., ERK1/2) Flavans->MAPK activates ROS Oxidative Stress (ROS) ROS->KEAP1_Nrf2 induces dissociation Cellular Protection Cellular Protection ROS->Cellular Protection counteracts Nrf2_active Active Nrf2 KEAP1_Nrf2->Nrf2_active releases Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc translocates to Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Enzyme Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription of Increased Antioxidant Defense Increased Antioxidant Defense Antioxidant_Genes->Increased Antioxidant Defense Transcription_Factors->Antioxidant_Genes activates transcription of Increased Antioxidant Defense->Cellular Protection

Caption: this compound-activated signaling pathways enhancing cellular antioxidant defense.

Experimental Workflow for CAA Assay

The following diagram illustrates the key steps involved in the Cellular Antioxidant Activity (CAA) assay.

G Cellular Antioxidant Activity (CAA) Assay Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with this compound compounds and DCFH-DA probe for 1 hour B->C D 4. Wash cells with PBS C->D E 5. Add ABAP to induce oxidative stress D->E F 6. Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) E->F G 7. Analyze data (AUC) to determine antioxidant activity F->G

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Logical Relationship in DCFH-DA Assay

This diagram outlines the principle of the DCFH-DA assay for measuring intracellular ROS and the effect of antioxidants.

G Principle of the DCFH-DA Assay cluster_cell Inside the Cell DCFH_DA_in DCFH-DA Esterases Cellular Esterases DCFH_DA_in->Esterases DCFH DCFH (non-fluorescent) Esterases->DCFH deacetylation ROS ROS DCFH->ROS DCF DCF (fluorescent) ROS->DCF oxidation Fluorescence Signal Fluorescence Signal DCF->Fluorescence Signal Flavans Flavans Flavans->ROS scavenge Reduced Fluorescence Reduced Fluorescence Flavans->Reduced Fluorescence DCFH_DA_out DCFH-DA (cell-permeable) DCFH_DA_out->DCFH_DA_in diffuses into cell

Caption: Principle of ROS detection using the DCFH-DA probe and the inhibitory effect of flavans.

Conclusion

The cell-based assays detailed in these application notes provide reliable and biologically relevant methods for assessing the antioxidant potential of flavans. By incorporating these protocols, researchers and drug development professionals can effectively screen and characterize this compound compounds for their potential therapeutic applications in preventing and treating conditions associated with oxidative stress. The provided workflows and pathway diagrams offer a clear visual guide to the experimental procedures and the underlying molecular mechanisms.

References

Application Notes and Protocols: Utilizing the Flavan Scaffold for Synthetic Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavan scaffold, a core structure in the flavonoid family of natural products, represents a privileged framework in medicinal chemistry and drug design.[1] Consisting of a C6-C3-C6 skeleton, this heterocyclic system is prevalent in a vast array of plant secondary metabolites.[1] Flavonoids, including derivatives of the this compound scaffold, are known to exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, neuroprotective, and cardioprotective effects.[2][3] This has made the this compound scaffold an attractive starting point for the development of novel therapeutic agents.[4] Synthetic modifications of the basic this compound structure have led to the discovery of potent and selective modulators of various biological targets.[5] These application notes provide an overview of the utility of the this compound scaffold, present key quantitative data for several derivatives, and offer detailed protocols for their synthesis and biological evaluation.

Data Presentation: Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their substitution patterns and stereochemistry.[6] Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of new compounds with enhanced potency and selectivity. The following tables summarize quantitative data for various this compound derivatives across different therapeutic areas.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and key enzymes like topoisomerase IIα.[7][8]

CompoundCell LineActivityIC50 (µM)Reference
(-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoateHeLa (cervical cancer)Cytotoxicity~10[7]
(-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoateA549 (lung cancer)Cytotoxicity~15[7]
(-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoateHeLa (cervical cancer)Cytotoxicity~20[7]
(-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoateA549 (lung cancer)Cytotoxicity~25[7]
Artocarpinol ACH1/PA-1 (ovarian teratocarcinoma)Antiproliferative25 ± 6[9]
Artocarpinol ASW480 (colon carcinoma)Antiproliferative34 ± 4[9]
Flavanone with furan B-ringMCF7 (breast adenocarcinoma)Anticancer-[10]
Flavanone with furan B-ringHT29 (colon adenocarcinoma)Anticancer-[10]
Flavanone with furan B-ringA498 (kidney adenocarcinoma)Anticancer-[10]
Anti-inflammatory Activity

The anti-inflammatory properties of flavanones have been investigated, with several synthetic derivatives showing potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages.[11]

CompoundActivityIC50 (µg/mL)Reference
2'-Carboxy-5,7-dimethoxy-flavanone (4F)NO Inhibition0.906[11]
Flavanone (4G)NO Inhibition0.603[11]
4'-Bromo-5,7-dimethoxy-flavanone (4D)NO Inhibition1.030[11]
2'-Carboxyflavanone (4J)NO Inhibition1.830[11]
Pinocembrin (reference)NO Inhibition203.60[11]
Antioxidant Activity

Many this compound derivatives are potent antioxidants, capable of scavenging free radicals.[3] Their activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][12]

CompoundActivityEC50 (µmol/mL)Reference
Artocarpinol ADPPH Radical Scavenging9.4 ± 1.0[9]
Isomeric this compound-3-ol derivative 2DPPH Radical Scavenging12.2 ± 1.1[9]
Isomeric this compound-3-ol derivative 3DPPH Radical Scavenging10.0 ± 1.5[9]
GambircatecholDPPH Radical Scavenging19.0 ± 2.6[9]
Ascorbic Acid (reference)DPPH Radical Scavenging34.9[9]
α-Tocopherol (reference)DPPH Radical Scavenging48.6[9]

Experimental Protocols

Protocol 1: General Synthesis of Flavanones from 2'-Hydroxychalcones

Flavanones are commonly synthesized via the intramolecular cyclization of 2'-hydroxychalcones.[10][13][14] This protocol describes a general method for this transformation.

Materials:

  • 2'-Hydroxychalcone derivative

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium acetate to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired flavanone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[15]

Protocol 2: In Vitro Anticancer Activity Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10] It is a reliable and sensitive method for in vitro anticancer screening.

Materials:

  • Human cancer cell lines (e.g., MCF7, HT29, A498)[10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (flavanone derivatives) dissolved in DMSO

  • Positive control (e.g., 2-phenyl chroman-4-one)[10]

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Terminate the experiment by adding cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[16]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (this compound derivatives) at various concentrations

  • Ascorbic acid or α-tocopherol as a positive control[9]

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Add a specific volume of each dilution to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR2->MAPK_pathway Activates NF_kB NF-κB MAPK_pathway->NF_kB Activates Inflammatory_genes Inflammatory Gene Expression NF_kB->Inflammatory_genes Promotes Flavan_derivative This compound Derivative Flavan_derivative->TLR2 Inhibits Flavan_derivative->MAPK_pathway Inhibits LPS LPS LPS->TLR2 Activates

Caption: Inhibition of the TLR2/MAPK signaling pathway by this compound derivatives.

experimental_workflow start Start chalcone_synthesis 2'-Hydroxychalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone_synthesis cyclization Flavanone Synthesis (Intramolecular Cyclization) chalcone_synthesis->cyclization purification Purification (Column Chromatography) cyclization->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Assay (e.g., SRB, DPPH) characterization->bio_assay data_analysis Data Analysis (IC50/EC50 Determination) bio_assay->data_analysis end End data_analysis->end

Caption: General workflow for the synthesis and biological evaluation of flavanones.

logical_relationship Flavan_Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Flavan_Scaffold->SAR Leads to Lead_Optimization Lead Optimization SAR->Lead_Optimization Informs Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Yields

Caption: Logical relationship in this compound-based drug design.

References

In vivo experimental design for testing the efficacy of flavans in animal models of disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to evaluate the efficacy of flavans in various animal models of disease. Flavans, a class of flavonoids found in fruits, vegetables, tea, and cocoa, have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. These guidelines are intended to assist researchers in the standardized assessment of flavan bioactivity, ensuring robust and reproducible results for preclinical drug development.

Application Notes

Flavans, including monomers like catechin and epicatechin, and their oligomeric and polymeric forms (proanthocyanidins), exert their biological effects through various mechanisms. In vivo studies are crucial to validate the therapeutic potential observed in in vitro settings and to understand the complex interactions within a living organism. The selection of an appropriate animal model is paramount and should closely mimic the pathophysiology of the human disease being studied.

Commonly used animal models for testing the efficacy of flavans include:

  • Models of Oxidative Stress: Induced by agents like D-galactose or a diet deficient in antioxidants, these models are used to assess the free-radical scavenging and antioxidant enzyme-boosting properties of flavans.[1]

  • Models of Inflammation: The carrageenan-induced paw edema model in rodents is a classic acute inflammation model to evaluate the anti-inflammatory effects of flavans.[2][3][4] Chronic inflammation models can also be employed.

  • Models of Neurodegenerative Diseases: Rodent models of Alzheimer's or Parkinson's disease, or age-induced cognitive decline, are used to investigate the neuroprotective effects of flavans. Behavioral tests, such as the Morris water maze, are key to assessing cognitive improvements.[5][6][7]

  • Models of Metabolic Syndrome: Diet-induced obesity and insulin resistance in rodents are valuable for studying the effects of flavans on metabolic parameters.[8][9][10]

Key considerations for in vivo experimental design include the route of administration, dosage, treatment duration, and the selection of appropriate biomarkers for efficacy evaluation. Oral gavage is a common method for administering flavans, and the vehicle used for suspension or solution should be carefully chosen to ensure stability and bioavailability.[11]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This protocol describes the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of a test this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test this compound solution/suspension in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Pletysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Test this compound (different dose levels)

    • Positive Control (Indomethacin)

  • Administration of Test Compound: Administer the test this compound or vehicle orally via gavage 60 minutes before carrageenan injection. Administer the positive control intraperitoneally.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Histopathological Analysis (Optional):

At the end of the experiment, euthanize the animals, and collect the paw tissue for histopathological examination to assess the infiltration of inflammatory cells.

Protocol 2: Morris Water Maze in Mice (Neuroprotection and Cognitive Enhancement Model)

This protocol is designed to assess spatial learning and memory in mice, which can be used to evaluate the neuroprotective effects of flavans in models of cognitive impairment.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10 cm in diameter)

  • Water made opaque with non-toxic white paint

  • Video tracking system and software

  • Male C57BL/6 mice

Procedure:

  • Animal and Apparatus Setup: Fill the tank with water (20-22°C) and place the escape platform 1 cm below the water surface in the center of one of the four quadrants. The position of the platform should remain constant throughout the acquisition phase. Use distal visual cues around the room to aid in spatial navigation.

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the tank wall at one of the four starting positions (North, South, East, West), with the sequence of starting positions randomized each day.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it for the next trial.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the mouse in the quadrant opposite to where the platform was located.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latency during the acquisition phase to assess learning. Analyze the data from the probe trial to evaluate memory retention.

Protocol 3: Assessment of Antioxidant Enzymes in Rodent Tissues

This protocol outlines the general procedure for measuring the activity of key antioxidant enzymes (Superoxide Dismutase, Catalase, and Glutathione Peroxidase) in tissue homogenates.

Materials:

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer or plate reader

  • Commercially available assay kits for SOD, CAT, and GPx activity.

Procedure:

  • Tissue Collection and Homogenization:

    • Euthanize the animal and perfuse with ice-cold saline to remove blood from the tissues.

    • Excise the desired tissue (e.g., liver, brain, kidney) and wash with ice-cold buffer.

    • Homogenize the tissue in the appropriate buffer provided in the assay kit on ice.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic enzymes.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

  • Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): Follow the instructions of a commercial kit, which typically involves the inhibition of a superoxide-generating system.[12][13][14]

    • Catalase (CAT): Follow the instructions of a commercial kit, which is often based on the measurement of the decomposition of hydrogen peroxide.[10][15]

    • Glutathione Peroxidase (GPx): Follow the instructions of a commercial kit, which usually measures the rate of NADPH oxidation coupled to the reduction of oxidized glutathione.[16][17][18]

  • Data Analysis: Express the enzyme activity per milligram of protein.

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between different flavans, doses, and experimental models.

Table 1: Efficacy of Flavans on Markers of Oxidative Stress in Rodent Models

This compoundAnimal ModelDisease InductionDose (mg/kg/day)DurationTissueMDA LevelsSOD ActivityGPx ActivityReference
NaringeninRatDiazinon-induced toxicity504 weeksCerebellum[19]
NaringeninRatLead-induced toxicity504 weeksLiver & Kidney[9][20]
EpicatechinAged MouseNatural aging14 weeksHippocampus--[21][22]

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; ↓: Decrease; ↑: Increase; -: Not reported

Table 2: Efficacy of Flavans on Inflammatory Cytokines in Rodent Models

This compoundAnimal ModelDisease InductionDose (mg/kg/day)DurationTissue/FluidTNF-αIL-1βIL-6Reference
EpicatechinAged MouseNatural aging14 weeksHippocampus[21][22]
EpicatechinMouseHigh-fat diet2013 weeksHippocampus-[23][24]

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; ↓: Decrease; -: Not reported

Visualization of Signaling Pathways

Diagrams of key signaling pathways modulated by flavans can help to visualize their mechanisms of action.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4/CD14 Stimulus->TLR4 TNFR TNFR Stimulus->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IKK->NFkB_inactive Activates by degrading IκBα IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation Flavans Flavans Flavans->IKK Inhibits DNA DNA (κB sites) NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Genes Transcription MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Flavans Flavans Flavans->Raf Inhibits Flavans->MEK Inhibits TF Transcription Factors (e.g., AP-1, Elk-1) ERK_n->TF Phosphorylates Genes Target Genes (Cell proliferation, differentiation, inflammation) TF->Genes Transcription Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (ROS) Keap1 Keap1 Stress->Keap1 Oxidizes Cys residues Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Sequesters and promotes degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation and Translocation Flavans Flavans Flavans->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Transcription

References

Application Notes and Protocols: Assessing Flavan Bioavailability and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavan-3-ols, a major subclass of flavonoids, are abundant in foods like tea, cocoa, apples, and grapes. Their potential health benefits, particularly in cardiovascular health, are a subject of intense research. However, the biological activity of these compounds is critically dependent on their bioavailability and metabolic fate. Upon ingestion, this compound-3-ols undergo extensive metabolism, first in the small intestine and liver, and subsequently by the colonic microbiota. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound-3-ols is essential for elucidating their mechanisms of action and for developing effective functional foods and therapeutics. These application notes provide an overview of the methods and detailed protocols used to assess the bioavailability and metabolism of these compounds.

Overview of this compound-3-ol Metabolism

The metabolic journey of this compound-3-ols is complex and varies significantly based on their structure (monomers vs. polymers).

  • Small Intestine: Monomeric this compound-3-ols, such as (+)-catechin and (-)-epicatechin, can be absorbed in the small intestine.[1] Here, they undergo Phase II metabolism, including glucuronidation, sulfation, and methylation, facilitated by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMT).[1][2]

  • Liver: Metabolites absorbed from the small intestine travel via the portal vein to the liver, where they can undergo further Phase I and Phase II metabolic reactions before entering systemic circulation.[1][3]

  • Colon: A significant portion of ingested this compound-3-ols, especially the larger oligomeric and polymeric proanthocyanidins, are not absorbed in the small intestine and reach the colon intact.[4] The gut microbiota extensively catabolizes these compounds into smaller phenolic compounds.[4][5]

  • Microbial Metabolites: The primary microbial metabolites are phenyl-γ-valerolactones and their corresponding phenylvaleric acids.[5][6] These smaller, low molecular weight compounds are readily absorbed from the colon, undergo Phase II conjugation in the liver, and are then distributed throughout the body, where they are believed to exert significant biological effects.[5]

Flavan_Metabolism_Pathway cluster_GI Gastrointestinal Tract cluster_Absorption Absorption & Systemic Circulation cluster_Metabolism Metabolic Processes Ingestion Dietary this compound-3-ols (Monomers & Polymers) SI Small Intestine Ingestion->SI Colon Colon SI->Colon >70% Unabsorbed (esp. Polymers) Monomers_Absorbed Monomer Absorption SI->Monomers_Absorbed <30% Monomers Microbiota Microbiota Catabolism Colon->Microbiota PhaseII_SI Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Monomers_Absorbed->PhaseII_SI Microbial_Metabolites_Absorbed Microbial Metabolite Absorption PhaseII_Liver Hepatic Phase II Metabolism Microbial_Metabolites_Absorbed->PhaseII_Liver Circulation Systemic Circulation (Conjugated Metabolites) Excretion Urinary & Fecal Excretion Circulation->Excretion PhaseII_SI->PhaseII_Liver via Portal Vein Microbiota->Microbial_Metabolites_Absorbed Microbiota->Excretion Fecal PhaseII_Liver->Circulation

Figure 1: Overall metabolic pathway of dietary this compound-3-ols.

Methodologies for Assessment

In Vivo Pharmacokinetic Studies

Human and animal intervention studies are the gold standard for assessing bioavailability. These studies involve the administration of a this compound-3-ol source followed by the collection of biological samples over time to measure the appearance and disappearance of the parent compounds and their metabolites.

InVivo_Workflow start Study Design (Crossover/Parallel) admin Administer this compound-3-ol Source (e.g., Cocoa, Tea, Extract) start->admin sampling Collect Blood & Urine Samples (e.g., 0, 1, 2, 4, 8, 24, 48h) admin->sampling prep Sample Preparation (e.g., SPE, LLE) sampling->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk bioavailability Calculate Bioavailability (% Excreted in Urine) pk->bioavailability

Figure 2: Workflow for an in vivo pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of this compound-3-ols

The following table summarizes data from human intervention studies. It highlights the peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and mean bioavailability from various dietary sources.

This compound-3-ol SourceCompound TypeCmax (nmol/L)Tmax (hours)Mean Bioavailability (%)Reference
(-)-Epicatechin (pure) Monomer--82%[4][7]
Cocoa Monomers & Proanthocyanidins260 (Phase 2 conjugates)1.825%[4]
Green Tea Monomers & Proanthocyanidins55 (EGCG), 25 (ECG)1.6 - 2.325%[4][8]
Apples Monomers & Proanthocyanidins--25%[4]
Nuts (Almonds, Hazelnuts) Monomers & Proanthocyanidins--63%[4][7]
Microbial Metabolites Phenyl-γ-valerolactones88 (Phase 2 conjugates)5.3>20% of total[4][7]

Note: Bioavailability can vary significantly between individuals and is influenced by the food matrix.[3][9] Cmax and Tmax values often represent the sum of conjugated metabolites rather than the parent compound, which is rarely detected.[1]

In Vitro Models

In vitro models offer a high-throughput, controlled environment to investigate specific aspects of absorption and metabolism, reducing the reliance on animal testing.[10]

The human colon adenocarcinoma cell line, Caco-2, is widely used to model the intestinal epithelial barrier and predict the absorption of compounds.[10][11] These cells differentiate into a monolayer with tight junctions, mimicking the human intestinal epithelium. The assay measures the rate at which a compound crosses this monolayer, expressed as the apparent permeability coefficient (Papp).

Caco2_Workflow cluster_prep Cell Culture cluster_exp Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Verify Monolayer Integrity (Measure TEER) culture->integrity add_compound Add this compound-3-ol solution to Apical (AP) chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from Basolateral (BL) chamber over time incubate->sample quantify Quantify compound concentration via LC-MS/MS sample->quantify calculate Calculate Papp Coefficient quantify->calculate

Figure 3: Workflow for the Caco-2 cell permeability assay.

To study the metabolic fate of this compound-3-ols in the colon, in vitro fermentation models using human or animal fecal inocula are employed.[12][13] This method allows for the identification of microbial catabolites produced from parent compounds that are not absorbed in the small intestine.

Gut_Fermentation_Workflow start Collect Fresh Fecal Sample from healthy donor slurry Prepare Fecal Slurry in Anaerobic Buffer start->slurry incubation Incubate slurry with This compound-3-ol substrate (anaerobic conditions, 37°C) slurry->incubation sampling Collect Aliquots at Time Points (0, 6, 12, 24, 48h) incubation->sampling extraction Extract Metabolites sampling->extraction analysis Identify & Quantify Metabolites via LC-MS/MS or GC-MS extraction->analysis end Determine Metabolic Pathway & Catabolite Profile analysis->end

Figure 4: Workflow for in vitro gut microbiota fermentation.
Analytical Techniques

Accurate identification and quantification of this compound-3-ols and their numerous metabolites in complex biological matrices require powerful analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS, particularly tandem mass spectrometry (MS/MS), is the most robust and widely used technique.[14][15] It provides separation, sensitive detection, and structural elucidation of metabolites, even at low concentrations found in plasma and urine.[14][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of smaller, more volatile microbial metabolites like phenolic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural identification of novel metabolites.[16][17]

Analytical_Workflow sample Biological Sample (Plasma, Urine, Feces) extract Extraction (SPE, LLE) sample->extract separate Chromatographic Separation (HPLC / GC) extract->separate detect Mass Spectrometry Detection (MS, MS/MS) separate->detect identify Metabolite Identification (Mass, Fragmentation) detect->identify quantify Quantification (vs. Standards) detect->quantify data Data Analysis identify->data quantify->data

Figure 5: General analytical workflow for metabolite analysis.

Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of a this compound-3-ol compound by calculating its apparent permeability coefficient (Papp) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 35-45)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep), Non-Essential Amino Acids (NEAA)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • Test this compound-3-ol compound and Lucifer yellow (monolayer integrity marker)

  • LC-MS grade solvents

Procedure:

  • Cell Seeding and Culture: a. Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C, 5% CO₂. b. Seed cells onto the apical (AP) side of Transwell inserts at a density of approximately 8 x 10⁴ cells/cm². c. Add complete culture medium to both the apical (AP) and basolateral (BL) chambers. d. Culture the cells for 19-21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[18]

  • Monolayer Integrity Check: a. Before the experiment, measure the TEER of each monolayer using a TEER meter. b. Only use monolayers with TEER values ≥ 200-400 Ω·cm², as this indicates good integrity of the tight junctions.[19][20]

  • Transport Experiment (Apical to Basolateral): a. Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS). b. Add fresh transport buffer to the BL chamber (e.g., 1.2 mL for a 12-well plate). c. Prepare the dosing solution by dissolving the test this compound-3-ol (e.g., at 40 µM) and Lucifer yellow in the transport buffer.[18] d. Initiate the transport by adding the dosing solution to the AP chamber (e.g., 0.3 mL for a 12-well plate).[19] e. Incubate the plate at 37°C on an orbital shaker (approx. 50 rpm). f. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the BL chamber and replace it with an equal volume of fresh, pre-warmed buffer. Also, take a sample from the AP chamber at t=0 and t=final.

  • Sample Analysis: a. Analyze the concentration of the this compound-3-ol in the collected samples using a validated LC-MS/MS method. b. Measure the concentration of Lucifer yellow to confirm that monolayer integrity was maintained throughout the experiment (permeability should be very low).

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = The rate of appearance of the compound in the basolateral chamber (mol/s).

    • A = The surface area of the insert (cm²).

    • C₀ = The initial concentration of the compound in the apical chamber (mol/cm³).

Protocol 2: In Vitro Fecal Fermentation for Microbial Metabolism

Objective: To identify and quantify the metabolites produced from a this compound-3-ol substrate by human gut microbiota.

Materials:

  • Fresh fecal sample from a healthy donor (who has not taken antibiotics for at least 3 months).

  • Anaerobic chamber or system.

  • Buffered growth medium (e.g., peptone yeast glucose broth), pre-reduced.

  • Test this compound-3-ol substrate (e.g., proanthocyanidin-rich extract).

  • Sterile, anaerobic tubes or vials.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate).

Procedure:

  • Preparation (perform all steps in an anaerobic chamber): a. Collect a fresh fecal sample and immediately transfer it to the anaerobic chamber. b. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced anaerobic buffer. c. Filter the slurry through sterile gauze to remove large particulate matter.

  • Incubation: a. Add the fecal slurry (inoculum) to vials containing pre-reduced growth medium. b. Add the this compound-3-ol substrate to the vials to a final desired concentration. Include a control vial with no substrate. c. Seal the vials and incubate at 37°C with gentle shaking.

  • Sampling: a. At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot of the fermentation culture from the vial. b. Immediately stop the microbial activity, for example, by adding acid or flash-freezing in liquid nitrogen. c. Centrifuge the sample to pellet bacteria and solid matter.

  • Metabolite Extraction: a. Collect the supernatant. b. Perform a liquid-liquid extraction of the supernatant, for example, with ethyl acetate, to extract the phenolic metabolites. c. Evaporate the solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: a. Analyze the extracted samples using LC-MS/MS or GC-MS to identify and quantify the metabolites (e.g., phenyl-γ-valerolactones, phenolic acids) by comparing them to authentic standards. b. Track the disappearance of the parent compound and the appearance of metabolites over time to establish a metabolic profile.

References

Troubleshooting & Optimization

Troubleshooting and improving the poor solubility of flavans in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor flavan solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why are flavans and other flavonoids poorly soluble in water?

Flavans, a class of flavonoids, possess a polyphenolic structure that is largely non-polar and hydrophobic, meaning it repels water.[1] While the hydroxyl (-OH) groups on their structure provide some polarity, the larger carbon backbone dominates, leading to low solubility in aqueous solutions.[1][2] This inherent hydrophobicity is a primary reason for their limited bioavailability in oral formulations.[3]

Q2: I dissolved my this compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous buffer. What is happening?

This common phenomenon is known as "solvent-shifting" precipitation.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving non-polar compounds like flavans at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer (like PBS or cell culture media), the overall solvent environment shifts from predominantly organic to aqueous.[4] The this compound is no longer soluble in this new, highly polar environment and crashes out of the solution, forming a precipitate.[1][4]

Q3: What is the maximum recommended final concentration of a co-solvent like DMSO in a cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] Higher concentrations can lead to solvent-induced cytotoxicity or other artifacts, confounding experimental results. It is always best practice to perform a preliminary experiment to determine the tolerance of your specific cell line to the co-solvent.[4]

Q4: Can I use heat or sonication to dissolve my this compound?

Gentle heating and sonication can be effective in initially dissolving a this compound powder and breaking down agglomerates.[5][6] However, if the solution becomes cloudy or precipitates after cooling to ambient temperature, it indicates that you have created an unstable, supersaturated solution.[1][6] This can lead to precipitation during your experiment, causing inconsistent results.[6]

Q5: How does pH affect this compound solubility?

The solubility of flavonoids can be pH-dependent.[5][6] The phenolic hydroxyl groups on the this compound molecule can be deprotonated in alkaline (higher pH) conditions, forming a more soluble phenolate ion.[7] Therefore, increasing the pH of the aqueous solution can sometimes increase this compound solubility. However, the stability of the compound at different pH values must also be considered.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common precipitation issues encountered during experiments.

Issue 1: The this compound powder will not dissolve in the aqueous buffer.

Potential Cause Recommended Solution
Low Intrinsic Aqueous Solubility Direct dissolution in aqueous buffers is often not feasible.[4] Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) first.[5]
Particle Size Larger particles have a smaller surface area-to-volume ratio, leading to a very slow dissolution rate.[8] Consider techniques like micronization to reduce particle size.[9][10]
Crystalline Form The specific crystalline form (polymorph) of the this compound can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms.[11]

Issue 2: The solution precipitates immediately after adding the organic stock to the aqueous buffer.

Potential Cause Recommended Solution
High Final Concentration The final concentration of the this compound exceeds its solubility limit in the aqueous medium.[4] Lower the final working concentration or employ a solubility enhancement technique.
Improper Mixing Technique Adding the aqueous buffer to the small volume of organic stock causes rapid, localized polarity changes, leading to immediate precipitation.[11] Always add the organic stock solution dropwise to the larger volume of vigorously stirring aqueous buffer. [4][11]
Low Co-solvent Percentage The final concentration of the organic co-solvent is too low to maintain the this compound's solubility.[11] You may need to increase the final co-solvent percentage, but remain mindful of your experimental system's tolerance.[11]

Issue 3: The solution is initially clear but becomes cloudy or precipitates over time.

Potential Cause Recommended Solution
Supersaturation The solution is thermodynamically unstable because the this compound concentration is above its equilibrium solubility.[1][11] Use the solution immediately after preparation or reduce the final concentration. For long-term stability, a formulation strategy is required.
Temperature Fluctuations A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.[1] Ensure your solutions are stored and used at a constant, controlled temperature.
pH Shift A change in the buffer's pH over time can alter the ionization state of the this compound, reducing its solubility.[6] Ensure your buffer has sufficient capacity to maintain a stable pH.

Strategies for Solubility Enhancement

Several techniques can be employed to improve the aqueous solubility of flavans.

Co-solvency

This technique involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[12]

  • Common Co-solvents: DMSO, ethanol, propylene glycol, polyethylene glycol (PEG).[10]

  • Mechanism: Co-solvents can reduce the polarity of the water, disrupt water's hydrogen bonding network, and lower the interfacial tension between the aqueous solution and the hydrophobic solute.[12][13]

pH Adjustment

Increasing the pH of the solution can ionize the phenolic hydroxyl groups of flavans, making them more soluble.[7]

  • Considerations: The stability of the this compound at elevated pH must be confirmed, as alkaline conditions can sometimes lead to degradation.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate the non-polar this compound molecule, forming an inclusion complex that has significantly greater aqueous solubility.[15][16]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-CD (SBE-β-CD).[15][17]

  • Advantage: HP-β-CD and SBE-β-CD offer substantially higher solubility enhancement compared to unmodified β-CD.[15][17]

Nanosuspensions

This method involves reducing the particle size of the this compound to the nanometer range (typically < 1 µm).[13]

  • Mechanism: The significant increase in surface area enhances the dissolution rate of the compound according to the Noyes-Whitney equation.[13]

  • Preparation: Typically prepared using high-energy milling or high-pressure homogenization techniques in the presence of stabilizers (surfactants or polymers).[5][8]

Solid Dispersions

A solid dispersion involves dispersing the this compound in a hydrophilic polymer matrix at a solid state.[8][18]

  • Mechanism: This formulation can increase solubility by presenting the this compound in an amorphous state and improving its wettability.[13]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).[13]

Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility improvement of various flavonoids using different techniques.

Table 1: Solubility Enhancement of Flavonoids using Cyclodextrins

FlavonoidCyclodextrin (CD)Concentration of CDSolubility Enhancement (Fold Increase)Reference
MyricetinDimeric β-CD9 mM33.6[17]
QuercetinDimeric β-CD9 mM12.4[17]
KaempferolDimeric β-CD9 mM10.5[17]
LuteolinHP-β-CD2 mM~70.2[14]
ApigeninHP-β-CD2 mM~11.5[14]
ChrysinHP-β-CD2 mM~9.1[14]

Table 2: Intrinsic Solubility of Selected Flavonoids in Water

FlavonoidSolubility in Water (g/L at 20 °C)Reference
Rutin0.12[16]
Naringin0.5[16]
Quercetin< 0.01[16]
Neohesperidine dihydrochalcone0.4[16]

Visualizations

G cluster_start Initial Observation cluster_troubleshoot Troubleshooting Steps cluster_solutions Solutions & Strategies start This compound Precipitates in Aqueous Solution check_conc Is final concentration too high? start->check_conc check_mix Was stock added dropwise to vigorously stirring buffer? check_conc->check_mix No lower_conc Lower final concentration. check_conc->lower_conc Yes check_time Does solution precipitate over time? check_mix->check_time Yes remake Re-prepare solution with proper technique. check_mix->remake No use_fresh Use solution immediately or consider formulation. check_time->use_fresh Yes end_node Clear, Stable Solution check_time->end_node No lower_conc->end_node remake->end_node formulate Employ Solubility Enhancement Technique (e.g., Cyclodextrin, Nanosuspension) use_fresh->formulate formulate->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Encapsulation of a this compound by a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution from a DMSO Stock

This protocol describes the standard procedure for diluting a concentrated organic stock solution into an aqueous buffer to minimize precipitation.[4][11]

  • Prepare Stock Solution: Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved using a vortex mixer or gentle sonication. Store this stock at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[1]

  • Aliquot Buffer: In a sterile tube, place the required volume of the final aqueous buffer (e.g., cell culture medium, PBS). Pre-warm the buffer to the experimental temperature if necessary.

  • Vortex and Dilute: Place the tube containing the aqueous buffer on a vortex mixer and set it to a medium-high speed. While the buffer is vigorously stirring, add the required volume of the this compound stock solution dropwise into the buffer.[4]

  • Mix and Inspect: Continue vortexing for an additional 15-30 seconds to ensure thorough mixing.[4]

  • Visual Check: Visually inspect the final solution against a light and dark background for any signs of cloudiness or precipitation. If the solution is not clear, the final concentration likely exceeds the this compound's solubility limit in that specific medium.

G start 1. Prepare 10 mM This compound Stock in DMSO buffer 2. Aliquot 999 µL of Aqueous Buffer into Tube start->buffer vortex 3. Place Tube on Vortex (Medium-High Speed) buffer->vortex add_stock 4. Add 1 µL of Stock DROPWISE to stirring buffer vortex->add_stock mix 5. Continue Vortexing for 15-30 seconds add_stock->mix inspect 6. Visually Inspect Solution for Clarity mix->inspect success Solution is Ready for Use inspect->success Clear fail Precipitation Occurred: Lower Concentration or Use Enhancement Method inspect->fail Cloudy

Caption: Workflow for preparing a 10 µM working solution.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the increase in this compound solubility by forming inclusion complexes with a cyclodextrin.[14][15]

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD) in your desired buffer.

  • Add Excess this compound: Add an excess amount of the this compound powder to each cyclodextrin solution in separate sealed vials. The amount should be sufficient to ensure that a saturated solution is formed with some solid remaining.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Analyze Supernatant: Carefully collect the supernatant, ensuring no solid particles are transferred. Dilute the supernatant appropriately with a suitable solvent.

  • Quantify: Determine the concentration of the dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[17]

  • Plot Data: Plot the concentration of the dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will illustrate the solubilizing efficiency of the cyclodextrin.[15]

Protocol 3: Preparation of a this compound Nanosuspension by Wet Milling

This protocol provides a general method for creating a nanosuspension to improve dissolution rate.[8]

  • Prepare Stabilizer Solution: Prepare a solution of a suitable stabilizer (e.g., 1-2% w/v Pluronic F127 or another surfactant/polymer) in water or buffer.

  • Create Pre-suspension: Disperse the this compound powder into the stabilizer solution to create a pre-suspension.

  • Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to the chamber of a high-energy mill (e.g., a planetary ball mill).

  • Optimize Parameters: Mill the suspension at a specified speed and duration. These parameters (e.g., 2-6 hours) must be optimized to achieve the desired particle size.[8]

  • Separate and Characterize: After milling, separate the nanosuspension from the milling media.

  • Evaluation: Measure the particle size and distribution of the nanosuspension using dynamic light scattering (DLS). Assess the dissolution rate of the nanosuspension compared to the unprocessed this compound powder.[5]

References

Optimization of extraction parameters for maximizing flavan yield from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Flavanoid Extraction

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in maximizing flavanoid yield from natural sources. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing flavanoid extraction? A1: The efficiency of flavanoid extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, solid-to-liquid ratio, and the particle size of the plant material.[1][2] The interaction between these parameters is also crucial, and optimizing them in parallel is recommended to determine the conditions that yield the best results.[3] For modern techniques like Ultrasound-Assisted Extraction (UAE), variables such as ultrasonic power and frequency are also critical.[4][5]

Q2: How do I select the most appropriate extraction solvent? A2: Solvent selection is a crucial step and depends on the polarity of the target flavanoids.[6][7]

  • Polar Flavonoids (e.g., glycosides): These are more soluble in polar solvents. Mixtures of alcohol and water, such as 70% ethanol or 70% methanol, are often effective.[8][9]

  • Non-polar Flavonoids (e.g., isoflavones, flavanones): Less polar flavonoids show higher solubility in solvents like acetone, ethyl acetate, or chloroform.[7][9] It is often recommended to perform a preliminary screening with different solvents to find the most effective one for your specific plant material and target compounds.[6]

Q3: Can high temperatures degrade my flavanoid sample? A3: Yes. While elevated temperatures can improve solvent penetration and compound solubility, excessive heat can cause the degradation of thermolabile (heat-sensitive) flavanoids.[9][10] It is essential to find an optimal temperature that maximizes yield without causing degradation.[10] For many applications, a temperature range of 50-70°C is a recommended starting point.[10]

Q4: What is the difference between conventional extraction methods (like maceration or Soxhlet) and modern techniques (like UAE or MAE)? A4: Conventional methods like maceration and Soxhlet extraction often require long extraction times and large volumes of organic solvents.[2] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered "green" alternatives that offer higher efficiency, reduced solvent and energy consumption, and shorter extraction times.[1][11] UAE, for example, uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[12]

Q5: Why is the particle size of the plant material important? A5: Reducing the particle size of the raw plant material (e.g., by grinding) increases the surface area available for contact with the solvent, which enhances extraction efficiency.[8] A smaller particle size, often less than 0.5 mm, is considered optimal for effective extraction.[8] This allows the solvent to penetrate the solid matrix more effectively, improving the diffusion of the target compounds out of the plant cells.[2]

Troubleshooting Guide

Problem: My flavanoid yield is consistently lower than expected.

This is a common issue that can stem from multiple factors in the extraction process. Use the following Q&A guide to diagnose and resolve the problem.

Q1: Have you optimized your solvent system? A1: The principle of "like dissolves like" is fundamental here. The polarity of your solvent must match the polarity of the target flavanoids.[6] If you are extracting polar glycosides, a pure non-polar solvent will be ineffective.

  • Solution: Conduct small-scale extractions using a range of solvents with varying polarities (e.g., 70% acetone, 70% ethanol, pure methanol, ethyl acetate) to identify the most effective system for your source material.[6][13] Aqueous mixtures (e.g., ethanol-water) are often more efficient than pure solvents for extracting a broad range of flavanoids.[10]

Q2: Is your extraction temperature appropriate? A2: Temperature is a double-edged sword. While heat can increase solubility, excessive temperatures can degrade flavanoids.[10]

  • Solution: Perform a temperature optimization study, testing a range (e.g., 40°C, 55°C, 70°C) to find the ideal balance.[14][15] If you suspect your compounds are thermolabile, keep the extraction temperature below 60°C and consider using methods that operate at lower temperatures.[10]

Q3: Are you using an adequate solid-to-liquid ratio? A3: An insufficient volume of solvent can lead to a saturated solution, preventing further extraction of compounds from the plant matrix. A suitable ratio of liquid to solid is necessary for complete extraction.[14]

  • Solution: Increase the volume of solvent relative to the amount of plant material. Common ratios range from 1:20 to 1:40 (g/mL).[10] While a higher ratio can improve yield, using an excessive amount of solvent increases processing time and cost for downstream concentration steps.[2]

Q4: Is the extraction time sufficient? A4: The extraction process requires enough time for the solvent to penetrate the matrix and for the target compounds to dissolve and diffuse out.[2]

  • Solution: Create a time-course experiment (e.g., testing at 15, 30, 60, and 90 minutes) to determine the point at which the yield plateaus.[16] Prolonging the extraction beyond this point may not increase the yield and could lead to the extraction of undesirable compounds or degradation of the target molecules.[10]

Q5: (For UAE/MAE) Is the power setting optimized? A5: For energy-assisted methods, the power setting is critical. Insufficient power will not effectively disrupt cell structures, while excessive power can degrade flavanoids.[4][5]

  • Solution: Consult literature for your specific plant matrix or perform an optimization experiment by varying the ultrasonic or microwave power. For example, studies have shown optimal ultrasonic power to be around 145 W to 250 W for certain plant materials.[4][15]

Troubleshooting_Low_Yield start Low Flavanoid Yield check_solvent 1. Check Solvent System start->check_solvent check_params 2. Check Physical Parameters start->check_params check_method 3. Check Method-Specifics (UAE/MAE) start->check_method solvent_polarity Is solvent polarity appropriate for target flavanoids? check_solvent->solvent_polarity param_temp Is temperature too high (degradation) or too low (solubility)? check_params->param_temp method_power Is ultrasonic/microwave power optimized? check_method->method_power solvent_solution Solution: Screen solvents of varying polarity (e.g., aqueous acetone, ethanol, methanol). solvent_polarity->solvent_solution No param_time Is extraction time sufficient for diffusion? param_temp->param_time Optimized param_ratio Is the solid-to-liquid ratio adequate? param_time->param_ratio Optimized param_solution Solution: Optimize temperature, time, and solid-liquid ratio systematically. param_ratio->param_solution No method_solution Solution: Test a range of power settings to balance yield and degradation. method_power->method_solution No

Caption: A troubleshooting flowchart for diagnosing causes of low flavanoid yield.

Data Presentation: Solvent System Comparison

The choice of solvent significantly impacts the extraction yield of flavan-3-ols and other flavanoids. The following table summarizes findings on the relative efficiency of different solvent systems.

Solvent SystemRelative PolarityPlant SourceKey Findings on Flavanoid Extraction YieldCitations
70% Acetone (in water) HighGrape SeedsConsistently yields the highest amount of monomeric and dimeric this compound-3-ols.[13]
50% Acetone (in water) HighGrape SeedsHigh extraction yield, slightly less efficient than 70% acetone.[13]
80% Ethanol (in water) HighCurry LeafMost efficient for recovering specific flavonoids like quercetin-3-glycoside and myricetin.[13]
70% Ethanol (in water) HighGrape Seeds, Eucommia ulmoidesGood extraction efficiency, but generally lower than aqueous acetone for this compound-3-ols. Optimal for total flavanoids from E. ulmoides.[4][13]
70% Methanol (in water) HighGrape SeedsProvides moderate extraction efficiency for this compound-3-ols.[13]
Methanol HighStrawberriesLess effective for this compound-3-ols and ellagic acid derivatives compared to acetone mixtures.[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavanoids

This protocol describes a general procedure for extracting flavanoids from dried plant material using an ultrasonic bath.

Materials:

  • Dried, powdered plant material

  • Extraction solvent (e.g., 70% Ethanol)

  • Ultrasonic bath with temperature and power control

  • Beakers or flasks

  • Filtration system (e.g., Whatman No. 1 filter paper, vacuum filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1 gram of the dried, powdered plant material.

  • Solvent Addition: Mix the plant material with the chosen solvent (e.g., 30 mL of 70% ethanol for a 1:30 g/mL solid-to-liquid ratio) in a glass beaker or flask.[4]

  • Ultrasonication: Place the vessel in the ultrasonic bath. Set the desired parameters. Based on optimization studies, typical parameters could be:

    • Ultrasonic Power: 250 W[4]

    • Temperature: 55-60°C[14][15]

    • Time: 25 minutes[4]

  • Filtration: After extraction, filter the mixture through filter paper to separate the solid residue from the liquid extract.[10]

  • Concentration: Concentrate the filtrate (liquid extract) using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude flavanoid extract.[10]

  • Storage: Store the dried extract in a dark, cool place (e.g., a refrigerator) for further analysis.[10]

Protocol 2: Determination of Total Flavanoid Content (TFC)

This protocol uses the aluminum chloride colorimetric method to quantify the total flavanoid content in an extract. Quercetin is commonly used as a standard.[18]

Materials:

  • Crude plant extract

  • Quercetin (for standard curve)

  • Methanol or Ethanol (96%)[19]

  • Aluminum chloride (AlCl₃) solution (e.g., 10%)[19]

  • Potassium acetate (1 M) or Sodium acetate[18][20]

  • Distilled water

  • UV-Vis Spectrophotometer and 96-well plates or cuvettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of quercetin (e.g., 4 mg/mL in methanol).[18]

    • Perform serial dilutions to create a range of standard concentrations (e.g., 2 to 10 µg/mL).[19]

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of solvent (e.g., 10 mg in 10 mL of methanol) to create a sample solution.[19]

  • Reaction Mixture:

    • In a 96-well plate or test tube, mix the sample or standard solution with distilled water and ethanol.[18]

    • Add the aluminum chloride solution, followed by the potassium/sodium acetate solution.[18][20] A typical mixture could be: 1 mL of sample/standard + 3 mL ethanol + 0.2 mL AlCl₃ (10%) + 0.2 mL potassium acetate (1 M) + 5.6 mL distilled water.[19]

  • Incubation: Incubate the mixture at room temperature for 30 minutes.[18] Aluminum chloride forms a stable yellow-colored complex with the keto and hydroxyl groups of flavanoids.[18]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at a wavelength between 415 nm and 510 nm using the spectrophotometer.[18]

  • Calculation: Plot the absorbance values of the standards against their concentrations to create a calibration curve. Use the regression equation from this curve to calculate the TFC in the plant extract. The result is typically expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

Optimization_Workflow cluster_prep 1. Pre-Extraction cluster_extract 2. Extraction cluster_analysis 3. Analysis & Refinement sample_prep Sample Preparation (Drying, Grinding) solvent_select Solvent Selection (Polarity Screening) sample_prep->solvent_select param_opt Parameter Optimization (Time, Temp, Ratio) solvent_select->param_opt extraction Perform Extraction (e.g., UAE, Maceration) param_opt->extraction separation Solid-Liquid Separation (Filtration) extraction->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration crude_extract Crude Extract concentration->crude_extract tfc_assay TFC Assay (e.g., AlCl3 method) crude_extract->tfc_assay yield_calc Calculate Yield (mg QE/g) tfc_assay->yield_calc refinement Refine Parameters? yield_calc->refinement refinement->param_opt Yes final Optimized Protocol refinement->final No

Caption: A general workflow for the optimization of flavanoid extraction from natural sources.

References

Technical Support Center: Improving Chromatographic Resolution of Flavan Isomers and Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in the chromatographic separation of flavan isomers and enantiomers. This resource provides detailed troubleshooting guides and answers to frequently asked questions to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC and SFC separation of this compound isomers and enantiomers.

Issue 1: Poor Resolution Between Isomers or Enantiomers

Question: My this compound isomer/enantiomer peaks are not well separated (overlapping). What steps can I take to improve resolution?

Answer: Poor resolution is a frequent challenge, especially with structurally similar isomers.[1] Optimizing chromatographic conditions is crucial for achieving baseline separation. Consider the following factors:

  • Column Chemistry : For separating enantiomers, a Chiral Stationary Phase (CSP) is essential.[2] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective and widely used for flavanone separations.[3][4][5] Standard C18 columns are generally insufficient for chiral separations but can be used for separating non-chiral isomers.[2] If the current stationary phase is not providing selectivity, consider switching to a different type (e.g., from a cellulose-based to an amylose-based CSP, or from C18 to a phenyl-hexyl column for isomers).[6][7]

  • Mobile Phase Composition :

    • Organic Modifier : The choice and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) significantly impact selectivity.[6][8] Acetonitrile often provides better resolution for flavonoid isomers compared to methanol.[2] In normal-phase mode, n-hexane or other alkanes mixed with an alcohol (isopropanol or ethanol) are common.[3][4]

    • Additives & pH : For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1-0.25% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by ensuring a consistent ionization state for the analytes.[2][9] Adjusting the mobile phase pH can have a significant impact on the retention of ionizable compounds.[6][10]

  • Flow Rate : Decreasing the flow rate can enhance separation efficiency and improve resolution, although it will increase the analysis time.[1][8][11]

  • Temperature : Column temperature affects analyte retention and selectivity.[8] Lower temperatures generally improve chiral separation, but this is not always the case.[12][13] It is recommended to test a range of temperatures (e.g., 25-40°C) to find the optimum for your specific separation.[2][14]

  • Gradient Profile : If using gradient elution, making the gradient shallower (i.e., decreasing the rate of change in solvent composition) can increase the separation between closely eluting peaks.[2][15]

G cluster_start cluster_check cluster_actions start Start: Poor Resolution check_chiral Are you separating enantiomers? start->check_chiral use_csp Use a Polysaccharide-based Chiral Stationary Phase (CSP) check_chiral->use_csp  Yes change_rp Try a different achiral column (e.g., Phenyl-Hexyl) check_chiral->change_rp  No (Isomers) optimize_mp Optimize Mobile Phase (Modifier, Additives, pH) use_csp->optimize_mp adjust_temp Adjust Column Temperature (e.g., 25-40°C) optimize_mp->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow change_csp Try a different CSP (e.g., Amylose vs. Cellulose) adjust_flow->change_csp change_rp->optimize_mp

Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing

Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing, where the peak asymmetry is greater than 1, can compromise resolution and accurate integration.[1] Common causes and their solutions include:

  • Secondary Interactions : Polar functional groups on flavans can interact with residual silanol groups on silica-based columns, causing tailing.[1]

    • Solution : Use a modern, end-capped column. Alternatively, add a competitive base like triethylamine to the mobile phase to block silanol interactions, or reduce the mobile phase pH with an acid like formic acid.[1][7]

  • Column Overload : Injecting too much sample can saturate the stationary phase.[1][2]

    • Solution : Reduce the sample concentration or the injection volume.[1][2]

  • Column Contamination : Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.[1]

    • Solution : Use a guard column to protect the analytical column.[1] If the column is contaminated, flush it with a strong solvent.[1][7]

  • Extra-Column Effects : Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening.[1]

    • Solution : Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[1]

Issue 3: Inconsistent Retention Times

Question: I'm observing a drift or variability in retention times between injections. What could be the cause?

Answer: Unstable retention times make peak identification unreliable. The most common causes are related to the mobile phase or column equilibration.

  • Mobile Phase Composition : In reversed-phase chromatography, even a 1% error in the organic solvent proportion can change retention times by 5-15%.[16]

    • Solution : Ensure mobile phase components are measured accurately. If using an online mixing system, ensure the pump is functioning correctly and solvents are properly degassed.[16] Manually preparing the mobile phase can help diagnose issues with the mixing device.[16]

  • Column Equilibration : Insufficient equilibration time between gradient runs or after changing the mobile phase will cause retention times to drift.[1]

    • Solution : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Temperature Fluctuations : Changes in ambient temperature can affect retention times if a column oven is not used.[10]

    • Solution : Use a column thermostat to maintain a consistent temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective column types for separating this compound enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are the most successful and widely used for the enantioselective separation of flavans.[3][5][17] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[4][17] Immobilized CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for optimizing selectivity.[4][5][17]

Chiral Stationary Phase (CSP) Selector Type Commonly Used For Reference
Chiralpak® IA / AD Amylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for flavanones[3][9]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)Alternative selectivity to amylose-based phases[3]
Chiralcel® OD / OD-H Cellulose tris(3,5-dimethylphenylcarbamate)General purpose for flavanone enantiomers[3][5]
Chiralcel® OJ Cellulose tris(4-methylbenzoate)Separation of specific flavanones like eriodictyol[3][18]

Q2: How does mobile phase composition affect the chiral separation of flavans?

A2: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the chiral stationary phase.

  • Normal-Phase Mode : This mode typically uses a non-polar main solvent like n-hexane with a polar "modifier," usually an alcohol such as ethanol or isopropanol.[3][4] The type and concentration of the alcohol directly influence retention and enantioselectivity. Non-polar organic modifiers generally provide higher resolution.[19]

  • Reversed-Phase Mode : This mode uses aqueous solutions with organic modifiers like acetonitrile or methanol.[20] Adding buffers or acids (e.g., formic acid) can control the ionization state of the analytes and improve peak shape.[2][20] Using aqueous-based eluents can sometimes significantly improve resolution compared to polar organic conditions.[20]

  • Polar Organic Mode : This mode uses polar solvents like pure ethanol, methanol, or acetonitrile.[21] It can offer different selectivity compared to normal-phase conditions.

Q3: What is the role of temperature in chiral separations?

A3: Temperature is a critical parameter that can significantly influence enantioseparation. Generally, lower temperatures lead to better resolution and higher selectivity.[12][13] This is because the enthalpic differences in the interactions between the enantiomers and the CSP become more dominant at lower temperatures. However, higher temperatures can reduce analysis time and improve peak shape due to lower mobile phase viscosity.[8][11] In some cases, increasing the temperature has been shown to unexpectedly increase separation factors.[22] Therefore, the effect of temperature should be evaluated empirically for each specific method.[2]

Q4: What are typical starting conditions for developing a separation method for flavanone enantiomers?

A4: A good starting point for method development involves screening several polysaccharide-based chiral columns with a common mobile phase system.

Parameter Typical Starting Condition (Normal Phase) Typical Starting Condition (Reversed Phase) Reference
Column Chiralpak IA or Chiralcel OD-H (e.g., 250 x 4.6 mm, 5 µm)Chiralpak IA or similar immobilized CSP[3][20]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (e.g., 50:50)[4][20]
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min[2][3]
Temperature 25°C25°C[2][3]
Detection UV at 254 nm or 285 nmUV at 285 nm[2][3]
Injection Vol. 5 - 20 µL5 - 10 µL[2][3]

Q5: What is the optimal detection wavelength for analyzing flavanones?

A5: Flavanones generally exhibit two main UV absorption maxima. One is in the 240-285 nm range and the other is around 300-340 nm.[1] A wavelength of 254 nm or 285 nm is commonly used for robust detection of various flavanones.[2][3] Using a Diode Array Detector (DAD) or Photodiode Array (PDA) is highly advantageous as it allows for the monitoring of multiple wavelengths and acquisition of the full UV spectrum, which aids in peak identification and purity assessment.[1]

Experimental Protocols

Key Experiment: Chiral HPLC Separation of Flavanone Enantiomers

This protocol provides a representative methodology for the separation of flavanone enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.

1. System and Materials:

  • HPLC System : A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/DAD detector.[2]

  • Chiral Column : Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Solvents : HPLC-grade n-hexane and ethanol.[3]

  • Sample : Racemic flavanone standard.

2. Sample Preparation:

  • Dissolve the flavanone standard in the mobile phase or ethanol to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[2]

3. Chromatographic Conditions:

  • Mobile Phase : n-Hexane / Ethanol (90:10, v/v).[3]

  • Elution Mode : Isocratic.

  • Flow Rate : 0.5 mL/min.[3]

  • Column Temperature : 25°C.[3]

  • Injection Volume : 20 µL.[3]

  • Detection : UV detection at 254 nm.[3]

4. Procedure:

  • Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared flavanone sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Integrate the peaks to determine the resolution (Rs) and separation factor (α). An Rs value > 1.5 indicates baseline separation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample 1. Prepare Sample (Dissolve & Filter 0.45µm) prep_mobile 2. Prepare Mobile Phase (e.g., n-Hexane/Ethanol) equilibrate 3. Equilibrate System & Column inject 4. Inject Sample (e.g., 20 µL) equilibrate->inject run 5. Run Isocratic Elution (e.g., 0.5 mL/min, 25°C) detect 6. Detect Peaks (UV @ 254 nm) integrate 7. Integrate Chromatogram detect->integrate calculate 8. Calculate Resolution (Rs) & Separation Factor (α) optimize 9. Optimize Method (If Rs < 1.5)

Caption: Experimental workflow for chiral HPLC method development.

References

Methods to minimize the auto-oxidation of flavans during in vitro bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to the common challenge of flavan auto-oxidation during in vitro bioactivity assays. By addressing frequent issues and providing clear protocols, this resource aims to enhance experimental reproducibility and the accuracy of results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-containing cell culture media and solutions changing color (e.g., turning yellow or brown)?

This color change is a primary indicator of this compound auto-oxidation.[1] this compound-3-ols, especially in purified forms, are susceptible to degradation under typical cell culture conditions (neutral to alkaline pH, presence of oxygen).[2][3] The oxidation process leads to the formation of new, colored compounds, which can interfere with your assay and reduce the concentration of the active this compound.[1]

Q2: What are the main factors that cause this compound degradation in my experiments?

Several common factors in a laboratory setting contribute to the rapid degradation of flavans:

  • pH: Flavans are significantly more stable at a slightly acidic pH and become increasingly unstable as the pH rises to neutral or alkaline levels (pH > 7.0), which is typical for standard cell culture media (pH 7.2-7.4).[2][4]

  • Metal Ions: Trace transition metals, such as iron (Fe) and copper (Cu), often present in media supplements, can catalyze the oxidative degradation of flavans.[2][5]

  • Oxygen and Light: Exposure to atmospheric oxygen and ambient light can promote oxidation and photodegradation.[2]

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture incubation, accelerate the rate of chemical degradation.[2]

  • Reactive Oxygen Species (ROS): While flavans are antioxidants, they are consumed when they scavenge ROS that may be present in the media or generated by cells.[2]

Q3: How can I effectively minimize the auto-oxidation of flavans in my bioactivity assays?

A multi-pronged approach is most effective:

  • Use Stabilizing Agents: Incorporate antioxidants like ascorbic acid (Vitamin C) and metal chelators such as EDTA into your media.[6]

  • Control pH: If your experimental design permits, maintain a slightly acidic pH (around 6.0-6.5) to improve stability.[6]

  • Minimize Exposure: Protect all solutions from light by using amber tubes or wrapping containers in foil.[2] Prepare solutions fresh and minimize the time they are exposed to air and elevated temperatures.[2][6]

  • Time Your Treatment: Add the this compound solution to the culture medium immediately before treating the cells to reduce the degradation time.[6]

Q4: Are some flavans more susceptible to auto-oxidation than others?

Yes, stability varies based on chemical structure. For instance, epigallocatechin gallate (EGCG) is known to be particularly unstable, especially in cell culture media.[7][8] The presence of a tri-hydroxyl group on the B-ring can make flavans like EGCG and epigallocatechin (EGC) more susceptible to pH-induced degradation compared to those with a catechol structure, like epicatechin (EC).[7]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides targeted solutions.

Problem 1: I am observing lower-than-expected or no bioactivity from my this compound compound.

  • Possible Cause: The this compound has degraded in the culture medium, leading to a significant reduction in its effective concentration.

  • Solutions:

    • Verify Compound Integrity: Use stabilizing agents such as ascorbic acid and EDTA in your working solutions. A final concentration of 5.6 mM for ascorbic acid and 65 µM for EDTA has been shown to be effective.[6]

    • Quantify Degradation: If possible, use HPLC to measure the actual concentration of the this compound in your culture medium at the beginning (T=0) and end of your experiment to understand its stability under your specific conditions.[6]

    • Optimize Treatment Time: Add the this compound to the medium immediately before applying it to the cells to minimize the pre-incubation degradation period.[6]

Problem 2: My experimental replicates show high variability.

  • Possible Cause: Inconsistent rates of this compound degradation across different wells, plates, or experimental runs.

  • Solutions:

    • Standardize Preparation: Ensure that the time between preparing the this compound-containing medium and starting the cell treatment is identical for all samples.[6]

    • Ensure Homogeneity: After adding the this compound stock to the medium, mix thoroughly but gently to ensure a uniform concentration without introducing excessive oxygen.

    • Use Fresh Aliquots: Prepare single-use aliquots of your high-concentration stock solution (dissolved in DMSO) and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Problem 3: I see a visible color change or precipitation in the culture medium after adding my this compound.

  • Possible Cause: This is a clear sign of significant auto-oxidation and potential polymerization of the this compound. Precipitation can also occur if the this compound's solubility limit is exceeded, especially after degradation.

  • Solutions:

    • Implement Stabilization Protocol: Immediately adopt the use of ascorbic acid and EDTA as described in the protocols below.

    • Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and non-toxic to your cells, as high concentrations can affect both cell health and compound solubility.[2]

    • Lower pH: If compatible with your cell line, consider using a medium buffered to a more acidic pH (e.g., 6.5) to slow the degradation process.[6]

Quantitative Data Summary

The stability of flavans can be dramatically influenced by the experimental conditions. The tables below summarize quantitative data on the degradation and stabilization of common flavans.

Table 1: Half-life and Recovery of EGCG in Different Media

CatechinMediumTemperature (°C)Half-lifeReference
EGCGDMEM37~4 minutes[6]
EGCGMcCoy's 5A37< 30 minutes[6]

Table 2: Effect of Stabilizing Agents on Catechin Recovery in Buffer (pH 7.4) after 24 hours

CatechinConditionRemaining Catechin (%)Reference
(+)-CatechinControl (No Stabilizers)19.2 ± 1.1[9]
(+)-CatechinWith Ascorbic Acid & TCEP88.3 ± 0.1[9]
(-)-EGCGControl (No Stabilizers)Undetectable[9]
(-)-EGCGWith Ascorbic Acid & TCEP73.4 ± 2.5[9]
*TCEP: tris(2-carboxyethyl)phosphine, another reducing agent.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

Objective: To prepare a this compound working solution for cell culture experiments with enhanced stability against auto-oxidation.

Materials:

  • This compound compound (e.g., EGCG, catechin)

  • DMSO (cell culture grade)

  • Ascorbic Acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sterile, nuclease-free water

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare High-Concentration Stock (e.g., 50 mM): Dissolve the this compound powder in 100% DMSO. This stock is generally stable when stored properly.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped tubes. Store at -20°C for short-term use or -80°C for long-term storage to protect from light and prevent repeated freeze-thaw cycles.[2]

  • Prepare Stabilizer Stocks:

    • Ascorbic Acid Stock (100 mM): Prepare fresh by dissolving ascorbic acid in sterile, nuclease-free water and filter sterilize.

    • EDTA Stock (10 mM): Dissolve EDTA in sterile, nuclease-free water and filter sterilize.

  • Prepare Stabilized Working Solution (Example for a final 100 µM this compound concentration):

    • In a sterile tube, add the required volume of your cell culture medium.

    • Add the Ascorbic Acid stock to achieve a final concentration of 5.6 mM .[6]

    • Add the EDTA stock to achieve a final concentration of 65 µM .[6]

    • Vortex gently.

    • Add the this compound stock solution to reach your desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Immediate Use: Use this freshly prepared stabilized working solution immediately for treating your cells.[6]

Protocol 2: HPLC Analysis to Quantify this compound Degradation

Objective: To quantify the concentration of a this compound in cell culture medium over time to determine its stability.

Materials:

  • HPLC system with a UV detector

  • C18 HPLC column

  • This compound standard of known concentration

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare Spiked Medium: Add your this compound to the cell culture medium (with or without stabilizers) at your target concentration.

  • Time-Point Collection:

    • Immediately collect the first sample (T=0).

    • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Collect subsequent samples at desired time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Processing:

    • For each time point, transfer an aliquot of the medium to a clean tube.

    • If the sample contains cells, centrifuge to pellet them and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • HPLC Analysis:

    • Standard Curve: Prepare a series of dilutions of the this compound standard in the same medium to create a standard curve.

    • Injection: Inject the processed samples and standards onto the HPLC system.

    • Elution: Run a suitable gradient elution program (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Detection: Detect the this compound peak at an appropriate wavelength (e.g., ~280 nm).[6]

  • Data Analysis:

    • Integrate the peak area of the this compound for both standards and samples.

    • Use the standard curve to calculate the precise concentration of the this compound in your samples at each collected time point.[6]

Visual Guides

The following diagrams illustrate key workflows and concepts for managing this compound auto-oxidation.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase (Perform Immediately) cluster_qc Quality Control (Optional) stock Prepare this compound Stock in DMSO aliquot Aliquot & Store at -80°C (Protect from Light) stock->aliquot prep_working Prepare Stabilized Working Solution (Medium + Stabilizers + this compound) aliquot->prep_working Thaw one aliquot stabilizers Prepare Fresh Stabilizer Stocks (Ascorbic Acid, EDTA) stabilizers->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate (37°C, 5% CO2) treat_cells->incubate analyze Analyze Bioactivity (e.g., MTT, Western Blot) incubate->analyze hplc Quantify Degradation via HPLC incubate->hplc Collect Time Points

Caption: Workflow for an in vitro assay using flavans, highlighting critical stabilization steps.

logical_relationships cluster_causes Contributing Factors cluster_solutions Preventative Measures oxidation This compound Auto-Oxidation & Degradation ph_control Control pH (Maintain acidic if possible) oxidation->ph_control chelators Use Chelators (e.g., EDTA) oxidation->chelators antioxidants Add Antioxidants (e.g., Ascorbic Acid) oxidation->antioxidants protect Protect from Light & Air (Use fresh, amber tubes) oxidation->protect ph Alkaline/Neutral pH (e.g., pH 7.4) ph->oxidation metals Metal Ions (Fe, Cu) metals->oxidation oxygen Oxygen & Light oxygen->oxidation temp High Temperature (37°C) temp->oxidation

Caption: Factors causing this compound auto-oxidation and the corresponding preventative measures.

metal_catalysis This compound This compound (Stable Form) Flavan_Radical This compound Radical (Unstable) This compound->Flavan_Radical Oxidation Metal_Ox Metal Ion (Oxidized State, e.g., Fe³⁺) Metal_Red Metal Ion (Reduced State, e.g., Fe²⁺) Metal_Ox->Metal_Red Accepts electron from this compound Chelator Chelator (e.g., EDTA) Metal_Ox->Chelator Sequesters Metal Degradation Degradation Products (e.g., Quinones, Polymers) Flavan_Radical->Degradation Metal_Red->Metal_Ox Donates electron to O₂ Oxygen Oxygen (O₂) Metal_Red->Oxygen Redox Cycle Oxygen->Metal_Ox Re-oxidation Chelator->Metal_Ox Prevents Cycling

References

Technical Support Center: Refining and Optimizing Synthetic Protocols for Flavan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of flavan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

General Synthesis & Optimization

Q1: What are the most common starting materials for this compound derivative synthesis?

A1: The synthesis of many this compound derivatives, such as flavones and flavanones, typically begins with a Claisen-Schmidt condensation reaction. This reaction involves an appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone precursor.[1] The choice of these starting materials is crucial as it dictates the substitution pattern of the final this compound derivative.

Q2: How can I improve low or negligible yields in my flavone synthesis?

A2: Low yields in flavone synthesis often stem from incomplete cyclization or oxidation of the chalcone intermediate.[1] To address this, consider the following optimization strategies:

  • Optimize Reagent Concentration: Ensure the correct stoichiometry of the oxidizing agent (e.g., I₂, H₂O₂).

  • Increase Reaction Temperature: Many oxidative cyclization reactions benefit from elevated temperatures, often at reflux. However, be cautious of potential product degradation at excessively high temperatures.[1]

  • Employ Microwave or Ultrasound Irradiation: These techniques can significantly reduce reaction times from hours to minutes and often lead to higher yields under milder conditions.[1]

  • Isolate the Flavanone Intermediate: A two-step procedure, where the flavanone is first isolated and then subjected to a separate, optimized oxidation step, can improve the overall yield of the desired flavone.[1]

Q3: I am observing significant by-product formation. How can this be minimized?

A3: By-product formation is a common issue that can often be mitigated by adjusting reaction conditions. High temperatures can sometimes lead to side reactions. Therefore, careful control of the reaction temperature is crucial. Additionally, ensuring the purity of starting materials and solvents can prevent unwanted side reactions.

Specific Synthetic Methods

Q4: What are the advantages of using microwave-assisted synthesis for flavanones?

A4: Microwave-assisted synthesis offers several advantages for the preparation of flavanones from 2'-hydroxychalcones. This method is known for its rapid reaction times, often reducing them to just a few minutes, and providing good to excellent yields (81-92% in some cases) of the desired product.[1] The reactions are typically carried out in the presence of a catalyst such as acetic acid.

Q5: Are there any troubleshooting tips for palladium-catalyzed flavone synthesis?

A5: In palladium-catalyzed systems for flavone synthesis, the choice of ligand and oxidant is critical and can influence the selective formation of either the flavone or the flavanone.[1] If you are experiencing issues with selectivity or yield, consider the following:

  • Ligand Selection: For flavone synthesis, a ligand such as 5-nitro-1,10-phenanthroline in combination with a palladium catalyst like Pd(TFA)₂ under an oxygen atmosphere has been shown to be effective.[1]

  • Oxidant Choice: The oxidant used (e.g., O₂ vs. Cu(OAc)₂) can significantly impact the product distribution.

  • Reaction Conditions: Ensure that the reaction is carried out under an appropriate atmosphere (e.g., oxygen for flavone synthesis) and at the optimal temperature.

Q6: What are some key considerations for the intramolecular Friedel-Crafts cyclization to form the this compound core?

A6: The intramolecular Friedel-Crafts reaction is a powerful tool for constructing the cyclic core of this compound derivatives. However, its success is dependent on several factors:

  • Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic. The reaction often fails with strongly deactivated aromatic rings (e.g., those containing nitro groups).

  • Ring Strain: The formation of 5- and 6-membered rings is generally favored, while the formation of strained rings is disfavored.

  • Catalyst Choice: Lewis acids are common catalysts, but they can be sensitive to moisture and other functional groups in the substrate.

Troubleshooting Guides

Problem: Low Yield in Flavanone Synthesis from Chalcone
Possible Cause Suggested Solution
Incomplete cyclizationIncrease reaction time or temperature. Consider using a stronger base or acid catalyst. Microwave irradiation can also be effective.
Chalcone degradationUse milder reaction conditions (e.g., lower temperature, weaker base/acid). Monitor the reaction closely by TLC to avoid prolonged reaction times.
Poor quality starting materialsPurify the 2'-hydroxychalcone precursor before the cyclization step. Ensure solvents are dry and reagents are of high purity.
Suboptimal work-up procedureAdjust the pH during extraction to ensure the flavanone is in the organic layer. Use appropriate solvents for extraction and purification.
Problem: Poor Stereoselectivity in Asymmetric Synthesis of this compound-3-ols
Possible Cause Suggested Solution
Ineffective chiral catalyst/reagentScreen different chiral catalysts or auxiliaries. Ensure the catalyst is not deactivated. The Sharpless asymmetric dihydroxylation is a commonly used method for introducing stereocenters.
Racemization during reaction or work-upUse milder reaction conditions. Avoid strongly acidic or basic conditions during work-up, which can lead to epimerization.
Incorrect reaction temperatureAsymmetric reactions are often highly sensitive to temperature. Optimize the reaction temperature to maximize enantiomeric excess.
Impurities in starting materialsEnsure the starting chalcone or other precursors are of high purity, as impurities can interfere with the stereoselective catalyst.

Data Presentation

The following tables provide a summary of quantitative data for different synthetic methods to facilitate comparison.

Table 1: Comparison of Yields for Flavanone Synthesis Methods

MethodCatalyst/ReagentSolventReaction TimeYield (%)Reference
Conventional HeatingAcetic AcidAcetic Acid4 days75[2]
Microwave IrradiationAcetic AcidAcetic Acid30 min82[2]
Base-Catalyzed CyclizationNaOAcMeOHReflux7-74[3]
ZnO NanoparticlesZnO NPs, SnCl₂·H₂OH₂O2 hr89.6[4]
Conventional BaseKOHC₂H₅OH8 hr55.7[4]

Table 2: Yields for Palladium-Catalyzed Flavone Synthesis from 2'-Hydroxydihydrochalcones

Substrate SubstituentYield (%)Reference
H81[5]
4-OMe85[5]
3-OMe83[5]
2-OMe75[5]
4-F78[5]
3'-OH95[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Flavanones using Acetic Acid

This protocol provides a rapid route to flavanones via an oxa-Michael addition.[6]

Materials:

  • 2'-hydroxychalcone (0.5 mmol)

  • Acetic Acid (AcOH) (2 mL)

Procedure:

  • Place the 2'-hydroxychalcone and acetic acid in a 10 mL microwave vial equipped with a magnetic stirrer.

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at 200°C for 15-30 minutes.[6]

  • After cooling the reaction mixture to room temperature, pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the pure flavanone.

Protocol 2: Palladium-Catalyzed Synthesis of Flavones from 2'-Hydroxydihydrochalcones

This protocol describes a method for the synthesis of flavones via a palladium-catalyzed oxidative cyclization.[1][5]

Materials:

  • 2'-Hydroxydihydrochalcone (1.0 equiv.)

  • Pd(TFA)₂ (10 mol%)

  • 5-Nitro-1,10-phenanthroline (20 mol%)

  • DMSO (0.3 M)

Procedure:

  • To a reaction vessel, add the 2'-hydroxydihydrochalcone, Pd(TFA)₂, and 5-nitro-1,10-phenanthroline.

  • Add DMSO to the vessel.

  • Heat the reaction mixture to 100°C under an oxygen atmosphere for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired flavone.

Mandatory Visualizations

Experimental Workflow: Synthesis of Flavanone from Chalcone

G Start Start: 2'-Hydroxychalcone Reaction Cyclization Reaction (e.g., Microwave, AcOH) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End End: Pure Flavanone Purification->End

Caption: General workflow for the synthesis of flavanone from a 2'-hydroxychalcone precursor.

Signaling Pathway: this compound-3-ol Interaction with the MAPK/ERK Pathway

This compound-3-ols, such as (-)-epicatechin, have been shown to interact with and modulate cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Translocates & Phosphorylates Flavanol This compound-3-ol (e.g., (-)-Epicatechin) Flavanol->ERK Modulates Phosphorylation Gene Gene Expression (Cell Survival, Differentiation) Transcription->Gene

Caption: this compound-3-ols can modulate the MAPK/ERK signaling pathway, influencing gene expression.

References

Strategies to enhance the oral bioavailability of flavans in preclinical animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for preclinical animal studies focused on enhancing the oral bioavailability of flavans.

Frequently Asked Questions (FAQs)

Q1: What are flavans, and why is their oral bioavailability typically low?

Flavans, a class of flavonoids, are natural polyphenolic compounds found in foods like tea, cocoa, grapes, and apples.[1] Their structure consists of a three-ring flavan nucleus.[2] Despite their potential health benefits, including antioxidant and anti-inflammatory activities, their application is often limited by low oral bioavailability.[3][4]

Several factors contribute to this poor bioavailability:

  • Poor Aqueous Solubility: Many flavonoids are hydrophobic, making them difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Low Intestinal Permeability: The chemical structure of flavans can limit their ability to pass through the intestinal wall and enter the bloodstream.[4]

  • Extensive Metabolism: Flavans undergo significant metabolism in the intestines and liver (first-pass effect), where they are converted into metabolites that may be less active or more readily excreted.[5][6][7] Monomeric this compound-3-ols are often metabolized into O-methylated forms or conjugated to glucuronides and sulfates.[5][6]

  • Gut Microbiome Interaction: The gut microbiome plays a crucial role in metabolizing flavonoids, which can significantly impact their absorption and biological activity.[7][8]

Q2: What are the primary strategies to enhance the oral bioavailability of flavans in preclinical studies?

Numerous strategies have been developed to overcome the absorption barriers of flavans.[3] These can be broadly categorized as formulation-based approaches and chemical modification.

  • Pharmaceutical Technologies (Formulation): These aim to improve solubility, dissolution rate, and permeability.[3]

    • Lipid-Based Delivery Systems: Formulations like nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic flavans, improving their solubility and protecting them from degradation in the GI tract.[2][9][10] Nanoemulsions, for example, can enhance permeability through the intestinal wall.[2]

    • Amorphous Solid Dispersions: These formulations stabilize the this compound in a high-energy, non-crystalline form, which can significantly increase its dissolution rate.[10]

    • Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions, nanoparticles) dramatically increases the surface area, which enhances the dissolution rate.[11][12]

    • Carrier Complexes: Using molecules like cyclodextrins to form inclusion complexes can improve the solubility of flavans.[13]

  • Structural Transformation (Chemical Modification):

    • Prodrugs: This approach involves chemically modifying the this compound molecule to create a "prodrug" with improved properties like solubility or permeability.[14] The prodrug is then converted back to the active this compound within the body.[14]

  • Use of Absorption Enhancers:

    • Co-administration: Certain compounds, when administered with flavans, can enhance their absorption. For instance, co-ingestion of this compound-3-ols with theobromine (a methylxanthine found in cocoa) was shown to increase the peak circulatory levels of this compound-3-ol metabolites.[15] Bile salts are also known to enhance absorption by increasing membrane fluidity and opening tight junctions.[16][17]

Q3: How does the food matrix impact this compound bioavailability?

The "food matrix" refers to the complex network of nutrients and other components in a food that can interact with flavans and affect their absorption.[18]

  • Negative Interactions: Proteins, dietary fiber, and minerals may have a negative impact on this compound bioavailability.[18][19] For example, phenolic compounds can form complexes with proteins through non-covalent bonds, which can decrease their solubility and absorption.[18]

  • Positive Interactions: Lipids, digestible carbohydrates, and vitamins are likely to improve this compound bioavailability.[18][19][20]

  • Processing Effects: Food processing can also alter the matrix and, consequently, this compound bioavailability. A study in minipigs found that while apple puree and raw apples reduced the peak serum concentration of this compound-3-ols compared to an extract, they increased the nutrigenomic response, suggesting that the matrix affects the biological response in complex ways.[21]

Q4: What are the common animal models and key pharmacokinetic parameters to measure?

  • Animal Models: Male Sprague-Dawley rats (250-300 g) are a commonly used model for in vivo pharmacokinetic studies.[11] Minipigs are also used, particularly for studies involving dietary interventions.[21]

  • Key Parameters: The goal is to determine the concentration of the this compound and its metabolites in the blood over time. The key parameters derived from this data are:

    • Cmax: The maximum plasma concentration of the compound.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total systemic exposure to the compound over time.

    • Absolute Bioavailability (F): The fraction of the administered dose that reaches systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[22]

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic data between individual animals.

  • Possible Cause: Differences in GI tract physiology, food intake, or clearance rates between animals.

  • Troubleshooting Steps:

    • Fasting: Ensure all animals are fasted overnight (with free access to water) before dosing to standardize GI conditions.[11]

    • Standardized Dosing: Use oral gavage for precise dose administration.[11]

    • Advanced Methodology: Consider using a stable isotope tracer method. In this approach, the oral dose (unlabeled drug) and IV dose (isotope-labeled drug) are administered simultaneously. Plasma concentrations for both can then be measured in the same sample from the same animal, which reduces errors by eliminating variations in clearance between different dosing sessions or animals.[22][23]

Problem 2: Low or undetectable levels of flavans in plasma samples.

  • Possible Cause: The formulation failed to adequately solubilize the this compound, leading to poor absorption, or the this compound was rapidly metabolized and cleared.

  • Troubleshooting Steps:

    • Review Formulation Strategy: The chosen formulation may be suboptimal. If using a simple suspension, consider more advanced strategies like self-emulsifying drug delivery systems (SEDDS), nanosuspensions, or lipid-based formulations known to enhance solubility.[11][13]

    • Assess Metabolites: this compound-3-ols are extensively metabolized.[6] Your analytical method should be designed to detect not only the parent compound but also its major metabolites (e.g., glucuronide and sulfate conjugates).[5]

    • Increase Dose: If toxicity is not a concern, a higher dose may be required to achieve detectable plasma concentrations. A dose-escalation study can help determine this.[22]

    • Confirm In Vitro Dissolution: Before proceeding to animal studies, ensure your formulation demonstrates adequate drug release in simulated intestinal fluids.

Problem 3: The this compound formulation is unstable and precipitates upon dilution or over time.

  • Possible Cause: The this compound concentration exceeds its solubility limit in the formulation vehicle, especially after dilution in the aqueous environment of the GI tract.

  • Troubleshooting Steps:

    • Add Stabilizers: For nanosuspensions, include a stabilizer like Poloxamer 188 to prevent particle agglomeration.[11]

    • Use Solubilizing Excipients: Incorporate surfactants, co-surfactants, and oils to create stable microemulsions or self-emulsifying systems that can maintain the drug in a solubilized state upon dilution.[11]

    • Conduct Stability Studies: Test the formulation's stability under relevant conditions (e.g., temperature, time, dilution in simulated GI fluids) before initiating animal experiments.

Data Presentation: Quantitative Outcomes of Bioavailability Strategies

The following table summarizes preclinical data for HGR4113, an isothis compound, demonstrating how bioavailability can be quantified in an animal model.

Animal ModelFormulation / DoseRouteAbsolute Bioavailability (F%)Data Source
RatHGR4113 Suspension / 40 mg/kgOral53.3% ± 19.5%[22][23]
RatHGR4113 Suspension / 80 mg/kgOral56.9% ± 14.0%[22][23]
RatHGR4113 Suspension / 160 mg/kgOral67.8% ± 16.7%[22][23]

Experimental Protocols

Protocol 1: General In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from methodologies used for assessing the bioavailability of poorly soluble compounds.[11][22]

  • Animal Model: Use male Sprague-Dawley rats (250-300 g). House them with controlled temperature and light cycles.

  • Acclimatization & Fasting: Allow animals to acclimate for at least one week. Fast them overnight (approx. 12 hours) before the experiment, with water provided ad libitum.

  • Group Allocation: Divide rats into groups (n=6 per group).

    • Group 1: Control (e.g., pure this compound suspended in 0.5% carboxymethyl cellulose).

    • Group 2-X: Test formulations.

    • IV Group: For determining absolute bioavailability, a separate group receives an IV administration of the this compound.

  • Dosing:

    • Oral: Administer the formulations via oral gavage at a specified dose (e.g., 50 mg/kg).[11]

    • Intravenous: Administer the this compound solution via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the this compound and its major metabolites using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC). Calculate absolute bioavailability (F) using the formula: F = (AUC_oral × Dose_IV) / (AUC_IV × Dose_oral).[22]

Protocol 2: Preparation of a Nanosuspension Formulation

This protocol is based on a general method for increasing the dissolution rate of a poorly soluble compound by increasing its surface area.[11]

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of the this compound API and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure the powder is completely wetted.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize for approximately 20-30 cycles at a pressure of 1500 bar.

    • Maintain the temperature of the product chamber below 10°C using a cooling system to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and distribution of the resulting nanosuspension using a technique like photon correlation spectroscopy.

    • Confirm the crystalline state of the nanoparticles has not changed using Differential Scanning Calorimetry (DSC).

  • Final Formulation: The resulting nanosuspension can be used directly for oral dosing in animal studies.

References

Guidelines for the method validation of quantitative analytical techniques for flavans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidelines, troubleshooting advice, and frequently asked questions (FAQs) for the method validation of quantitative analytical techniques for flavans. It is designed to assist researchers, scientists, and drug development professionals in ensuring their analytical methods are robust, reliable, and compliant with regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory guidelines to follow for the validation of quantitative analytical methods for flavans?

A1: The primary guidelines to follow are those established by the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5] This guideline provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose.[2] For flavans in specific matrices, such as dietary supplements or food products, it is also beneficial to consider guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Q2: Which validation parameters are essential for the quantitative analysis of flavans?

A2: For quantitative assays of flavans, the following validation characteristics are typically required:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

  • System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Q3: What are common challenges in the quantitative analysis of flavans by HPLC?

A3: Common challenges include:

  • Peak Tailing: Flavonoids, with their polar hydroxyl groups, can interact with residual silanol groups on C18 columns, leading to asymmetrical peaks.[11][12]

  • Oxidation: Flavan-3-ols like catechins and epicatechins are susceptible to oxidation, which can lead to degradation of the sample and affect the accuracy of quantification.[13]

  • Matrix Effects: Complex matrices, such as those from herbal extracts or food products, can contain co-eluting substances that suppress or enhance the analyte signal in LC-MS analysis.[14][15][16][17][18]

  • Poor Resolution: The structural similarity among different flavans can make their separation challenging, leading to overlapping peaks.[12][19]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of flavans.

Issue 1: Peak Tailing in Flavonoid Chromatograms
  • Symptom: Asymmetrical peaks with a "tail" extending from the main peak, leading to poor integration and reduced resolution.[11][12]

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of flavonoids.[11][12]

      • Solution: Use an end-capped column. Lowering the mobile phase pH (e.g., to 2.5-3.5 with 0.1% formic or acetic acid) can protonate the silanol groups, minimizing these interactions.[11]

    • Metal Chelation: Flavonoids can chelate with metal ions present in the HPLC system (e.g., stainless steel components), causing peak tailing.

      • Solution: Add a chelating agent like EDTA (0.1 mM) to the mobile phase to sequester metal ions.[11]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[12]

      • Solution: Dilute the sample or reduce the injection volume.[12]

    • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause band broadening.

      • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected.[12]

Issue 2: Inconsistent Retention Times
  • Symptom: The retention times of this compound standards and samples shift between injections or analytical runs.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of each run.

      • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs with different mobile phase compositions.[12]

    • Mobile Phase Composition Changes: The composition of the mobile phase may change over time due to evaporation of volatile organic solvents.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Pump Malfunction: Fluctuations in the pump's flow rate can lead to retention time variability.

      • Solution: Check for leaks in the pump and ensure it is properly primed and degassed.

Issue 3: Low Analyte Recovery or Signal Suppression (Matrix Effects)
  • Symptom: The quantified amount of this compound in a sample is significantly lower than expected, or the peak area is suppressed in the sample matrix compared to a clean standard solution.

  • Potential Causes & Solutions:

    • Co-eluting Matrix Components: Other compounds in the sample extract can co-elute with the this compound of interest and interfere with its ionization in the mass spectrometer source.[15]

      • Solution 1: Sample Preparation: Employ more selective sample preparation techniques to remove interfering components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15][16]

      • Solution 2: Chromatographic Separation: Optimize the HPLC method to better separate the analyte from matrix interferences. This may involve changing the column, mobile phase, or gradient profile.[17]

      • Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to compensate for consistent matrix effects.

Issue 4: Analyte Degradation
  • Symptom: Appearance of unexpected peaks in the chromatogram, often with a corresponding decrease in the peak area of the target this compound, especially over time.

  • Potential Causes & Solutions:

    • Oxidation: this compound-3-ols are particularly prone to oxidation.

      • Solution: Prepare samples fresh and analyze them promptly. If storage is necessary, keep extracts at low temperatures (e.g., -20°C or -80°C) and in the dark. Adding an antioxidant like ascorbic acid to the extraction solvent can also help prevent degradation.[13]

    • pH Instability: The stability of flavans can be pH-dependent.

      • Solution: Investigate the stability of the analyte at different pH values and choose a mobile phase pH that ensures its stability throughout the analysis. Acidic conditions are generally preferred for many flavonoids.[12]

Quantitative Data Summary

The following tables provide typical acceptance criteria for the validation of quantitative analytical methods for flavans, based on ICH guidelines.

Table 1: Acceptance Criteria for Key Validation Parameters

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.995.[20] The y-intercept of the regression line should be less than 2% of the response at 100% of the target concentration.[6]
Range The specified range should be covered with acceptable accuracy, precision, and linearity.
Accuracy The mean recovery should be within 98.0% to 102.0% for drug substances and 97.0% to 103.0% for drug products. For complex matrices like herbal products, a wider range may be justifiable.
Precision Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.[6] Intermediate Precision (Inter-day): RSD ≤ 3%.
LOD & LOQ The LOQ should be determined with acceptable precision (e.g., RSD ≤ 10%) and accuracy. The LOD is typically 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The results should remain within the acceptance criteria when small, deliberate changes are made to the method parameters. The RSD of the results should typically be ≤ 5%.

Table 2: System Suitability Test (SST) Parameters and Typical Limits

SST ParameterTypical Acceptance Limit
Tailing Factor (Asymmetry Factor) ≤ 2.0[7]
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between the analyte peak and the closest eluting peak.
Repeatability of Injections (%RSD) ≤ 2.0% for peak area and retention time for ≥ 5 replicate injections of a standard solution.[7]

Experimental Protocols

Protocol 1: General HPLC-UV Method Validation for this compound-3-ols (e.g., Catechins and Epicatechins) in a Plant Extract

This protocol outlines a general procedure for validating an HPLC-UV method for the quantification of this compound-3-ols.

1. Specificity

  • Procedure:

    • Analyze a blank matrix (placebo) to check for any interfering peaks at the retention time of the target this compound-3-ols.

    • Analyze a standard solution of the this compound-3-ols.

    • Analyze a spiked sample (blank matrix spiked with the this compound-3-ols).

    • If available, analyze samples containing potential impurities or degradation products.

    • Use a PDA detector to assess peak purity of the analyte peak in the presence of the matrix.

  • Acceptance Criteria: No significant interference at the retention time of the analytes. The peak purity angle should be less than the peak purity threshold.

2. Linearity

  • Procedure:

    • Prepare a series of at least five standard solutions of the this compound-3-ol covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Accuracy

  • Procedure:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the this compound-3-ol standard to a blank matrix.

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 95.0% and 105.0%.

4. Precision

  • Procedure:

    • Repeatability (Intra-day): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for repeatability and RSD ≤ 3.0% for intermediate precision.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Procedure:

    • Estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Prepare and analyze a series of diluted solutions to experimentally verify the LOQ, ensuring that at this concentration, the precision (RSD) is acceptable (e.g., ≤ 10%).

  • Acceptance Criteria: The experimentally determined LOQ should meet the predefined criteria for precision and accuracy.

6. Robustness

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, percentage of organic solvent).

    • Deliberately vary these parameters within a small, defined range (e.g., pH ± 0.2 units, temperature ± 2 °C, flow rate ± 0.1 mL/min).

    • Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution). A design of experiments (DoE) approach can be used for a systematic evaluation.[9][21][22][23]

  • Acceptance Criteria: The results should not be significantly affected by the variations, and the system suitability parameters should still be met.

Visualizations

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation & Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Comparison with Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report

Caption: A workflow diagram illustrating the key stages of the analytical method validation process.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Flavans check_column Check Column Condition start->check_column column_ok Column OK check_column->column_ok column_bad Column Old/Contaminated check_column->column_bad check_mobile_phase Check Mobile Phase pH column_ok->check_mobile_phase replace_column Replace or Clean Column column_bad->replace_column replace_column->check_mobile_phase ph_ok pH is Acidic check_mobile_phase->ph_ok ph_bad pH is Neutral/Basic check_mobile_phase->ph_bad check_metal Suspect Metal Chelation? ph_ok->check_metal adjust_ph Adjust pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) ph_bad->adjust_ph adjust_ph->check_metal metal_yes Yes check_metal->metal_yes metal_no No check_metal->metal_no add_edta Add EDTA to Mobile Phase metal_yes->add_edta check_overload Check for Overload metal_no->check_overload add_edta->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no dilute_sample Dilute Sample or Reduce Injection Volume overload_yes->dilute_sample end Peak Shape Improved overload_no->end dilute_sample->end

Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of flavans.

References

Validation & Comparative

Comparative analysis of the antioxidant activity of flavan versus other flavonoid subclasses like flavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of flavans and flavanones, two subclasses of flavonoids. The analysis is grounded in established structure-activity relationships and supported by experimental data from common antioxidant assays. We will delve into the structural features that govern their radical-scavenging and reducing capabilities, present detailed experimental protocols for key assays, and visualize the underlying biochemical pathways and workflows.

Core Structural Differences

Flavonoids share a common C6-C3-C6 backbone structure, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocyclic C-ring. The primary distinctions between flavans and flavanones lie in the saturation and oxidation of this C-ring.

  • Flavan: Possesses a fully saturated heterocyclic C-ring and lacks a ketone group. The this compound-3-ols (like catechins) are a prominent group within this subclass.

  • Flavanone: Features a saturated bond between C2 and C3 but has a ketone group at the C4 position.

This seemingly minor structural variance, particularly the absence of the C4-keto group in flavans and the lack of a C2-C3 double bond in both, significantly impacts their antioxidant potential compared to other flavonoids like flavones and flavonols.

Structure-Antioxidant Activity Relationship

The antioxidant capacity of a flavonoid is not arbitrary; it is dictated by specific structural features that facilitate the donation of hydrogen atoms or electrons to neutralize free radicals.

  • Hydroxyl Groups (-OH): The number and arrangement of hydroxyl groups are arguably the most critical determinants of antioxidant activity. A greater number of hydroxyl groups generally leads to stronger antioxidant and prooxidant effects.[1] The ortho-dihydroxy or 'catechol' configuration on the B-ring (at the 3' and 4' positions) is particularly important for high antioxidant capacity.[2]

  • C2-C3 Double Bond: A double bond in the C-ring, conjugated with the 4-keto group (as seen in flavones and flavonols), enhances activity by allowing for the delocalization of the radical electron across the molecule, thus stabilizing the resulting phenoxyl radical.[2] Flavanones and flavans lack this feature, which generally results in lower antioxidant potential compared to their unsaturated counterparts.

  • 4-Keto Group: The carbonyl group at the C4 position, present in flavanones, can participate in electron delocalization. Its presence, combined with other features, influences the overall activity.

  • 3-Hydroxyl Group: The presence of a hydroxyl group on the C-ring, as seen in this compound-3-ols (a this compound subclass) and flavonols, also contributes to antioxidant capacity.[2]

Based on these principles, the antioxidant activity generally follows the order: Flavonols > Flavones > Flavanones/Flavans . The saturation of the C2-C3 bond in flavanones and flavans limits electron delocalization, making them less potent radical scavengers than flavones and flavonols.[2]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies testing the base structures of this compound and flavanone are limited. However, data from studies on their derivatives illustrate the structure-activity principles. The antioxidant activity is often expressed as an IC50 value (the concentration required to inhibit 50% of the radical), where a lower value indicates higher potency.

Flavonoid SubclassCompoundAssayIC50 (µM)Source
Flavanone FlavanoneDPPH9.42[3]
Flavanone 6-HydroxyflavanoneDPPH8.31[3]
Flavanone Naringenin (5,7,4'-Trihydroxyflavanone)DPPH>2500[4]
This compound 2,4-cis-7-Hydroxythis compound-4-olDPPH9.16[3]

Note: Data is compiled from different sources and should be interpreted with caution. The comparison between Flavanone and 2,4-cis-7-Hydroxythis compound-4-ol is influenced by the presence of an additional hydroxyl group on the this compound derivative.

The data indicates that hydroxylation significantly impacts activity. For instance, the simple addition of a hydroxyl group at the 6-position of flavanone improves its IC50 value from 9.42 µM to 8.31 µM.[3] The relatively poor performance of Naringin highlights that even with three hydroxyl groups, the flavanone backbone is a less effective scaffold than unsaturated flavonoids like Quercetin (a flavonol), which has an IC50 of 5.5 µM in the same study.[4]

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental methods. Below are detailed protocols for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is observed as a color change from purple to yellow, measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, Flavanone derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[5]

  • Sample Preparation: Dissolve the test compounds and positive control in methanol to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 20 µL of the various concentrations of the sample or standard to 180 µL of the 0.1 mM DPPH solution.[5] A blank well should contain only 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[5]

  • Measurement: Read the absorbance at 515-517 nm.[5][6]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC50 Determination: Plot the % inhibition against the concentration of the test compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or water

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[2]

  • Preparation of Working Solution: Dilute the stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation: Prepare serial dilutions of the test compounds and positive control.

  • Reaction Mixture: Add a small volume of the sample (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL or 3.995 mL).

  • Incubation: Allow the mixture to stand for 5-30 minutes at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage inhibition and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer (capable of reading at ~593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Sample/Standard Preparation: Prepare serial dilutions of the test compounds and the ferrous sulfate standard.

  • Reaction Mixture: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL).[3]

  • Incubation: Incubate the mixture for 4-30 minutes at 37°C.[3]

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the absorbance values of the ferrous sulfate standards. Use the regression equation to determine the FRAP value of the samples, typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Visualizing Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams are provided in DOT language for Graphviz.

experimental_workflow cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow cluster_frap FRAP Assay Workflow dp1 Prepare 0.1 mM DPPH in Methanol dp2 Add Sample to DPPH Solution dp1->dp2 dp3 Incubate 30 min in Dark dp2->dp3 dp4 Measure Absorbance at 517 nm dp3->dp4 ab1 Prepare ABTS•+ Radical Stock ab2 Dilute to Working Solution (Abs=0.7) ab1->ab2 ab3 Add Sample to Working Solution ab2->ab3 ab4 Incubate 5-30 min ab3->ab4 ab5 Measure Absorbance at 734 nm ab4->ab5 fr1 Prepare FRAP Reagent (TPTZ, FeCl3, Buffer) fr2 Add Sample to FRAP Reagent fr1->fr2 fr3 Incubate 4-30 min at 37°C fr2->fr3 fr4 Measure Absorbance at 593 nm fr3->fr4

Caption: General experimental workflows for the DPPH, ABTS, and FRAP antioxidant assays.

flavonoid_signaling flav Flavonoids (e.g., Flavans, Flavanones) ros Oxidative Stress (ROS/RNS) flav->ros Scavenges keap1 Keap1 flav->keap1 Inhibits mapk MAPK Pathway (e.g., ERK1/2) flav->mapk Modulates pi3k PI3K/Akt Pathway flav->pi3k Modulates nrf2 Nrf2 ros->nrf2 induces ros->mapk activates ros->pi3k activates are ARE (Antioxidant Response Element) nrf2->are Translocates & Binds to keap1->nrf2 Sequesters enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) are->enzymes Upregulates Expression enzymes->ros Neutralizes cell Cellular Protection & Survival enzymes->cell Contributes to mapk->cell Promotes pi3k->cell Promotes

Caption: Key signaling pathways modulated by flavonoids to exert antioxidant effects.

Conclusion

References

Independent Validation of the Anti-Inflammatory Effects of Epigallocatechin-3-Gallate (EGCG): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the reported anti-inflammatory effects of (-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, against other alternatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for key assays, and visualization of the underlying molecular pathways.

EGCG has been widely studied for its potent antioxidant and anti-inflammatory properties.[1][2] Much of its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] This guide synthesizes findings from multiple independent studies to validate and compare these effects.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the efficacy of EGCG with other flavonols and standard anti-inflammatory drugs.

Table 1: Comparative In Vitro Anti-inflammatory Effects

Cell LineInflammatory StimulusCompoundConcentrationTarget MeasuredResult (% Inhibition / Reduction)Reference(s)
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)EGCG10-100 µMNitric Oxide (NO)Significant reduction[5]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Flavonol Aglycones (FLA)¹25-100 µg/mLiNOS, COX-2, TNF-α, IL-6 mRNADose-dependent reduction[6]
Bone Marrow-Derived MacrophagesLipopolysaccharide (LPS)EGCG100 µMIL-12p40, IL-6, MCP-1 mRNASignificant inhibition[1]
BV2 Microglial CellsCobalt Chloride (CoCl₂)EGCG200 µMiNOS, COX-2, TNF-α, IL-1βSignificant downregulation[7]
Human Monocytes-Quercetin-NF-κB ActivationInactivation of NF-κB[8]

¹FLA fraction from green tea, rich in quercetin, kaempferol, and myricetin.[6]

Table 2: Comparative In Vivo Anti-inflammatory Effects

Animal ModelCompoundDosageRouteOutcome MeasuredResult (% Inhibition of Edema)Reference(s)
Rat, Carrageenan-induced paw edemaIndomethacin10 mg/kgOralPaw Volume54% (at 3-4h)[9]
Rat, Carrageenan-induced paw edemaNaproxen15 mg/kgOralPaw Volume73% (at 3h)[9]
Rat, Spinal Cord InjuryEGCG50 mg/kgIntraperitonealTNF-α, IL-1β, iNOS, COX-2Significant attenuation[10]
Mice, Water-pipe smoke exposureEGCG50 mg/kg-IL-6, IL-1β, TNF-αSignificant reduction[11]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are protocols for two standard assays used to evaluate anti-inflammatory effects.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of a compound's ability to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.[12]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., EGCG). The cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: LPS is added to the wells (final concentration typically 1-5 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.[12]

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Measurement of Nitric Oxide (NO):

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[12][13]

    • 50-100 µL of supernatant from each well is transferred to a new plate.

    • An equal volume of Griess reagent is added, and the mixture is incubated at room temperature for 10-15 minutes.[12][13]

    • The absorbance is measured at 570 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.[12][13]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.[14][15]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment with free access to water.[16]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (e.g., EGCG).[9]

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally 1 hour before the induction of inflammation.[16]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.[9][14][16]

  • Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9][16]

  • Calculation of Inhibition: The increase in paw volume is calculated for each rat. The percentage inhibition of edema is determined by comparing the mean increase in paw volume of the treated groups with that of the control group.[16]

Signaling Pathways & Visualizations

EGCG exerts its anti-inflammatory effects primarily by interfering with key intracellular signaling cascades. Multiple studies have demonstrated that EGCG can suppress the activation of NF-κB and modulate MAPK pathways (including ERK1/2, JNK, and p38).[1][3][4] Inhibition of these pathways leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, as well as inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][10][17]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., RAW 264.7) treatment Compound Treatment (EGCG, Alternatives) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation assay Measure Markers (NO, TNF-α, IL-6) stimulation->assay animal_model Animal Model (e.g., Paw Edema) assay->animal_model Active Compound dosing Compound Dosing animal_model->dosing induction Induce Inflammation (Carrageenan) dosing->induction measurement Measure Outcome (Edema Volume) induction->measurement

Caption: General workflow for screening anti-inflammatory compounds.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits branch NFkB_active Active NF-κB (p50/p65) nucleus Nucleus NFkB_active->nucleus Translocation transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->transcription Induces egcg EGCG egcg->IKK Inhibits branch->NFkB_active IκBα Degradation

Caption: Inhibition of the NF-κB signaling pathway by EGCG.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Accurate Quantification of Flavans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of flavans, a class of flavonoids including catechins, epicatechins, and their oligomers (proanthocyanidins), is crucial for research, quality control in the food and pharmaceutical industries, and the development of therapeutic agents. This guide provides an objective comparison of commonly employed analytical methods for flavan quantification, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of four widely used methods, synthesized from various validation studies.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Key AdvantagesKey Limitations
Spectrophotometry (Aluminum Chloride) Colorimetric assay based on the formation of a stable complex between the aluminum ion and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.>0.99~0.01 mg/mL[1]~0.05 mg/mL[1]90-110%[1]Simple, rapid, low cost, suitable for total flavonoid content.Low selectivity, prone to interference from other phenolic compounds.
HPLC-DAD Chromatographic separation followed by detection based on UV-Vis absorbance.>0.999[2]~1.7-40 ng[3]~7.7-150 ng[3]95-105%[4]Good selectivity for individual this compound-3-ols, robust and widely available.[4][5]Lower sensitivity compared to FLD and MS detectors.
HPLC-FLD Chromatographic separation followed by highly sensitive and selective fluorescence detection.>0.999[3]~0.003-0.023 ng[3][6]~0.01-0.115 ng[3][6]98-102%Excellent sensitivity and selectivity for this compound-3-ols.[3][6]Not all flavans are naturally fluorescent, may require derivatization.
UPLC-MS/MS Ultra-performance liquid chromatography for fast separation coupled with tandem mass spectrometry for highly selective and sensitive detection.>0.99[7]~0.3-0.7 mg/L[7]~0.8-2.2 mg/L[7]98.5-100.5%[7]Highest sensitivity and selectivity, provides structural information, suitable for complex matrices.[7][8][9]High instrument cost and complexity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantification of flavans. Below are representative methodologies for the key analytical techniques discussed.

Spectrophotometric Determination of Total Flavonoid Content (Aluminum Chloride Method)

This method is suitable for a rapid estimation of the total flavonoid content in a sample.

  • Sample Preparation:

    • Extract a known weight of the sample with a suitable solvent (e.g., 80% ethanol) using sonication or maceration.

    • Filter the extract to remove particulate matter.

  • Procedure:

    • Prepare a calibration curve using a standard flavonoid solution (e.g., catechin or quercetin).

    • To an aliquot of the sample extract or standard solution, add 2% aluminum chloride solution.

    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to allow for color development.

    • Measure the absorbance at the wavelength of maximum absorption (typically around 415-430 nm) using a spectrophotometer.

  • Quantification:

    • The total flavonoid content is calculated from the calibration curve and is typically expressed as equivalents of the standard used (e.g., mg of catechin equivalents per gram of sample).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method allows for the separation and quantification of individual this compound-3-ols.

  • Sample Preparation:

    • Extract the sample with an appropriate solvent (e.g., methanol/water/acid mixture).

    • Centrifuge or filter the extract to remove solids.

    • The supernatant may require further clean-up using solid-phase extraction (SPE) depending on the matrix complexity.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).[5]

    • Mobile Phase: A gradient elution is commonly used with two solvents:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).[5]

      • Solvent B: Acetonitrile or methanol with a small percentage of acid.[5]

    • Flow Rate: Typically 0.3-1.0 mL/min.[5]

    • Detection: Diode-Array Detector monitoring at the maximum absorbance of this compound-3-ols (around 280 nm).[5]

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of known concentrations for each this compound-3-ol of interest.

    • The concentration of each analyte in the sample is determined by comparing its peak area to the corresponding calibration curve.[4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of flavans, especially in complex biological matrices.

  • Sample Preparation:

    • Sample extraction is similar to that for HPLC-DAD. For biological samples like plasma, protein precipitation (e.g., with acetonitrile) or solid-phase extraction is often necessary.

  • Chromatographic Conditions:

    • Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is often used for faster analysis.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both typically containing 0.1% formic acid, is common.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is frequently used for this compound-3-ols.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

  • Quantification:

    • Quantification is achieved using a calibration curve prepared with standards. The use of isotopically labeled internal standards is recommended to correct for matrix effects and improve accuracy.

Mandatory Visualization

To further elucidate the processes involved, the following diagrams are provided.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis Method1 HPLC-DAD Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOD_LOQ LOD & LOQ Method1->LOD_LOQ Selectivity Selectivity Method1->Selectivity Protocol_Comparison Methodology Comparison Method1->Protocol_Comparison Method2 HPLC-FLD Method2->Linearity Method2->Accuracy Method2->Precision Method2->LOD_LOQ Method2->Selectivity Method2->Protocol_Comparison Method3 UPLC-MS/MS Method3->Linearity Method3->Accuracy Method3->Precision Method3->LOD_LOQ Method3->Selectivity Method3->Protocol_Comparison Method4 Spectrophotometry Method4->Linearity Method4->Accuracy Method4->Precision Method4->LOD_LOQ Method4->Selectivity Method4->Protocol_Comparison Data_Table Quantitative Data Summary Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD_LOQ->Data_Table Selectivity->Data_Table Final_Selection Selection of Optimal Method Data_Table->Final_Selection Protocol_Comparison->Final_Selection

Caption: A logical workflow for the cross-validation of different analytical methods.

Flavonoid_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt activates Downstream_Effects Downstream Effects (Cell Survival, Proliferation, etc.) Akt->Downstream_Effects This compound This compound (e.g., Epicatechin) This compound->PI3K Modulation This compound->Akt Modulation

Caption: Flavans can modulate key signaling pathways such as the PI3K/Akt pathway.

References

Comparative phytochemical analysis of flavan profiles in different plant species or cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the flavonoid profiles in selected berry species and tea cultivars. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of these common dietary sources of flavonoids. The guide summarizes quantitative data, details common experimental protocols, and visualizes key processes.

Comparative Flavonoid Content

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant and health-promoting properties.[1] The type and amount of flavonoids can vary significantly between different plant species, cultivars, and even parts of the plant.[1][2] Berries and tea are particularly rich sources of these compounds.[3][4]

The following table summarizes the flavonoid content in selected berries and tea types, compiled from various phytochemical studies.

Plant Species/CultivarTotal Flavonoid ContentKey Flavonoid Classes & Compounds
Berries
Blueberry (Vaccinium corymbosum)~1100 mg/100 g dry weight[4][5][6]Anthocyanins, Flavonols (Quercetin, Myricetin)[7]
Lingonberry (Vaccinium vitis-idaea)~1100 mg/100 g dry weight[4][5][6]Anthocyanins, Proanthocyanidins[5]
Raspberry (Rubus idaeus)~500 mg/100 g dry weight[4][5][6]Anthocyanins, Flavonols (Quercetin, Kaempferol)[7]
Strawberry (Fragaria ananassa)~500 mg/100 g dry weight[4][5][6]Anthocyanins, Flavonols[5]
Teas (from Camellia sinensis)
Green Tea~267 mg/cup[3]Flavan-3-ols (Catechins, especially EGCG)[3][8]
Black Tea~233 mg/cup[3]Theaflavins, Thearubigins, Flavonols (Quercetin, Kaempferol)[3][8]
White Tea>300 mg/cup (average)[3]Catechins, Flavanols[3]
Oolong Tea~200-250 mg/cup[3]Catechins, Flavanols[3]

Experimental Protocols

The quantification and characterization of flavonoid profiles typically involve several key steps, from sample preparation to sophisticated analytical techniques.

  • Collection and Drying : Plant materials (e.g., leaves, fruits) are collected and often freeze-dried (lyophilized) or oven-dried at a low temperature to remove moisture and preserve the phytochemicals.[4] The dried material is then ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted using a suitable solvent to dissolve the flavonoids. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols.[9][10] The mixture is typically agitated or sonicated to improve extraction efficiency, followed by centrifugation or filtration to separate the solid residue from the liquid extract containing the flavonoids.[9]

A common spectrophotometric method for estimating total flavonoid content is the aluminum chloride (AlCl₃) colorimetric assay.[11][12]

  • Principle : Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a yellow-colored solution.

  • Procedure : An aliquot of the plant extract is mixed with a 2% AlCl₃ solution.[12][13] After an incubation period (e.g., 30-60 minutes) at room temperature, the absorbance of the solution is measured with a spectrophotometer, typically at a wavelength of 415-420 nm.[12][13]

  • Quantification : The flavonoid content is determined by comparing the absorbance to a standard curve prepared with a known flavonoid, such as quercetin or catechin.[13][14] Results are often expressed as milligrams of quercetin equivalents (QE) or catechin equivalents (CE) per gram of dry weight.[2][14]

HPLC is a powerful technique used to separate, identify, and quantify individual flavonoid compounds within a complex mixture.[9][15]

  • Principle : The plant extract is injected into an HPLC system. A high-pressure pump moves a solvent mixture (the mobile phase) through a column packed with a solid material (the stationary phase, typically C18).[9][15] Compounds in the extract separate based on their differential interactions with the two phases.

  • Separation : A gradient elution is often used, where the composition of the mobile phase (e.g., a mixture of acidified water and acetonitrile or methanol) is changed over time to achieve better separation of multiple compounds.[16]

  • Detection : As the separated compounds exit the column, they pass through a detector. A Diode Array Detector (DAD) or UV-Vis detector is commonly used, measuring absorbance at specific wavelengths (e.g., 280 nm for this compound-3-ols, 360 nm for flavonols).[9][16]

  • Quantification : Compounds are identified by comparing their retention times to those of pure standards.[9] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the standards.[10][17]

For enhanced sensitivity and structural elucidation, HPLC systems are often coupled with a mass spectrometer (MS).[1][18]

  • Principle : LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS.[1] After separation by the LC column, compounds are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer.

  • Analysis : The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information.[17] Tandem MS (MS/MS) can further fragment the ions to provide structural details, aiding in the identification of unknown flavonoids.[18] This method is especially useful for tentatively identifying compounds for which no commercial standards are available.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow for flavonoid analysis and a simplified overview of their biosynthetic pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis PlantMaterial Plant Material (Fruits, Leaves) Drying Drying (Lyophilization) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Analysis Analytical Separation (HPLC / LC-MS) Filtration->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: A typical experimental workflow for phytochemical analysis of flavonoids.

Flavonoid_Biosynthesis_Pathway Phe Phenylalanine CoumaroylCoA Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway Chalcone Chalcones CoumaroylCoA->Chalcone Chalcone Synthase Flavanone Flavanones (e.g., Naringenin) Chalcone->Flavanone Dihydroflavonol Dihydroflavonols Flavanone->Dihydroflavonol Flavonol Flavonols (Quercetin, Kaempferol) Dihydroflavonol->Flavonol Flavanol This compound-3-ols (Catechins) Dihydroflavonol->Flavanol Anthocyanidin Anthocyanidins Dihydroflavonol->Anthocyanidin

Caption: Simplified flavonoid biosynthesis pathway starting from phenylalanine.

References

Investigating the in vitro versus in vivo correlation of flavan bioactivity and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The promising health benefits of flavan-3-ols, a class of flavonoids abundant in tea, cocoa, and fruits, have spurred extensive research into their bioactive properties. While in vitro assays consistently demonstrate potent antioxidant and cell-signaling modulating activities, translating these findings into predictable in vivo efficacy remains a significant challenge for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the in vitro versus in vivo bioactivity of flavans, supported by experimental data, detailed methodologies, and visual workflows to illuminate the complexities of this critical correlation.

A primary hurdle in bridging the in vitro-in vivo gap lies in the extensive metabolism of this compound-3-ols after consumption. In laboratory settings, parent compounds like (+)-catechin and (-)-epicatechin exhibit strong antioxidant effects. However, once ingested, these molecules are often biotransformed into various metabolites and conjugates, which are the primary forms that interact with tissues and cells in the body.[1][2] This metabolic transformation significantly alters the biological activity, highlighting a frequent discrepancy between in vitro predictions and in vivo outcomes.

Quantitative Comparison of this compound Bioactivity

To illustrate the divergence between in vitro and in vivo antioxidant efficacy, the following tables summarize quantitative data for common this compound-3-ols.

Table 1: In Vitro Antioxidant Activity of this compound-3-ols

This compound-3-olDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (µmol Trolox equivalents/g)
(+)-Catechin19.99[3]~1.5
(-)-Epicatechin~2.5 - 5.0[4]~2.0
(-)-Epigallocatechin (EGC)Lower than Epicatechin[5]Higher than Epicatechin[5]
Procyanidin B2Higher than Epicatechin[5]Higher than Epicatechin[5]

Table 2: In Vivo Antioxidant Efficacy of this compound-3-ols

This compound-3-olAnimal ModelBiomarker of Oxidative StressTreatment and DosageKey Quantitative Findings
(-)-EpicatechinD-galactose-induced aging miceSerum Malondialdehyde (MDA) & Nitric Oxide (NO)Not specifiedLess effective at reducing MDA and NO compared to Procyanidin B2.[5]
Procyanidin B2D-galactose-induced aging miceSerum Malondialdehyde (MDA) & Nitric Oxide (NO)Not specifiedSignificantly decreased serum MDA and NO levels compared to epicatechin-treated mice (p < 0.05).[5]
Catechins (mixture)Helicobacter pylori-infected Mongolian gerbilsBacterial count (log CFU/stomach)0.5% catechin dietSignificant decrease in H. pylori count compared to control.[6]
ProcyanidinsVarious oxidative damage models (mice)MDA, Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx)Gavage or feedSignificantly reduced MDA and increased SOD and GPx levels.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are protocols for commonly cited in vitro and in vivo assays.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][9]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH solution (0.1 mM) in methanol.

  • Procedure:

    • Add 180 µL of DPPH solution to a 96-well plate.

    • Add 20 µL of the this compound sample at various concentrations.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [9][10]

  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the radical, causing a loss of color that is proportional to the antioxidant concentration.

  • Reagent Preparation:

    • ABTS stock solution (7 mM) in water.

    • Potassium persulfate solution (2.45 mM) in water.

    • ABTS•+ working solution: Mix equal volumes of ABTS stock and potassium persulfate solutions and allow to stand in the dark for 12-16 hours. Dilute with methanol to an absorbance of 0.700 at 734 nm.

  • Procedure:

    • Add 180 µL of the diluted ABTS•+ solution to a 96-well plate.

    • Add 20 µL of the this compound sample at various concentrations.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vivo Animal Models

1. D-Galactose-Induced Oxidative Stress Model in Mice [5]

  • Principle: Chronic administration of D-galactose induces accelerated aging in rodents by increasing oxidative stress. This model is used to evaluate the protective effects of antioxidants.

  • Procedure:

    • Acclimatize mice for one week.

    • Divide mice into groups: control, D-galactose model, and D-galactose + this compound treatment groups.

    • Administer D-galactose (subcutaneously) daily for a specified period (e.g., 6-8 weeks).

    • Administer the this compound compound (e.g., by oral gavage) daily.

    • At the end of the treatment period, collect blood and tissue samples.

  • Analysis: Measure biomarkers of oxidative stress in serum and tissues, such as MDA, NO, and the activity of antioxidant enzymes (SOD, CAT, GPx).[5][11]

2. Streptozotocin (STZ)-Induced Diabetes Model in Rats [12][13][14]

  • Principle: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes. This model is used to assess the anti-diabetic and antioxidant effects of compounds.

  • Procedure:

    • Acclimatize rats for one week.

    • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in citrate buffer.

    • Confirm diabetes by measuring blood glucose levels (typically >250 mg/dL).

    • Divide diabetic rats into treatment groups (vehicle control, this compound compound).

    • Administer the this compound compound daily for a defined period.

  • Analysis: Monitor blood glucose levels, insulin levels, and biomarkers of oxidative stress and inflammation in blood and tissues.

Visualizing the Correlation and Underlying Mechanisms

To better understand the relationship between in vitro and in vivo studies and the biological pathways involved, the following diagrams are provided.

In_Vitro_In_Vivo_Correlation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis in_vitro_assays DPPH, ABTS, ORAC Assays cell_culture Cell Culture Models (e.g., Caco-2, HepG2) in_vitro_assays->cell_culture Mechanistic Insights bioavailability Bioavailability & Metabolism Studies in_vitro_assays->bioavailability Initial Screening cell_culture->bioavailability animal_models Animal Models (e.g., Rodents, Zebrafish) human_studies Human Clinical Trials animal_models->human_studies Preclinical Validation pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling animal_models->pk_pd bioavailability->pk_pd Inform Models pk_pd->human_studies

Caption: Experimental workflow for correlating in vitro and in vivo this compound bioactivity.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuclear Nuclear Events Flavans This compound-3-ols & Metabolites Receptor Cell Surface Receptors Flavans->Receptor PI3K PI3K Receptor->PI3K MAP3K MAP3K Receptor->MAP3K IKK IKK Receptor->IKK Inhibition Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., Nrf2, AP-1) Akt->Transcription MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK MAPK->Transcription NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Antioxidant Enzymes, Anti-inflammatory Cytokines) NFkB->Gene_Expression Transcription->Gene_Expression

Caption: Key signaling pathways modulated by this compound-3-ols and their metabolites.

In_Vitro_vs_In_Vivo_Logic InVitro In Vitro Bioactivity (Parent Compound) Metabolism Absorption, Distribution, Metabolism, Excretion (ADME) InVitro->Metabolism Discrepancy due to Metabolites Bioactive Metabolites & Conjugates Metabolism->Metabolites Leads to formation of InVivo In Vivo Efficacy Metabolites->InVivo Determine

Caption: Logical relationship illustrating the in vitro to in vivo disconnect for flavans.

Conclusion

The investigation of this compound bioactivity presents a classic case of the complexities involved in translating laboratory findings to physiological reality. While in vitro assays are invaluable for initial screening and mechanistic studies, they often do not account for the critical role of metabolism and bioavailability in determining in vivo efficacy. A comprehensive approach that integrates in vitro data with robust in vivo studies and pharmacokinetic modeling is essential for accurately predicting the health benefits of this compound-3-ols. Researchers and drug development professionals must consider the multifaceted journey of these compounds within a biological system to fully unlock their therapeutic potential.

References

A Comparative Guide to the Therapeutic Efficacy of Synthetic Flavan Derivatives and Their Natural Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of flavonoids, a class of polyphenolic compounds abundant in plants, is well-documented, with extensive research highlighting their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] While natural flavans have long been a source of medicinal interest, the advent of synthetic chemistry has opened new avenues for creating novel flavan derivatives with potentially enhanced efficacy, stability, and bioavailability.[5][6] This guide provides an objective comparison of the therapeutic efficacy of synthetic this compound derivatives and their natural counterparts, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Data Presentation: Quantitative Comparison of Therapeutic Efficacy

The following tables summarize quantitative data from various studies, offering a direct comparison between natural flavans and their synthetic derivatives across different therapeutic areas.

Table 1: Anti-inflammatory Activity

CompoundTypeAssayCell LineKey ParameterValueReference
PinocembrinNaturalNitric Oxide (NO) InhibitionRAW 264.7IC50203.60 µg/mL[7]
Flavanone (4G)SyntheticNitric Oxide (NO) InhibitionRAW 264.7IC500.603 µg/mL
2′-carboxy-5,7-dimethoxy-flavanone (4F)SyntheticNitric Oxide (NO) InhibitionRAW 264.7IC500.906 µg/mL
4′-bromo-5,7-dimethoxy-flavanone (4D)SyntheticNitric Oxide (NO) InhibitionRAW 264.7IC501.030 µg/mL
2′-carboxyflavanone (4J)SyntheticNitric Oxide (NO) InhibitionRAW 264.7IC501.830 µg/mL
Natural Antioxidant Cocktail (including flavonoids)NaturalReduction in C-Reactive Protein (CRP)Human Subjects% Reduction (6 months)>50%[8]
Synthetic Antioxidant CocktailSyntheticReduction in C-Reactive Protein (CRP)Human Subjects% Reduction (6 months)~40%[8]
Natural Antioxidant Cocktail (including flavonoids)NaturalReduction in TNF-αHuman Subjects% Reduction (6 months)Significant[8]
Synthetic Antioxidant CocktailSyntheticReduction in TNF-αHuman Subjects% Reduction (6 months)Significant[8]

Table 2: Anticancer Activity

CompoundTypeCancer Cell LineAssayKey ParameterValueReference
QuercetinNaturalHepG-2 (Liver Cancer)MTTIC50>30 µmol·L⁻¹[9]
Quercetin Derivative (3e)SyntheticHepG-2 (Liver Cancer)MTTIC506.722 µmol·L⁻¹[9]
Quercetin Derivative (3i)SyntheticHepG-2 (Liver Cancer)MTTIC505.074 µmol·L⁻¹[9]
Quercetin Derivative (3k)SyntheticHepG-2 (Liver Cancer)MTTIC505.193 µmol·L⁻¹[9]
ApigeninNaturalA549, HeLa, HepG2, MCF-7MTTIC50Generally higher than derivatives[10][11]
Apigenin Derivative (4j)SyntheticA549, HeLa, HepG2, MCF-7MTTIC50Most active of tested derivatives[11]

Table 3: Antibacterial Activity

CompoundTypeBacterial StrainKey ParameterValueReference
ApigeninNaturalS. aureus, B. subtilis, E. coli, P. aeruginosaMICHigher than derivatives[10]
Apigenin Derivative (3i)SyntheticS. aureusMIC3.91 µg/mL[10]
Apigenin Derivative (3i)SyntheticB. subtilisMIC3.91 µg/mL[10]
Apigenin Derivative (3i)SyntheticE. coliMIC7.81 µg/mL[10]
Apigenin Derivative (3i)SyntheticP. aeruginosaMIC7.81 µg/mL[10]
Apigenin Derivative (4i)SyntheticS. aureusMIC1.95 µg/mL[11]

Table 4: Antioxidant Activity

CompoundTypeAssayKey ParameterValueReference
Natural Antioxidant Cocktail (including flavonoids)NaturalReduction in Reactive Oxygen Species (ROS)Human Subjects% Reduction (6 months)53.5%
Synthetic Antioxidant CocktailSyntheticReduction in Reactive Oxygen Species (ROS)Human Subjects% Reduction (6 months)40%
Catechin Derivative (2)SyntheticDPPH Radical ScavengingIn vitroIC50136.637 µM
Methylated Catechin DerivativesSyntheticDPPH Radical ScavengingIn vitroIC50Weak activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and validation.

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reaction.[12][13][14]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Procedure:

    • Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[13]

    • Pre-treat the cells with various concentrations of the test this compound or this compound derivative (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.[7]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[13]

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[13]

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

2. Cell Viability and Proliferation Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

  • Procedure:

    • Seed cancer cells (e.g., A549, HeLa, HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours for cell attachment.[15]

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[15]

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Cell viability is calculated as a percentage of the vehicle control after subtracting the background absorbance. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution fades. The change in absorbance is measured spectrophotometrically.[15][17]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 200 µM).[18]

    • In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound. A control well should contain the solvent instead of the test compound.[15]

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance at approximately 517 nm.[15]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[15]

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic actions of flavans and their derivatives.

experimental_workflow_NO_inhibition cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion pretreat Pre-treat with this compound/derivative adhesion->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate Calculate % NO Inhibition measure_absorbance->calculate signaling_pathway_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and inhibits Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Flavanoids Flavonoids (Natural/Synthetic) Flavanoids->Keap1 Inhibit ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription signaling_pathway_NFkB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Flavanoids Flavonoids (Natural/Synthetic) Flavanoids->IKK Inhibit DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes Activates Transcription

References

Flavan-3-ols versus Conventional Drugs: A Head-to-Head Comparison of Angiotensin-Converting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory effects of flavan-3-ols and well-characterized pharmaceutical inhibitors on Angiotensin-Converting Enzyme (ACE). ACE is a key metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. Its inhibition is a major therapeutic strategy for managing hypertension and related cardiovascular diseases. Here, we present quantitative data, experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Quantitative Comparison of ACE Inhibitors

The inhibitory potential of various compounds against ACE is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes these values for selected this compound-3-ols and the well-established ACE inhibitors, Captopril and Lisinopril. Lower values indicate higher inhibitory potency.

Inhibitor ClassCompoundInhibitor TypeIC50 (µM)Ki (µM)
This compound-3-ols (+)-CatechinThis compound-3-ol Monomer1593[1][2]-
(-)-EpicatechinThis compound-3-ol Monomer--
Procyanidin DimerProcyanidin267[1][2], 97.0[3]-
Procyanidin TrimerProcyanidin126[1][2]-
Procyanidin TetramerProcyanidin12[1][2], 4.4[3]5.6[1][4]
Procyanidin PentamerProcyanidin25[1][2]-
Procyanidin HexamerProcyanidin10[1][2], 8.2[3]4.7[1][4]
Well-characterized Inhibitors CaptoprilThiol-containing dipeptide mimetic0.0059 - 0.025[5][6]-
LisinoprilDicarboxylate-containing dipeptide mimetic0.0019[7]-

Experimental Protocols

The determination of ACE inhibitory activity is crucial for the screening and characterization of potential new drugs. Below are detailed methodologies for commonly employed in vitro assays.

Fluorometric Assay for ACE Activity

This method is a sensitive and continuous assay that measures the fluorescence increase resulting from the ACE-catalyzed cleavage of a quenched fluorescent substrate.

Principle: The assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which is internally quenched.[8] Upon hydrolysis by ACE, a fluorescent product (o-aminobenzoylglycine) is released, leading to an increase in fluorescence intensity that is directly proportional to ACE activity.[8]

Procedure:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

    • Prepare solutions of the test inhibitors (flavans, Captopril, etc.) at various concentrations.

    • Prepare a solution of purified ACE (e.g., from rabbit lung).

  • Assay Protocol:

    • In a 96-well microplate, add the ACE solution and the inhibitor solution (or vehicle for control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 320 nm and an emission wavelength of 405-420 nm in a microplate reader.[9][10]

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Spectrophotometric Assay for ACE Activity

This classic method measures the absorbance of hippuric acid, which is produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Principle: ACE cleaves HHL into hippuric acid and L-histidyl-L-leucine. The reaction is stopped, and the hippuric acid is extracted and quantified by measuring its absorbance at 228 nm.

Procedure:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Prepare a solution of the substrate HHL in the assay buffer.

    • Prepare solutions of the test inhibitors at various concentrations.

    • Prepare a solution of purified ACE.

  • Assay Protocol:

    • In test tubes, combine the ACE solution and the inhibitor solution (or vehicle).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Start the reaction by adding the HHL substrate solution and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding an acid, such as 1 M HCl.

    • Extract the hippuric acid formed with an organic solvent, typically ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the hippuric acid residue in deionized water.

  • Data Analysis:

    • Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.

Visualizing Key Pathways and Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[11][12][13][14] ACE is a central enzyme in this pathway, converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[12][13]

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_effects Systemic Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone NaH2O Sodium & Water Retention Aldosterone->NaH2O Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2O->BloodPressure Angiotensin_I->Angiotensin_II Angiotensin_II->Aldosterone Angiotensin_II->Vasoconstriction Inhibitors ACE Inhibitors (Flavans, Captopril, etc.) Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of ACE inhibition.

Experimental Workflow for Determining ACE Inhibition

The following diagram illustrates a generalized workflow for assessing the inhibitory activity of compounds against ACE in vitro.

ACE_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Buffer - Inhibitors (Test Compounds) Incubation Pre-incubate ACE with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction (e.g., with Acid) Reaction->Termination Quantification Quantify Product (e.g., Absorbance at 228 nm) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for the in vitro determination of ACE inhibitory activity.

References

Assessing the Reproducibility of Published Research on the Neuroprotective Effects of Flavans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential of flavan-3-ols, a class of flavonoids found in sources like cocoa, tea, and berries, to confer neuroprotection has been a subject of intense research. However, the translation of these findings into therapeutic applications is hampered by questions of reproducibility. This guide provides a comparative analysis of published research on the neuroprotective effects of flavans, with a focus on the experimental data and methodologies to aid researchers in assessing the consistency and reliability of these findings.

Key Findings and Challenges in Reproducibility

This compound-3-ols, such as catechin and epicatechin, have demonstrated neuroprotective effects across a range of in vitro and in vivo models.[1][2][3][4] The primary mechanisms of action are believed to include antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][5][6][7] However, the reproducibility of these findings can be influenced by several factors:

  • Model Systems: Results from in vitro studies using neuronal cell lines often show robust protective effects, but these are not always replicated in more complex in vivo models.[8]

  • Bioavailability and Metabolism: The extensive metabolism of this compound-3-ols in the body means that the compounds reaching the brain may differ from those administered, a crucial factor not always accounted for in experimental designs.[8][9]

  • Methodological Variations: Differences in experimental protocols, including the specific this compound-3-ol used, dosage, duration of treatment, and the nature of the induced neuronal insult, can lead to variability in outcomes.

Comparative Analysis of In Vitro Neuroprotective Effects

In vitro studies provide a controlled environment to investigate the direct effects of flavans on neuronal cells. Key parameters often measured include cell viability, reduction of oxidative stress, and inhibition of apoptotic pathways.

Table 1: Comparison of In Vitro Neuroprotective Effects of Catechins

This compound-3-olCell LineNeurotoxic InsultConcentrationKey OutcomeReference
CatechinIMR-32Doxorubicin (1 µg/ml)Not specifiedIncreased cell viability; IC50 of 37.61 µg/ml with Doxorubicin[2]
CatechinSK-N-AS6-hydroxydopamine (50 µM)Not specifiedIncreased cell viability, anti-inflammatory and anti-apoptotic effects[1]
Epigallocatechin gallate (EGCG)SK-N-AS6-hydroxydopamine (50 µM)Not specifiedIncreased cell viability, significant reduction in Caspase-3 immunoreactivity[1]
Catechin-coated Zinc Oxide NanoparticlesNot specifiedAcetylcholinesteraseIC50 of 1.25 µg/mLInhibition of acetylcholinesterase[10]
Detailed Experimental Protocol: In Vitro Neuroprotection Assay

This protocol is a generalized representation based on methodologies described in the cited literature.[1][2]

  • Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-AS or IMR-32) are cultured in appropriate media and conditions.

  • Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (to model Parkinson's disease) or doxorubicin, is added to the cell culture to induce neuronal damage.

  • Treatment: The this compound-3-ol of interest (e.g., catechin or EGCG) is administered to the cells, often concurrently with or prior to the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays like the MTT assay or trypan blue staining.

  • Mechanistic Studies: To investigate the mechanism of action, markers for inflammation (e.g., TNF-α, IL-1β), apoptosis (e.g., caspase-3), and oxidative stress are assessed using techniques like immunocytochemistry or ELISA.

G Experimental Workflow for In Vitro Neuroprotection Assay A Cell Culture (e.g., SK-N-AS) B Induce Neurotoxicity (e.g., 6-OHDA) A->B C Treat with this compound-3-ol (e.g., Catechin) B->C D Assess Cell Viability (MTT Assay) C->D E Mechanistic Analysis (Immunocytochemistry) C->E

Experimental Workflow for In Vitro Neuroprotection Assay

Comparative Analysis of In Vivo Neuroprotective Effects

In vivo studies, typically conducted in rodent models, are crucial for evaluating the neuroprotective potential of flavans in a whole-organism context, taking into account factors like bioavailability and metabolism.

Table 2: Comparison of In Vivo Neuroprotective Effects of this compound-3-ols

This compound-3-olAnimal ModelNeurological ConditionDosageKey OutcomeReference
CatechinWistar ratsDoxorubicin-induced memory deficit100 mg/kgImproved performance in novel object recognition task[2]
EpicatechinRodent models (Systematic Review)Oxidative stress-induced cognitive impairmentVariedImproved spatial learning and memory in Morris water maze test[11][12]
EpicatechinrTg4510 miceTau pathology~18 mg/dayReduced levels of hyperphosphorylated tau[13]
EpicatechinC. elegans (transgenic strain)Aβ-induced toxicity150 µMReduced signs of β-amyloid accumulation, improved motility and survival[14]
Detailed Experimental Protocol: In Vivo Neuroprotection in a Rodent Model

The following is a generalized protocol based on common practices in the reviewed literature.[2][13]

  • Animal Model: A suitable rodent model is selected, such as Wistar rats or a transgenic mouse model of a neurodegenerative disease (e.g., rTg4510 for tauopathy).

  • Induction of Neuropathology: The disease state is induced, for example, through the administration of a neurotoxin like doxorubicin or through the natural progression of the transgenic phenotype.

  • Treatment Administration: The this compound-3-ol is administered, typically orally, for a specified duration.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests like the novel object recognition task or the Morris water maze.

  • Biochemical and Histological Analysis: After the treatment period, brain tissue is collected and analyzed for markers of neurodegeneration, oxidative stress, inflammation, and the specific pathology being studied (e.g., Aβ plaques or neurofibrillary tangles).

G Experimental Workflow for In Vivo Neuroprotection Study A Select Animal Model (e.g., Wistar Rat) B Induce Neuropathology (e.g., Doxorubicin) A->B C Administer this compound-3-ol (e.g., Catechin) B->C D Behavioral Assessment (e.g., Novel Object Recognition) C->D E Post-mortem Analysis (Biochemical & Histological) D->E

Experimental Workflow for In Vivo Neuroprotection Study

Key Signaling Pathways in this compound-3-ol Mediated Neuroprotection

This compound-3-ols are thought to exert their neuroprotective effects by modulating several key signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.

G Signaling Pathways in this compound-3-ol Neuroprotection cluster_0 Oxidative Stress Pathway cluster_1 Inflammatory Pathway cluster_2 Apoptotic Pathway This compound This compound-3-ols (e.g., Epicatechin) Nrf2 Nrf2 Activation This compound->Nrf2 Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Cytokines Caspase Inhibition of Caspase-3 This compound->Caspase Antioxidant Increased Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Cytokines->Neuroprotection Apoptosis Reduced Neuronal Apoptosis Caspase->Apoptosis Apoptosis->Neuroprotection

Signaling Pathways in this compound-3-ol Neuroprotection

Conclusion and Future Directions

The available evidence suggests that this compound-3-ols hold promise as neuroprotective agents. However, to enhance the reproducibility and translatability of these findings, future research should focus on:

  • Standardized Methodologies: The adoption of more standardized protocols for both in vitro and in vivo studies will facilitate cross-study comparisons.

  • Replication Studies: Direct replication of key findings by independent laboratories is essential to validate the robustness of the observed effects.

  • Bridging the In Vitro-In Vivo Gap: Further investigation into the metabolism and bioavailability of this compound-3-ols is needed to better correlate in vitro and in vivo results.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the neuroprotective effects of flavans in humans, although these face significant challenges in the context of neurodegenerative diseases.[15]

By critically evaluating the existing literature and addressing the current methodological limitations, the scientific community can move closer to determining the true therapeutic potential of this compound-3-ols for neurological disorders.

References

Validating the proposed mechanism of action of a flavan using gene knockout or knockdown models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a therapeutic candidate is a cornerstone of preclinical development. This guide provides a comparative overview of two powerful loss-of-function techniques—gene knockout and gene knockdown—for validating the proposed MoA of flavans, a class of polyphenolic compounds with diverse biological activities.

Flavans, such as fisetin and quercetin, have garnered significant interest for their potential therapeutic benefits in a range of diseases, including cancer and neurodegenerative disorders. These compounds are known to modulate multiple signaling pathways, including the PI3K/AKT/mTOR and Nrf2/Keap1 pathways. However, definitively proving that the observed therapeutic effect is a direct result of the flavan's interaction with a specific molecular target requires rigorous validation. Gene knockout and knockdown models offer robust platforms for such validation by selectively removing or reducing the expression of the putative target protein.

Comparing Gene Knockout and Knockdown Approaches

Gene knockout, often achieved using CRISPR-Cas9 technology, results in the permanent and complete removal of a target gene from the genome. In contrast, gene knockdown, typically accomplished with small interfering RNA (siRNA), leads to a transient and partial reduction in gene expression at the mRNA level. The choice between these two approaches depends on the specific research question, the nature of the target protein, and the desired experimental timeline.

FeatureGene Knockout (CRISPR-Cas9)Gene Knockdown (siRNA)Alternative Approaches
Effect on Gene Permanent disruption of the gene at the DNA level.Transient silencing of the gene at the mRNA level.Chemical inhibitors/activators, dominant-negative mutants.
Level of Inactivation Complete loss of function (typically).Partial reduction in protein levels (variable).Can be complete or partial, often with off-target effects.
Duration of Effect Permanent in the cell line and its progeny.Transient, lasting for a few days.Duration depends on the compound's half-life or vector expression.
Off-Target Effects Potential for off-target DNA cleavage.Potential for off-target mRNA silencing.Often have known and unknown off-target effects.
Time to Generate Model Can take several weeks to months to establish a stable clonal cell line.[1]Can be performed within a few days.[2]Variable, depending on the availability of the tool.
Applications Ideal for studying the long-term consequences of gene loss and for creating stable disease models.[3]Suitable for rapid target validation and for studying essential genes where a complete knockout might be lethal.[4]Useful for initial screening and for validating findings from genetic approaches.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized gene knockout or knockdown to validate the mechanism of action of flavans.

Table 1: Effect of Fisetin on PI3K/AKT/mTOR Pathway Gene Expression in Colon Cancer Cells

Data from a study investigating the anti-proliferative effects of fisetin, a this compound, on human colon cancer Caco-2 cells. Gene expression was measured by qRT-PCR after 24 hours of treatment.

GeneFisetin Concentration (µM)Mean Fold Change in mRNA Expression (vs. Control)p-value
PI3K 60-2.5< 0.0001
90-3.8< 0.0001
120-5.1< 0.0001
mTOR 60-2.2< 0.0001
90-3.5< 0.0001
120-4.8< 0.0001
BAX (pro-apoptotic) 60+2.8< 0.0001
90+4.1< 0.0001
120+5.9< 0.0001
BCL-2 (anti-apoptotic) 60-2.7< 0.0001
90-4.2< 0.0001
120-6.1< 0.0001

Source: Adapted from PeerJ, 2023.[5]

Table 2: Effect of Keap1 siRNA Knockdown on Nrf2 Pathway Gene Expression in Human Keratinocytes

Data from a study demonstrating that knockdown of Keap1, a negative regulator of Nrf2, activates the Nrf2 antioxidant response pathway. Gene expression was measured 48 hours after siRNA transfection.

GenesiRNA TargetMean mRNA Level (% of Scrambled siRNA Control)
Keap1 Target 1~30%
Target 2~50%
Nrf2 Keap1 Target 1Increased protein levels observed
NQO1 (Nrf2 target gene) Keap1 Target 1Upregulation observed
GCLC (Nrf2 target gene) Keap1 Target 1Upregulation observed

Source: Adapted from PNAS, 2005.[6]

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout of NRF2

This protocol provides a general framework for generating NRF2 knockout cancer cell lines using the CRISPR/Cas9 system.

1. gRNA Design and Vector Construction:

  • Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the NRF2 gene.[7]

  • Utilize online design tools to minimize off-target effects.

  • Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., pLentiCRISPRv2).[7]

2. Lentivirus Production and Transduction:

  • Co-transfect the CRISPR/Cas9-gRNA plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Harvest the lentivirus-containing supernatant and transduce the target cancer cell line (e.g., A549).[7]

3. Selection of Knockout Cells:

  • Select for transduced cells using an appropriate selection marker present on the vector (e.g., puromycin).

  • Isolate single-cell clones by limiting dilution to establish monoclonal cell lines.[1]

4. Validation of Knockout:

  • Genomic DNA sequencing: Extract genomic DNA from the clonal cell lines and sequence the targeted region to confirm the presence of insertions or deletions (indels).

  • Western blot analysis: Assess the protein expression of NRF2 to confirm the absence of the protein.[7]

  • Functional assays: Measure the expression of NRF2 downstream target genes (e.g., NQO1, GCLC) to confirm the loss of NRF2 function.[7]

siRNA-Mediated Gene Knockdown of KEAP1

This protocol outlines the transient knockdown of KEAP1 using siRNA.

1. siRNA Design and Preparation:

  • Design at least two independent siRNAs targeting different regions of the KEAP1 mRNA to control for off-target effects.[6] A non-targeting (scrambled) siRNA should be used as a negative control.

  • Resuspend the lyophilized siRNAs in RNase-free buffer to a stock concentration of 20 µM.

2. Cell Seeding:

  • The day before transfection, seed the target cells (e.g., HaCaT keratinocytes) in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.[2]

3. Transfection:

  • Dilute the siRNA in serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

4. Validation of Knockdown:

  • qRT-PCR: Harvest RNA from the cells 24-48 hours post-transfection and perform quantitative real-time PCR to measure the mRNA levels of KEAP1.[6]

  • Western blot analysis: Harvest protein lysates 48-72 hours post-transfection and perform Western blotting to assess the protein levels of Keap1 and the subsequent increase in Nrf2 protein levels.[6]

Mandatory Visualizations

Fisetin_PI3K_AKT_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Proposed mechanism of fisetin action on the PI3K/AKT/mTOR signaling pathway.

Gene_Knockout_Workflow cluster_design Design & Construction cluster_delivery Delivery cluster_selection Selection & Validation gRNA_design gRNA Design Vector_construction Vector Construction gRNA_design->Vector_construction Transfection Transfection/ Transduction Vector_construction->Transfection Selection Selection of Transfected Cells Transfection->Selection Clonal_isolation Monoclonal Isolation Selection->Clonal_isolation Validation Knockout Validation Clonal_isolation->Validation Knockdown_vs_Knockout cluster_knockdown Gene Knockdown (siRNA) cluster_knockout Gene Knockout (CRISPR) Validation_Goal Validate this compound MoA KD_Node Transient & Partial Gene Silencing Validation_Goal->KD_Node Rapid Validation KO_Node Permanent & Complete Gene Inactivation Validation_Goal->KO_Node Stable Model Generation

References

Comparative metabolomics of cells or tissues treated with different flavan isomers or derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic reprogramming induced by different flavan isomers and derivatives in cells and tissues, providing insights for drug development and targeted therapies. This guide offers a comparative overview of the metabolic effects of common flavanones, summarizing key metabolic alterations and detailing the underlying experimental protocols. This document serves as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and drug development.

Flavanones, a class of flavonoids abundant in citrus fruits and other plants, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. A growing body of evidence suggests that these compounds exert their antitumor effects by modulating various cellular processes, including key metabolic pathways that are often dysregulated in cancer. Understanding the specific metabolic signatures induced by

Safety Operating Guide

Proper Disposal of Flavan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of flavan, a heterocyclic organic compound that serves as the core structure for a broad class of molecules known as flavonoids. While this compound itself is not classified as acutely hazardous, it is imperative to handle it with care, adhering to standard laboratory safety protocols and local environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use. If an SDS is not available, the compound should be handled as a potentially hazardous substance. The vast majority of organic compounds are considered hazardous and should not be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety GogglesChemical splash goggles are required to provide a seal around the eyes, protecting them from splashes and fine powders.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for incidental contact. For extended handling or submersion, consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.

This compound Waste Disposal Protocol

The following procedure outlines the steps for the safe collection and disposal of this compound waste, including pure this compound, solutions containing this compound, and contaminated lab materials.

Step 1: Waste Segregation Segregate this compound waste from other waste streams to prevent potentially hazardous reactions. Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

Step 2: Waste Collection

  • Solid this compound Waste: Collect any solid this compound waste, including unused or excess powder and contaminated items (e.g., weigh boats, filter paper, paper towels, and gloves), in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid this compound Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. Aqueous solutions containing this compound should not be poured down the drain.[2]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies. Deface the original label on the rinsed container before recycling or disposing of it as regular lab glass or plastic waste.

Step 3: Labeling and Storage All this compound hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information. Keep the containers securely closed except when adding waste. Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.

Step 4: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor. Under no circumstances should this compound waste be disposed of in the regular trash or down the sanitary sewer.[1][2][3]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Flavan_Disposal_Workflow This compound Waste Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound solutions) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (<75% Full) liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse storage Store Waste in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Lab Waste deface_label->dispose_container ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety Protocols for Handling Flavan and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Flavan and its derivatives. Adherence to strict safety and disposal protocols is critical to minimize exposure and mitigate potential risks. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure when handling this compound and its related compounds. The following table summarizes the recommended equipment.

Protection TypeEquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldTightly fitting safety goggles are essential to prevent eye contact. For tasks with a splash hazard, a face shield should be worn in addition to goggles.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are generally recommended for incidental contact with dry powder.[2] For handling solutions, the choice of glove material depends on the solvent. For example, neoprene gloves are recommended for Dimethylformamide (DMF), while butyl rubber gloves are suitable for concentrated sulfuric acid.[2] It is advisable to double-glove for extended contact or when handling concentrated solutions.[1]
Respiratory Protection RespiratorA respirator is advised, particularly when handling the compound as a powder or if there is a possibility of aerosolization.[1] The specific type of respirator should be determined by a risk assessment of the procedure.[1]
Protective Clothing Laboratory coat or chemical-resistant apron/coverallsA lab coat or a chemical-resistant apron should be worn to protect the skin and ensure full coverage.[1][3]
Footwear Closed-toe shoesClosed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1]
Operational Plan for Safe Handling

A strict operational plan is vital for the safe handling of this compound compounds.

1. Preparation:

  • Work in a designated, well-ventilated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before beginning work, inspect all PPE for any signs of damage.[2]

2. Handling:

  • When weighing the solid compound, use a containment balance or perform the task within a ventilated enclosure to control dust.[1]

  • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[4]

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[5]

  • Decontaminate all surfaces and equipment used during the procedure.[1]

  • Properly remove and store or dispose of contaminated PPE.[1]

4. Spill Procedures:

  • In the event of a small spill, alert personnel in the immediate vicinity.[2]

  • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2]

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.[2]

Disposal Plan

Proper disposal of this compound and related compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated weigh boats, paper towels, and gloves, in a designated and properly labeled hazardous waste container.[2][6]

  • Liquid Waste: Collect liquid waste in a designated container. Aqueous and organic solvent waste should be collected separately.[6] Do not dispose of this compound solutions down the drain.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] After thorough rinsing, deface the original label and dispose of the container according to institutional policies.[6]

Storage and Disposal:

  • Store all hazardous waste in a designated, well-ventilated, and secure waste accumulation area.[6]

  • Waste containers must be kept securely closed except when adding waste.[6]

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound compounds, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Ventilated Area (Fume Hood) prep_ppe Inspect and Don PPE prep_safety Ensure Access to Eyewash/Safety Shower weigh Weigh Solid in Containment prep_safety->weigh dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve wash Wash Hands and Exposed Skin dissolve->wash decon Decontaminate Surfaces & Equipment ppe_dispose Remove & Dispose of Contaminated PPE segregate Segregate Waste (Solid, Liquid) ppe_dispose->segregate store Store in Labeled, Sealed Containers segregate->store pickup Arrange for EHS Waste Pickup store->pickup spill Spill Occurs spill_response Spill Response: 1. Alert Others 2. Cover with Absorbent 3. Collect Waste spill->spill_response spill_response->segregate

Caption: Workflow for the safe handling and disposal of this compound compounds.

References

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